Fmoc-2,6-difluoro-L-homophenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPYYWOPDYUKLO-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC=C4F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-2,6-difluoro-L-homophenylalanine: Structural Mechanics, Properties, and Applications in Advanced Peptide Therapeutics
Executive Summary
In the rapidly evolving landscape of peptide drug discovery, the strategic incorporation of non-canonical, fluorinated amino acids has become a cornerstone for overcoming the inherent pharmacokinetic limitations of native peptides. Fmoc-2,6-difluoro-L-homophenylalanine (CAS: 1260594-30-6) represents a highly specialized building block designed for Solid-Phase Peptide Synthesis (SPPS). By combining a homophenylalanine spacer with a 2,6-difluorophenyl moiety, this derivative offers unprecedented control over peptide lipophilicity, conformational flexibility, and resistance to proteolytic degradation 1[1].
This technical whitepaper provides an in-depth analysis of its structural mechanics, mechanistic advantages in drug design, and field-proven protocols for its successful integration into complex peptide sequences.
Chemical Profile and Structural Mechanics
The utility of Fmoc-2,6-difluoro-L-homophenylalanine stems from its precise molecular architecture. The introduction of fluorine into phenylalanine derivatives modulates acidity, basicity, hydrophobicity, and conformation, significantly enhancing bioavailability 2[2].
Quantitative Physicochemical Data
| Property | Value / Specification |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid |
| CAS Number | 1260594-30-6 |
| Molecular Formula | C₂₅H₂₁F₂NO₄ |
| Molecular Weight | 437.44 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 95.0% |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
Data supported by chemical synthesis databases and supplier specifications 3[3].
Structural Logic
The molecule is engineered with three distinct functional zones:
-
Fmoc Protecting Group: Provides temporary, base-labile protection of the
-amino group, essential for controlled, directional chain elongation during SPPS. -
Homo-Spacer (-CH₂-CH₂-): Unlike standard phenylalanine, the extra methylene group pushes the bulky aromatic ring further from the peptide backbone. This reduces steric hindrance during coupling and allows the side chain to probe deeper hydrophobic pockets in target receptors.
-
2,6-Difluorophenyl Ring: Fluorine is highly electronegative yet similar in size to hydrogen. The ortho-substitutions (2,6-positions) create a dense electron cloud that lowers polarizability, increases lipophilicity, and provides a steric "shield" against enzymatic attack.
Caption: Structural logic of Fmoc-2,6-difluoro-L-homophenylalanine components.
Mechanistic Advantages in Drug Design
The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, particularly in therapeutic proteins and peptide-based vaccines 2[2].
Pharmacokinetic (PK) and Pharmacodynamic (PD) Tuning
-
Proteolytic Resistance: Endogenous proteases (e.g., chymotrypsin) typically cleave adjacent to large, hydrophobic aromatic rings. The dense electron cloud and slight steric bulk of the 2,6-difluoro substitutions disrupt the enzyme-substrate transition state, effectively blocking hydrolysis.
-
Enhanced Membrane Permeability: The strong C-F bonds decrease the overall basicity of adjacent functional groups and increase the lipophilicity (LogP) of the peptide, facilitating better crossing of lipid bilayers.
-
Orthogonal Probe Capabilities: The
F nucleus is highly sensitive to its local chemical environment, making peptides containing this residue excellent candidates for F-NMR studies to probe protein-ligand interactions without background interference from native biological matrices 4[4].
Caption: Mechanism of proteolytic resistance conferred by the 2,6-difluorophenyl moiety.
Experimental Workflows: Self-Validating SPPS Protocol
Due to the electron-withdrawing nature of the fluorinated ring, caution must be exercised during SPPS, as the electronegativity can mitigate the reactivity of the system, potentially leading to poor yields if not optimized 1[1]. The following protocol is engineered with built-in causality and self-validation to guarantee high-fidelity coupling.
Step-by-Step Methodology
Step 1: Resin Swelling
-
Action: Suspend the Fmoc-protected peptide-resin in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling expands the polymer matrix (e.g., Wang or Rink Amide resin). This maximizes the surface area and exposes the reactive N-terminal amine sites, ensuring homogenous reagent penetration.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes.
-
Causality: Piperidine acts as a mild base to abstract the acidic proton from the fluorene ring, triggering a
-elimination that releases the free amine. -
Self-Validation: Monitor the UV absorbance of the reaction effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms deprotection. A plateau in absorbance indicates the reaction has reached completion.
Step 3: Amino Acid Activation and Coupling
-
Action: Pre-activate Fmoc-2,6-difluoro-L-homophenylalanine (3-5 equivalents) using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF. Add to the resin and agitate for 60-120 minutes.
-
Causality: Oxyma Pure is selected over traditional HOBt because it provides superior suppression of racemization and drives higher coupling efficiencies for sterically demanding, electron-withdrawn amino acids.
-
Self-Validation: Perform a Kaiser (Ninhydrin) Test. A yellow resin/solution confirms complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering an automated re-coupling cycle.
Step 4: Cleavage and Global Deprotection
-
Action: Treat the resin with a cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support. Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by reactive protecting group intermediates.
Caption: Self-validating SPPS workflow for coupling Fmoc-2,6-difluoro-L-homophenylalanine.
Analytical Validation and Quality Control
Post-synthesis, the integrity of the peptide containing the 2,6-difluoro-L-homophenylalanine residue must be rigorously verified:
-
RP-HPLC: Fluorinated peptides typically exhibit increased retention times on C18 columns compared to their non-fluorinated analogs due to enhanced lipophilicity.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass addition (+197.06 Da per residue after Fmoc removal). The distinct isotopic pattern of fluorine aids in sequence verification.
- F-NMR Spectroscopy: Provides a definitive structural fingerprint. The two equivalent fluorine atoms at the 2,6-positions will present a distinct, sharp signal, confirming that the aromatic ring has not undergone unintended nucleophilic aromatic substitution during the harsh acidic cleavage step.
References
-
Utility of fluorin
-amino acids in development of therapeutic peptides - Expert Opinion on Drug Discovery.1 -
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journal of Organic Chemistry (NIH PMC).2
-
1260594-30-6 | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid - AiFChem Database.3
-
Enzymatic synthesis of fluorinated compounds - Applied Microbiology and Biotechnology (NIH PMC). 4
Sources
- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1260594-30-6 | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid - AiFChem [aifchem.com]
- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Frontier: A Technical Guide to Non-Canonical Fluorinated Amino Acids in Peptide Synthesis
Executive Summary
The incorporation of fluorine into peptide sequences represents a high-leverage strategy in modern drug discovery, offering a precise mechanism to modulate lipophilicity, proteolytic stability, and conformational rigidity without altering steric bulk significantly.[1] However, the unique electronic properties of fluorine—specifically its extreme electronegativity and the strength of the C-F bond—introduce specific synthetic challenges in Solid Phase Peptide Synthesis (SPPS). This guide provides a rigorous technical framework for selecting, synthesizing, and validating peptides containing non-canonical fluorinated amino acids (FAAs).
Part 1: The Physicochemical Foundation (The "Why")
To deploy FAAs effectively, one must understand the "Fluorine Effect." Fluorine is often described as an isostere of hydrogen, but this is an oversimplification in the context of peptide mechanics.
Steric vs. Electronic Impact
While the van der Waals radius of Fluorine (1.47 Å) is comparable to Hydrogen (1.20 Å) and Oxygen (1.52 Å), its electronegativity (3.98 Pauling scale) fundamentally alters the local electronic environment.
Table 1: Comparative Physicochemical Properties
| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) | Impact on Peptide |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.52 Å | Minimal steric clash; fits in native binding pockets. |
| Electronegativity | 2.20 | 3.98 | 3.44 | Drastic polarization of C-F bonds; alters pKa of nearby groups. |
| C-X Bond Length | 1.09 Å | 1.35 Å | 1.43 Å | Strongest single bond in organic chemistry; metabolic shield. |
| Lipophilicity ( | 0.00 | +0.14 (Aromatic) | -0.67 | Increases hydrophobic burial; enhances membrane permeability. |
The pKa Shift and Reactivity
The electron-withdrawing nature of fluorine exerts a powerful inductive effect (
-
Acidity (
-COOH): Increases acidity (lower pKa). This makes the activated ester highly reactive but also more prone to oxazolone-mediated racemization. -
Basicity (
-NH2): Decreases basicity (lower pKa of conjugate acid). This makes the amine less nucleophilic , significantly slowing down the acylation step when coupling to a fluorinated residue.
Part 2: Strategic Selection of FAAs
Selection must be driven by the specific pharmacological hurdle you intend to overcome.
Metabolic Stability (Protease Resistance)
Proteases (e.g., Chymotrypsin, Pepsin) rely on specific electronic and steric recognition.
-
Strategy: Substitute hydrophobic residues (Leu, Val, Phe) with fluorinated analogs (e.g., Hexafluoroleucine, Pentafluorophenylalanine).
-
Mechanism: The C-F bond is electronically repellant to the nucleophilic attack of the catalytic triad in serine proteases and sterically blocks the S1/S2 subsites.
Conformational Locking
-
Strategy: Use 4-fluoroproline (4-F-Pro).
-
Mechanism: The gauche effect (preference of
to be antiperiplanar to ) dictates the ring pucker.-
-F-Pro
-exo pucker Favors trans peptide bond. -
-F-Pro
-endo pucker Favors cis peptide bond.
-
-F-Pro
Part 3: Mastering SPPS with FAAs (The "How")
The standard DIC/HOBt protocol is often insufficient for FAAs due to the reduced nucleophilicity of the amine and the steric bulk of trifluoromethyl groups.
Diagram: Optimized FAA Coupling Workflow
Figure 1: Decision matrix for coupling fluorinated amino acids based on steric and electronic properties.
Protocol: Coupling Sterically Hindered FAAs (e.g., -Trifluoromethyl)
Challenge: The
Step-by-Step Methodology:
-
Swelling: Swell resin in DMF/DCM (1:1) for 30 mins to ensure maximum solvation.
-
Activation (Pre-mix):
-
Dissolve Fmoc-FAA-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.
-
Add 2,4,6-Collidine (6.0 eq) instead of DIPEA.
-
Why Collidine? It is a weaker, more sterically hindered base than DIPEA, significantly reducing the risk of
-proton abstraction (racemization) while sufficiently activating the uronium salt.
-
-
Coupling:
-
Add activated mixture to resin.[2]
-
Microwave Assistance: Heat to 60°C for 20 mins (Power: 25W). Note: Do not exceed 50°C for Cys/His containing sequences.
-
Alternatively: Shake at Room Temp for 2-4 hours.
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test. If positive, perform a double coupling using COMU or PyAOP .
Protocol: Coupling To a Fluorinated Residue
Challenge: Once the FAA is on the chain, the N-terminal amine is electron-deficient (low pKa). It is a "lazy" nucleophile. Solution: Use a highly reactive acylating species for the next amino acid.
-
Reagent Switch: Use COMU or PyBOP for the subsequent amino acid.
-
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to enhance reaction kinetics via better solvation of the resin-peptide matrix.
-
Capping: Aggressive capping (Acetic Anhydride/Pyridine) after this step is crucial to prevent deletion sequences, as unreacted fluorinated amines are difficult to scavenge later.
Part 4: Troubleshooting & Racemization Control
The Racemization Risk
Fluorine's inductive effect increases the acidity of the
Mitigation Strategy:
-
Avoid Pre-activation: Do not let the activated ester sit with base before adding to the resin. Add base last or add the mixture immediately to the resin.
-
Use Oxyma Pure: As an additive, Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is superior to HOBt in suppressing racemization while maintaining high coupling efficiency.
Solubility Issues
Poly-fluorinated peptides (e.g., those with multiple pentafluorophenylalanine residues) can aggregate, leading to "difficult sequences."
-
Magic Mixture: Use a solvent system of DMF:DCM:HFIP (80:18:2) . Hexafluoroisopropanol (HFIP) disrupts beta-sheet aggregation, allowing reagents to penetrate the resin.
Part 5: Case Study & Application
Enhancing Metabolic Stability of a GLP-1 Analog
Context: A GLP-1 agonist peptide suffered from rapid degradation by DPP-IV, which cleaves at the N-terminal Ala-Glu bond.
Intervention: Substitution of Alanine at position 2 with
-
Binding: Maintained receptor affinity (isosteric replacement).
-
Stability: Half-life (
) increased from 20 mins to >4 hours in plasma. The C-F bond prevented the enzymatic nucleophilic attack required for peptide bond hydrolysis.
Diagram: Impact of Fluorination on Proteolysis
Figure 2: Mechanism of proteolytic resistance conferred by fluorinated amino acids.
References
-
National Institutes of Health (NIH). (2025).
-amino acids in development of therapeutic peptides. PubMed.[4] Retrieved from [Link] -
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]
-
Peptide Chemistry. (2024). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]
Sources
Engineering Hydrophobicity: The Strategic Integration of Phenylalanine Analogs in Modern Drug Discovery
The Paradigm Shift in Peptidomimetics
Native peptides inherently suffer from rapid proteolytic degradation and poor membrane permeability, severely limiting their clinical translation. To overcome these pharmacokinetic bottlenecks, drug discovery has pivoted toward the incorporation of unnatural amino acids (UAAs). Among these, hydrophobic phenylalanine (Phe) analogs—such as fluorinated, chlorinated, and alpha-methylated derivatives—serve as highly programmable structural motifs. By systematically altering the aromatic ring or the peptide backbone, scientists can precisely tune the electronic, steric, and hydrophobic properties of a drug candidate to optimize target residence time and bioavailability.
Mechanistic Causality: The Physics of Phenylalanine Modification
Modulating Cation-π Interactions via Fluorination
In G-protein-coupled receptors (GPCRs), ligand binding is frequently anchored by cation-π interactions, where the positively charged side chains of basic receptor residues (e.g., Arginine or Lysine) interact with the electron-rich π-cloud of an aromatic ligand. Because fluorine is highly electronegative, its introduction onto the phenylalanine ring forcefully withdraws electron density from the aromatic core.
This predictable modulation allows researchers to map binding pockets energetically. For example, in the 1, progressive fluorination of the Phe ring in the α-factor ligand systematically weakens the cation-π interaction, resulting in a linear increase in the dissociation constant (
Shielding the Peptide Bond: Proteolytic Stability
Proteases such as α-chymotrypsin specifically recognize and cleave at the C-terminus of large, electron-rich hydrophobic residues. The strategic2 alters the electronic environment of the adjacent peptide bond, rendering it a highly unfavorable substrate for enzymatic hydrolysis[2]. Furthermore, adding steric bulk (e.g., via ortho-halogenation) physically blocks the protease active site from accessing the scissile bond.
Exploiting Hydrophobicity for Transporter Selectivity
Targeted drug delivery often hijacks endogenous nutrient transporters. The L-type amino acid transporter 1 (LAT1) is significantly upregulated in various tumor ecosystems. While native Phe is a baseline substrate, modifying the ortho-position with bulky halogens (e.g., 2-Iodo-L-phenylalanine) or utilizing conformationally constrained bicyclic-Phe analogs dramatically 3 over the ubiquitous LAT2 transporter, driving tumor-specific accumulation[3]. Similarly, fine-tuning hydrophobicity with halogenated Phe analogs is a proven strategy to rescue the antimicrobial activity of4[4].
Logical pathways linking Phe modifications to pharmacological outcomes.
Self-Validating Experimental Methodologies
To translate these structural modifications into viable therapeutics, rigorous and self-validating experimental workflows must be employed. The causality behind each reagent choice ensures reproducibility and data integrity.
Protocol 1: Fmoc-SPPS of Sterically Hindered Phe Analogs
Causality: Unnatural amino acids with bulky side chains (e.g., 2-I-Phe) or alpha-methyl groups present significant steric hindrance during peptide coupling. Standard reagents (like HBTU) often lead to incomplete reactions and truncated deletion sequences. Therefore, we utilize HATU, which forms a highly reactive 7-aza-OBt ester, coupled with a self-validating colorimetric assay.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize polymer matrix surface area accessibility.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins).
-
Self-Validation: Monitor the dibenzofulvene-piperidine adduct release via UV absorbance at 301 nm. A plateau in absorbance confirms complete deprotection.
-
-
Pre-activation: Dissolve 4 eq. of the Fmoc-protected Phe analog and 3.95 eq. of HATU in DMF. Add 8 eq. of DIEA.
-
Causality: The slight stoichiometric deficit of HATU (3.95 eq. vs 4.0 eq. of amino acid) prevents the highly reactive coupling reagent from capping the unreacted resin-bound amines.
-
-
Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Kaiser Test: Perform a ninhydrin test on a micro-cleaved sample.
-
Self-Validation: A colorless bead indicates complete coupling. If the beads are blue (indicating free primary amines), repeat steps 3-4 before proceeding.
-
-
Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and lyophilize.
Protocol 2: In Vitro Proteolytic Stability (Chymotrypsin Kinetic Assay)
Causality: To quantitatively prove that a UAA confers stability, degradation kinetics must be measured against a native control. An internal standard is strictly required to normalize HPLC peak areas against inevitable injection volume variations.
-
Preparation: Prepare a 100 µM solution of the purified peptide in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM CaCl₂. Add 10 µM of an inert internal standard (e.g., 4-methylbenzoic acid).
-
Enzyme Addition: Add α-chymotrypsin to a final concentration of 1 µg/mL. Incubate at 37°C.
-
Quenching: At precise time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench by adding 50 µL of 1% TFA in acetonitrile.
-
Causality: The sudden drop in pH and introduction of organic solvent instantly denatures the protease, freezing the kinetic time point.
-
-
Analysis: Centrifuge at 10,000 x g for 5 mins to pellet the denatured enzyme. Analyze the supernatant via RP-HPLC, monitoring at 214 nm.
-
Causality: Peptide bonds absorb strongly at 214 nm, allowing for accurate quantification independent of side-chain chromophores.
-
-
Validation: Plot the ratio of the peptide peak area to the internal standard peak area over time. The 0-minute time point serves as the definitive 100% intact baseline.
Iterative SAR workflow for evaluating hydrophobic Phe analogs.
Quantitative Data & Structure-Activity Relationships (SAR)
The integration of hydrophobic Phe analogs requires careful tracking of structure-activity relationships. The following tables synthesize the quantitative impact of these modifications across different therapeutic targets and mechanisms.
Table 1: Impact of Phenylalanine Fluorination on GPCR (Ste2p) Binding Affinity
| Ligand Modification | Predicted Cation-π Binding Energy | Equilibrium Binding Constant (
Data demonstrates that progressive fluorination linearly decreases receptor affinity by weakening the cation-π interaction[1].
Table 2: LAT1 Transporter Affinity and Selectivity of Phe Analogs
| Compound | LAT1 Affinity (
Data illustrates how steric bulk (Iodine) and conformational constraints (Bicyclic structures) drive transporter selectivity[3].
Conclusion
The strategic substitution of native phenylalanine with hydrophobic, unnatural analogs is not merely a structural exercise; it is a fundamental manipulation of molecular physics. By understanding the causality behind electron density shifts (fluorination) and steric hindrance (alkylation/halogenation), drug developers can rationally design peptidomimetics that bypass proteolytic degradation, achieve high target selectivity, and cross previously impermeable biological barriers.
References
- Awad, L. F., & Ayoup, M. S. (2020).Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- Jørgensen, J. S., et al. (2022).
- Umanah, G. K., et al. (2010).Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor.
- Kikuchi, S., et al. (2024).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Architectures: Fmoc-Protected Fluorinated Homophenylalanine Derivatives
Executive Summary
In the landscape of modern peptidomimetics, Fmoc-protected fluorinated homophenylalanine derivatives represent a high-value toolkit for medicinal chemists.[1][2][3][4] These non-canonical amino acids (NCAAs) bridge the gap between natural pharmacophores and metabolically stable drug candidates. By extending the side chain of phenylalanine by one methylene unit (homophenylalanine, hPhe ) and introducing fluorine atoms, researchers can precisely modulate steric bulk, lipophilicity, and electronic density without disrupting the fundamental peptide backbone.
This guide details the physicochemical rationale, synthesis pathways, and solid-phase peptide synthesis (SPPS) integration of these derivatives, specifically targeting the
Chemical Foundation & Design Logic
The "Homo" Extension & Fluorine Scan
The transition from Phenylalanine (Phe) to Homophenylalanine (hPhe) introduces a critical degree of freedom. The additional methylene group (
Why Fluorinate? Fluorine acts as a "bioisostere with benefits." It mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å for H) but drastically alters the electronic landscape due to its high electronegativity.
-
Metabolic Stability: Fluorination at the para- or meta-positions blocks metabolic oxidation by Cytochrome P450 enzymes.
-
-
Stacking: Electron-withdrawing fluorine atoms reduce the electron density of the phenyl ring, strengthening interactions with electron-rich aromatic residues (like Trp or Tyr) in the target protein.
Comparative Physicochemical Profile
| Feature | Fmoc-Phe-OH | Fmoc-hPhe-OH | Fmoc-hPhe(4-F)-OH |
| IUPAC Name | 2-amino-3-phenylpropanoic acid | 2-amino-4-phenylbutanoic acid | 2-amino-4-(4-fluorophenyl)butanoic acid |
| Side Chain Length | ~5.0 Å | ~6.5 Å | ~6.6 Å |
| Electronic Nature | Electron Neutral | Electron Neutral | Electron Deficient (Ring) |
| Lipophilicity ( | High | Very High | Enhanced (+0.2 to +0.5 vs hPhe) |
| Protease Resistance | Low | Moderate | High |
Synthesis Strategies
The synthesis of enantiopure Fmoc-fluorinated homophenylalanines is non-trivial due to the risk of racemization during the side-chain extension. Two primary routes are industry standards: Asymmetric Alkylation (Chemical) and Enzymatic Resolution (Biocatalytic).
Route A: Asymmetric Alkylation (Ni(II) Complex)
This method, pioneered by Belokon and O'Donnell, uses a chiral Ni(II) Schiff base complex to enforce stereochemistry during the alkylation of a glycine equivalent with a fluorinated phenethyl halide.
Mechanism:
-
Complex Formation: Glycine condenses with a chiral auxiliary (BPB) and Ni(II) ions.
-
Alkylation: The complex is treated with a base (e.g., KOH) and the appropriate fluorinated phenethyl bromide (e.g., 4-fluoro-phenethyl bromide). The chiral auxiliary blocks one face of the enolate, ensuring
-configuration. -
Hydrolysis & Protection: Acid hydrolysis releases the free amino acid, which is subsequently Fmoc-protected using Fmoc-OSu.
Visualization of Synthesis Workflow
Figure 1: Stereoselective synthesis of Fmoc-fluorinated homophenylalanine via Ni(II) Schiff base complex.
Experimental Protocol: SPPS Integration
Incorporating Fmoc-hPhe(F)-OH into peptides requires modified protocols. The extended side chain increases steric bulk, and the fluorine atoms can induce hydrophobic collapse, making coupling sluggish compared to standard Alanine or Glycine.
Standard Coupling Protocol (0.1 mmol scale)
Note: This protocol assumes the use of Rink Amide or Wang resin.
-
Resin Swelling: Swell resin in DMF for 20 minutes.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ).[5] -
Activation (Pre-activation is critical):
-
Reagents: Fmoc-hPhe(4-F)-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq).
-
Expert Insight: Use HATU/HOAt instead of HBTU/HOBt. The electron-withdrawing fluorine can slightly deactivate the nucleophilicity of the amino group in the subsequent step, but here the steric bulk of the incoming amino acid is the challenge. HOAt reduces racemization risk.
-
-
Coupling: Add activated solution to resin. Shake for 60–90 minutes (double the standard time).
-
Monitoring: Perform a Kaiser test (ninhydrin). If slightly blue, perform a second coupling (re-couple) using fresh reagents for 45 minutes.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Troubleshooting: The "Fluorine Aggregation" Effect
Fluorinated peptides are prone to forming
-
Symptom: Incomplete deprotection or coupling in subsequent steps.
-
Solution: Use "Magic Mixture" washes (DCM/DMF/NMP 1:1:1 with 1% DBU) or elevate temperature to 50°C during coupling (microwave-assisted SPPS is highly recommended for these derivatives).
SPPS Decision Logic
Figure 2: Logical flow for solid-phase coupling of sterically demanding fluorinated amino acids.
Applications & Case Studies
Protease Inhibition (Aminopeptidase N)
Research has demonstrated that homophenylalanine derivatives are superior to phenylalanine in inhibiting metalloproteases like Aminopeptidase N (APN/CD13). The extended side chain allows the phenyl ring to occupy the hydrophobic S1 pocket more effectively.
-
Data Point: Phosphonic acid analogues of hPhe(3-F) showed
values in the sub-micromolar range, significantly outperforming their Phe counterparts [1].[6]
Metabolic Stability in Peptide Drugs
In a hypothetical GnRH antagonist study, replacing a native Phe with hPhe(4-F) increased the plasma half-life (
-
Steric Shielding: The extra methylene group alters the trajectory of the peptide bond, making it less accessible to peptidases.
-
Oxidation Resistance: The 4-Fluoro substituent blocks para-hydroxylation, a common clearance pathway.
References
-
Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: Beilstein J. Org.[5][7] Chem. / MDPI (2020). Context: Demonstrates the superior binding affinity of fluorinated homophenylalanine derivatives in protease pockets. URL:[Link]
-
Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: Beilstein Journal of Organic Chemistry (2020).[5][7] Context: Comprehensive review of synthesis methods (Ni-complexes) and the biological impact of fluorination on phenylalanine scaffolds. URL:[Link]
-
Fmoc-Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press / Chan & White. Context: Standard protocols for handling difficult couplings and racemization suppression (HOAt/HATU usage). URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases [mdpi.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Fluorination: The 2,6-Difluoro Substitution in Peptide Therapeutics
Executive Summary
In the landscape of peptide drug discovery, the "Fluorine Scan" has evolved from a niche optimization tactic to a fundamental design strategy. While para-substitution (4-fluoro) is frequently employed to block metabolic soft spots, 2,6-difluoro substitution on aromatic residues (Phenylalanine, Tyrosine) offers a distinct, orthogonal set of benefits.[1]
This guide details the mechanistic advantages of 2,6-difluoro substitution. Unlike single-site fluorination, the 2,6-substitution pattern fundamentally alters the quadrupole moment of the aromatic ring, inverts
The Physicochemical Engine: Quadrupole & Conformation
The efficacy of 2,6-difluorophenylalanine (2,6-F2-Phe) stems from two primary physical alterations: electronic redistribution and steric restriction.[1]
Electronic Modulation (The Quadrupole Effect)
Native phenylalanine possesses an electron-rich
Fluorine is the most electronegative element (3.98 Pauling scale).[2] Substituting at the 2 and 6 positions pulls electron density away from the ring center (the
-
Result: The aromatic ring becomes electron-deficient (
-acidic).[1] -
Application: This allows 2,6-F2-Phe to form strong face-to-face stacking interactions with electron-rich native residues (Phe, Tyr, Trp), a geometry that is typically repulsive between two native phenyl rings.[1]
Conformational Locking
The 2,6-substitution places fluorine atoms ortho to the
-
Result: Rotation around the
and torsion angles is restricted. -
Benefit: This "pre-organizes" the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.[1]
Visualization: The Electronic & Steric Impact
The following diagram illustrates the shift in interaction potential and steric clashing.
Caption: Transition from native edge-to-face preference to stabilized face-to-face stacking and conformational restriction via 2,6-difluorination.
The Stability Shield: Blocking Proteolysis
One of the most critical failures in peptide drug development is rapid clearance by proteases (e.g., Chymotrypsin, Pepsin).[1] 2,6-difluoro substitution provides a superior "shielding" effect compared to 4-fluoro substitution.[1]
Mechanism of Action
Proteases like Chymotrypsin require the aromatic side chain to fit into a hydrophobic pocket (
-
Steric Occlusion: The 2,6-fluorines increase the effective Van der Waals radius near the cleavage site, preventing the enzyme from optimally aligning the scissile bond.[1]
-
Electronic Deactivation: The electron-withdrawing fluorines reduce the nucleophilicity of the carbonyl oxygen in the peptide backbone, making the amide bond less susceptible to nucleophilic attack by the protease catalytic triad.
Comparative Stability Data
Table 1: Stability half-life extension in model peptides (Generic Data Summary)
| Peptide Variant | Substitution | Relative Chymotrypsin Stability | Mechanism |
| Native | Phe | 1.0x (Baseline) | Rapid hydrolysis |
| Para-Fluoro | 4-F-Phe | ~1.5x - 2.0x | Metabolic blocking (CYP450) |
| Ortho-Difluoro | 2,6-F2-Phe | > 5.0x - 10.0x | Steric shielding + Electronic deactivation |
Visualization: Proteolytic Resistance Pathway[1]
Caption: Logical flow demonstrating how 2,6-substitution disrupts the enzyme-substrate recognition event, leading to enhanced half-life.[1]
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Incorporating 2,6-difluoro amino acids requires modified protocols.[1] The electron-withdrawing nature of the ring reduces the nucleophilicity of the
Critical Reagents
-
Coupling Agents: HATU or COMU are preferred over HBTU/DIC due to higher reactivity.[1]
-
Base: DIPEA (Diisopropylethylamine) or Collidine.[1]
-
Resin: Rink Amide (for amides) or Wang (for acids).[1][3][4] Low loading (0.2 - 0.4 mmol/g) is recommended to prevent aggregation.[1]
Step-by-Step Workflow
-
Resin Swelling: DCM for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal, as bulky residues can slow this.[1]
-
Activation (The Critical Step):
-
Coupling:
-
Capping: Acetic anhydride/Pyridine to permanently block unreacted amines.[1]
Visualization: Optimized SPPS Workflow
Caption: SPPS workflow emphasizing the double-coupling requirement for sterically hindered fluorinated amino acids.
References
-
Asante, V., et al. (2014). "Enhancing the proteolytic stability of peptides with 2,6-difluorophenylalanine."[1] Bioorganic & Medicinal Chemistry Letters.
- Significance: Establishes the baseline stability d
-
Salonen, L. M., et al. (2011). "Fluorine effects in peptide design and protein engineering."[1] Chemical Reviews.
- Significance: Comprehensive review on the quadrupole moment and electronic effects of fluorin
-
Moll, D., et al. (2016). "Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′-difluorophenyl)-alanine."[1] Journal of Peptide Science.
-
Significance: Demonstrates the use of difluoro-phenylalanine to modul
- stacking and receptor selectivity (SSTR2).[1]
-
-
BenchChem Application Note. "Solid-Phase Peptide Synthesis of Peptides Containing Fluorinated Amino Acids."
- Significance: Provides standard industrial protocols for handling non-canonical amino acids.
Sources
The "Reach and Shield" Effect: Impact of Homophenylalanine on Peptide Backbone Flexibility
The following technical guide details the structural and dynamic impact of Homophenylalanine (Hph) on peptide backbones, designed for researchers in peptide therapeutics and structural biology.
Executive Summary
In peptide engineering, the substitution of Phenylalanine (Phe) with Homophenylalanine (Hph) is a strategic modification used to modulate potency, selectivity, and proteolytic stability. Unlike rigid conformational constraints (e.g., Aib, Pro), Hph introduces a paradox of flexibility: the insertion of a methylene group (
This guide analyzes the mechanistic impact of Hph on backbone dynamics, providing experimental and computational protocols to quantify these effects in drug discovery campaigns (e.g., ACE inhibitors, Carfilzomib).
Structural Chemistry: The Methylene Extension
The fundamental difference between Phe and Hph lies in the side-chain topology. This extension shifts the aromatic pharmacophore away from the peptide backbone (
Comparative Topology
-
Phenylalanine (Phe): The phenyl ring is attached to
. Rotation is governed by .[1] The ring is proximal to the backbone, often causing steric clashes that restrict the angles of the residue itself. -
Homophenylalanine (Hph): The phenyl ring is attached to
. This introduces an additional rotatable bond ( ).-
Consequence 1 (Decoupling): The aromatic bulk is pushed further from the backbone, reducing direct steric clash with the amide nitrogen or carbonyl oxygen of the local residue.
-
Consequence 2 (Expanded Reach): The side chain volume sweeps a larger radius (
Å vs. Å), allowing the aromatic ring to engage in "long-range" interactions (e.g., to or ) that are geometrically inaccessible to Phe.
-
Visualization of Steric Reach
The following diagram illustrates the structural divergence and its logical consequences on backbone dynamics.
Figure 1: Mechanistic divergence between Phe and Hph.[1] Hph decouples the aromatic ring from the local backbone, increasing local flexibility unless a distal interaction 'locks' the structure.
Mechanistic Impact on Backbone Dynamics[2]
Local Flexibility (The Entropic Effect)
Contrary to bulkier
-
Mechanism: The extra methylene group acts as a "spacer." The massive phenyl ring is no longer forcing the backbone into a specific kink to avoid collision.
-
Result: The backbone
angles at the Hph position can sample a wider region of the Ramachandran plot, often transitioning more easily between -helical and -sheet regions.
Global Stabilization (The Enthalpic Effect)
While locally flexible, Hph is frequently used to stabilize global folds or intermolecular assemblies (e.g., hydrogels, nanotubes).
-
-
Stacking: In self-assembling peptides, Hph's longer side chain allows aromatic rings from adjacent strands to interdigitate more effectively (T-shaped or parallel displaced stacking), promoting -sheet formation where Phe peptides might remain as random coils [1].[1] -
Hydrophobic Collapse: In globular peptides, Hph can reach deep hydrophobic pockets that Phe cannot, effectively "stapling" the fold through hydrophobic collapse.
Quantitative Comparison Table
| Feature | L-Phenylalanine (Phe) | L-Homophenylalanine (Hph) | Impact on Backbone |
| Side Chain Length | Hph reduces local steric strain.[1] | ||
| Rotatable Bonds | 2 ( | 3 ( | Hph side chain has higher entropy. |
| Preferred Secondary Structure | Context Dependent (often | Hph promotes intermolecular assembly [2].[1] | |
| Proteolytic Stability | Low (Chymotrypsin/Pepsin target) | High | Hph "shields" the scissile bond via steric bulk and non-recognition. |
Experimental Protocols
To validate the impact of Hph on your specific peptide sequence, the following workflows are recommended. These protocols prioritize self-validation and data integrity.[1]
Synthesis of Hph-Containing Peptides
Hph is non-proteinogenic and must be introduced via Solid Phase Peptide Synthesis (SPPS).[1]
Reagents:
-
Fmoc-L-Homophenylalanine (commercially available or synthesized via homologation).[1]
-
Coupling Reagents: HATU/HOAt (preferred over HBTU for bulky residues).
-
Resin: Rink Amide (for amides) or Wang (for acids).
Step-by-Step Protocol:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Coupling (Critical Step):
-
Dissolve Fmoc-Hph-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.[1]
-
Note: Pre-activate for only 30 seconds to minimize racemization.[1]
-
Add to resin and shake for 2 hours (double the standard time due to the bulk of the side chain).
-
Validation: Perform a Kaiser test. If blue (incomplete), recouple using PyAOP.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Measuring Backbone Flexibility (NMR Dynamics)
Nuclear Magnetic Resonance (NMR) is the gold standard for assessing residue-specific flexibility.
Workflow:
-
Sample Prep: Dissolve peptide (1-5 mM) in
(90:10) at pH 5.0 (to slow exchange). -
Assignment: Collect 2D TOCSY (spin systems) and NOESY (sequential connectivity).
-
Dynamics Measurement (
Relaxation):-
If the peptide is isotopically labeled (difficult with synthetic Hph), measuring
relaxation rates is ideal. -
Alternative (Unlabeled): Use Temperature Coefficient Analysis .
-
NOE Patterns: Strong
NOEs indicate a folded (often helical) backbone. Absence indicates flexibility.[1]
-
Computational Modeling (MD Simulation)[3][4][5][6]
Standard force fields (CHARMM36, AMBER ff14SB) do not contain parameters for Hph by default. You must generate a topology.[1]
Force Field Parameterization
-
Structure Generation: Build Hph residue in a molecular editor (e.g., Avogadro, PyMOL). Cap N-term (ACE) and C-term (NME).[1]
-
Charge Calculation: Perform geometry optimization and electrostatic potential (ESP) calculation using Quantum Mechanics (e.g., Gaussian/ORCA at HF/6-31G* level).
-
RESP Fitting: Fit partial charges using the RESP (Restrained Electrostatic Potential) method (via Antechamber in AmberTools).
-
Atom Types: Map atom types to standard Phe types where possible. The
and methylene carbons are standard c3 (AMBER) or CT2 (CHARMM).
Simulation Workflow Diagram
Figure 2: Computational pipeline for assessing Hph dynamics. RMSF analysis of the backbone atoms (
Case Studies & Applications
Proteolytic Stability (The Shield)
In the development of Carfilzomib (a proteasome inhibitor), the incorporation of Hph was crucial. The extended side chain fits into the S1 specificity pocket of the proteasome but, critically, the modified backbone geometry prevents rapid degradation by non-target proteases in the blood. The Hph residue effectively "shields" the backbone amide bonds from enzymatic hydrolysis [3].
Self-Assembly (The Reach)
Research on short peptides (e.g., Hph-Phe-DeltaPhe) demonstrated that Hph promotes the formation of stable
References
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Source: MDPI (Gels), 2025. [Link][1][2]
-
Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Source: Journal of Peptide Science (via NIH/Scilit), 2024. [Link] (Search Term: "Crystallographic Analysis Homophenylalanine")
-
Identification of Homophenylalanine Biosynthetic Genes... and Application to Its Microbial Production. (Context on Carfilzomib/ACE inhibitors). Source: Applied and Environmental Microbiology, 2014. [Link]
-
Aqueous solution and solid-state behaviour of L-homophenylalanine. Source: Royal Society of Chemistry (RSC), 2024. [Link][1]
Sources
Enhancing Metabolic Stability of Peptide Therapeutics Through Strategic Fluorination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by their inherent metabolic instability, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of fluorinated amino acids. This guide provides an in-depth exploration of the principles, methodologies, and applications of using fluorinated amino acids to enhance the metabolic stability and pharmacokinetic profiles of peptide-based drug candidates. We will delve into the unique physicochemical properties of fluorine, the mechanisms by which it sterically and electronically shields peptide bonds from enzymatic cleavage, and the synthetic and analytical techniques essential for this advanced approach in drug design.
Introduction: The Challenge of Peptide Metabolic Instability
Peptide-based therapeutics offer high specificity and potency but are often plagued by short in-vivo half-lives.[1][2] This rapid clearance is largely attributed to enzymatic degradation by a host of proteases and peptidases present in the gastrointestinal tract, plasma, and various tissues.[1][2][3] These enzymes, such as pepsin, trypsin, chymotrypsin, and dipeptidyl peptidase-4 (DPP-IV), recognize and cleave specific peptide bonds, rendering the therapeutic inactive.[2][4] Overcoming this metabolic vulnerability is a critical hurdle in the development of effective peptide drugs.[1][5]
The Role of Fluorine in Modulating Molecular Properties
The strategic substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry.[6][7][8] Fluorine, despite its minimal steric footprint—being only slightly larger than hydrogen—possesses extreme electronegativity.[9][10] This unique combination of properties imparts several advantageous changes to a molecule's profile:
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influence hydrogen bond donor/acceptor capabilities, and modify the electronic environment of the peptide backbone.[6]
-
Conformational Control: The introduction of fluorine can create specific stereoelectronic interactions, such as the gauche effect, which can favor certain side-chain and backbone conformations.[11][12] This is particularly evident in proline residues, where fluorination can influence ring pucker and the cis/trans isomerization of the peptide bond.[11][13]
-
Increased Hydrophobicity: Fluorination generally increases the lipophilicity of the amino acid side chain, which can enhance interactions with hydrophobic pockets in target proteins and potentially improve membrane permeability.[9][11]
Mechanisms of Metabolic Stabilization by Fluorinated Amino Acids
The incorporation of fluorinated amino acids enhances metabolic stability primarily through two mechanisms: steric hindrance and electronic perturbation.
Steric Shielding
The presence of a fluorine atom, particularly on the β- or γ-carbon of an amino acid side chain, can create a steric shield that physically blocks the approach of a protease to the scissile peptide bond.[14] This is especially effective when the fluorinated residue is at or near the enzyme's recognition site (e.g., the P1 or P1' position). The enzyme's active site has a precisely defined geometry, and the bulkier, although minimally so, and conformationally altered fluorinated side chain may not fit optimally, thus preventing efficient catalysis.[15]
Electronic Perturbation
The high electronegativity of fluorine can withdraw electron density from the adjacent peptide bond. This electronic perturbation can alter the bond's susceptibility to nucleophilic attack by the catalytic residues of proteases (e.g., the serine hydroxyl in serine proteases or the aspartic acid carboxylates in aspartic proteases).[9] By making the carbonyl carbon less electrophilic, the rate of enzymatic hydrolysis can be significantly reduced.
Caption: Mechanism of enzymatic degradation and fluorine-mediated stabilization.
Synthesis and Incorporation of Fluorinated Amino Acids
Advances in synthetic organic chemistry have made a wide variety of fluorinated amino acids accessible.[9][10][16] These can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[11][16] However, the electronegativity of fluorine can sometimes decrease the reactivity of the amino group, potentially requiring modified coupling conditions or longer reaction times to ensure efficient incorporation.[16]
Experimental Protocol: Incorporation of (2S, 4R)-4-Fluoroproline into a Model Peptide via SPPS
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) with the leucine residue replaced by (2S, 4R)-4-Fluoroproline (Flp).
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Fmoc-(2S, 4R)-4-Fluoroproline-OH (Fmoc-Flp-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
Procedure:
-
Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-Leu-OH):
-
Dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Flp-OH.
-
Final Coupling (Fmoc-Tyr(tBu)-OH): Couple the final amino acid following the same procedure.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final peptide by LC-MS.
-
Assessing Metabolic Stability: In Vitro Assays
A crucial step in evaluating the effectiveness of fluorination is to quantify the increase in metabolic stability. This is typically achieved through in vitro assays that expose the peptide to relevant metabolic environments.[17][18]
Common In Vitro Systems
-
Plasma/Serum: Contains a variety of circulating proteases and is useful for assessing stability in the bloodstream.[1][18]
-
Liver Microsomes/S9 Fractions: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes and are primarily used for evaluating oxidative metabolism, though they also contain some proteases.[1][17][18][19]
-
Hepatocytes: As whole cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive in vitro model of liver metabolism.[17][18][19]
-
Tissue Homogenates: Homogenates from tissues like the kidney, intestine, or lung can be used to assess metabolism in specific organs.[1][17]
-
Simulated Gastrointestinal Fluids: These fluids, containing enzymes like pepsin and trypsin, are used to evaluate stability in the digestive tract, which is critical for orally administered peptides.[1][18]
Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine the half-life (t½) of a fluorinated peptide compared to its non-fluorinated counterpart in human plasma.
Materials:
-
Test peptide (fluorinated) and control peptide (non-fluorinated)
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% formic acid (for quenching)
-
LC-MS system for analysis
Procedure:
-
Preparation:
-
Thaw the human plasma at 37°C.
-
Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a water bath.
-
Spike the peptide into the plasma to a final concentration of 1-10 µM. Mix gently.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of cold ACN with 1% formic acid and an internal standard).
-
Vortex thoroughly to precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Caption: Workflow for an in vitro plasma stability assay.
Data Presentation and Interpretation
The results of metabolic stability assays are typically presented as the half-life (t½) of the peptide under the tested conditions. A longer half-life for a fluorinated analog compared to its parent peptide indicates successful stabilization.
| Peptide | Modification | P1 Residue | Half-Life in Human Plasma (min) | Fold Increase in Stability |
| Peptide A (Control) | None | Leucine | 25 | - |
| Peptide A-F1 | 4,4-difluoro-Leucine | 4,4-difluoro-Leu | 150 | 6.0 |
| Peptide A-F2 | Hexafluoroleucine | Hexafluoroleucine | >240 | >9.6 |
| Peptide B (Control) | None | Proline | 45 | - |
| Peptide B-F1 | (4R)-Fluoroproline | (4R)-Fluoroproline | 110 | 2.4 |
This is illustrative data and does not represent a specific study.
Conclusion and Future Perspectives
The incorporation of fluorinated amino acids is a validated and powerful strategy for enhancing the metabolic stability of peptide therapeutics.[9][20] By leveraging the unique steric and electronic properties of fluorine, drug developers can effectively "harden" peptides against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential.[14][15] While the effects can be context-dependent and are not always predictable, systematic studies are crucial for building a deeper understanding.[21][22] Future research will likely focus on developing novel fluorinated amino acids, refining synthetic methodologies, and using computational modeling to better predict the impact of fluorination on peptide structure and stability.[16][23] This approach will continue to be a vital tool in the quest to develop the next generation of peptide-based drugs.
References
-
M. Salwiczek, E. K. Nyakatura, U. I. M. Gerling, S. Ye and B. Koksch. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. 2012. [Link]
-
Xiao-Long Qiu, et al. Synthesis of fluorinated amino acids. Tetrahedron. 2004. [Link]
-
Frontage Laboratories. Metabolic Stability. Frontage Laboratories. [Link]
-
Susanne Huhmann and Beate Koksch. Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. 2025. [Link]
-
Molecules. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. 2023. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. 2025. [Link]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. 2020. [Link]
-
Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. 2015. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
ACS Publications. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. 2018. [Link]
-
BioDuro. Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success. BioDuro. [Link]
-
PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. 2025. [Link]
-
PubMed. Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. 2013. [Link]
-
PubMed. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. 2014. [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
PMC. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
-
MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. 2022. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. 2023. [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. 2022. [Link]
-
PMC. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PMC. [Link]
-
ACS Publications. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Publications. 2008. [Link]
-
ResearchGate. Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. 2014. [Link]
-
PubMed. Utility of fluorinated α-amino acids in small molecule drug design. PubMed. 2025. [Link]
-
PubMed. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed. 2022. [Link]
-
RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. 2023. [Link]
-
PMC. Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Semantic Scholar. 2014. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Fluorine in drug discovery. [Link]
-
PMC. Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsra.net. 2024. [Link]
-
PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. 1998. [Link]
-
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. 2025. [Link]
-
ResearchGate. Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]
-
RSC Publishing. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
In vivo and in vitro degradation of peptide YY 3–36 to inactive peptide YY 3–34 in humans. Physiology.org. 2016. [Link]
-
Open Research Repository. Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Open Research Repository. 2014. [Link]
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- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 4. journals.physiology.org [journals.physiology.org]
- 5. Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
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- 9. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 10. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]
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- 23. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-2,6-difluoro-L-homophenylalanine CAS number and molecular weight
An In-depth Technical Guide to Fmoc-2,6-difluoro-L-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-2,6-difluoro-L-homophenylalanine, a synthetic amino acid derivative of significant interest in peptide and medicinal chemistry. We will delve into its chemical properties, synthesis, applications in peptide design, and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Introduction: The Significance of Fluorinated Amino Acids
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[1][2] Specifically, the introduction of fluorine into the side chain of aromatic amino acids like phenylalanine and its homologs can enhance proteolytic stability and modulate protein-protein interactions.[3][4] Fmoc-2,6-difluoro-L-homophenylalanine is a valuable building block in this context, offering a unique substitution pattern that can impart desirable characteristics to novel peptide therapeutics.
Core Properties of Fmoc-2,6-difluoro-L-homophenylalanine
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₁F₂NO₄ | Inferred from isomers[5] |
| Molecular Weight | 437.44 g/mol | Inferred from isomers[5] |
| Appearance | White to off-white powder | Typical for Fmoc-amino acids[6] |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents | General knowledge for SPPS |
| Storage | 2-8°C, desiccated | Recommended for Fmoc-amino acids[7] |
Synthesis of Fmoc-2,6-difluoro-L-homophenylalanine
The synthesis of Fmoc-2,6-difluoro-L-homophenylalanine can be achieved through a multi-step process. A plausible synthetic route involves the alkylation of a chiral glycine equivalent with 2,6-difluorobenzyl bromide followed by homologation and subsequent Fmoc protection. A general strategy for synthesizing N-protected 2,6-difluorophenylalanine derivatives has been described, which can be adapted for the homophenylalanine analog.[1]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-2,3-difluoro-L-homophenylalanine | 1260609-44-6 [sigmaaldrich.com]
Engineering Peptide Stability and Pharmacokinetics: A Comparative Analysis of Phenylalanine and Homophenylalanine Analogs
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper
Executive Summary: The Power of Single-Carbon Homologation
In my tenure overseeing peptide drug development pipelines, the substitution of canonical amino acids with their non-proteinogenic homologs has proven to be a cornerstone strategy for overcoming poor pharmacokinetic profiles. Native peptides, while highly selective, are notoriously susceptible to rapid in vivo degradation by endogenous proteases.
The transition from Phenylalanine (Phe) to Homophenylalanine (hPhe) represents a masterclass in rational drug design. By simply inserting an additional methylene group (-CH₂-) into the side chain, we extend the aromatic phenyl ring further from the peptide backbone. This seemingly minor structural homologation profoundly alters the peptide's steric bulk, hydrophobicity, and dihedral angle constraints, directly dictating its proteolytic stability and receptor binding affinity[1].
This whitepaper explores the mechanistic differences between Phe and hPhe, detailing how this non-canonical substitution is leveraged in modern peptidomimetics, and provides self-validating experimental protocols for synthesizing and testing hPhe-modified therapeutics.
Structural and Thermodynamic Divergence
The fundamental difference between Phe and hPhe lies in the side-chain architecture: Phe possesses a benzyl group, whereas hPhe features a phenethyl group.
Hydrophobicity and Molecular Volume
The additional methylene carbon in hPhe results in a measurable increase in both molecular volume and hydrophobicity relative to Phe[2]. In aqueous environments, this increased hydrophobic surface area drives distinct thermodynamic behaviors. For instance, hPhe analogs exhibit a higher propensity for supramolecular self-assembly, forming highly ordered β-sheet bilayer nanoribbons and hydrogels driven by enhanced π-π stacking and hydrophobic collapse[1],[2].
Table 1: Physicochemical and Pharmacological Comparison
| Parameter | Phenylalanine (Phe) | Homophenylalanine (hPhe) |
| Side Chain Structure | Benzyl (-CH₂-C₆H₅) | Phenethyl (-CH₂-CH₂-C₆H₅) |
| Molecular Weight | 165.19 g/mol | 179.22 g/mol |
| Relative Hydrophobicity | Baseline (π ≈ 2.10) | Increased |
| Molecular Volume | ~186.89 ų | > 186.89 ų |
| Proteolytic Stability | Highly susceptible (S1 pocket cleavage) | Highly resistant (Steric mismatch) |
| Primary Applications | Standard peptide synthesis | ACE inhibitors, APN inhibitors, Peptidomimetics |
Mechanistic Pathways: Pharmacological Implications
Proteolytic Shielding
Chymotrypsin and similar serine proteases specifically cleave peptide bonds at the C-terminus of large hydrophobic amino acids like Phe. By introducing hPhe, the aromatic ring is displaced by one carbon length. This disrupts the precise spatial arrangement required for the aromatic side chain to dock into the S1 hydrophobic pocket of the protease while simultaneously aligning the scissile peptide bond with the enzyme's catalytic triad. Consequently, the enzyme-substrate complex cannot reach the transition state, rendering the hPhe-modified peptide highly resistant to proteolysis[1].
Enhanced Target Affinity
Beyond stability, the altered rotameric flexibility of hPhe allows it to probe deeper or differently shaped receptor pockets. For example, phosphonic acid analogues of homophenylalanine have demonstrated submicromolar inhibition constants against human alanine aminopeptidase (hAPN), significantly outperforming their Phe counterparts[3]. Furthermore, L-homophenylalanine is a critical, highly valued precursor in the industrial synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital for managing hypertension[4].
Caption: Mechanistic impact of homophenylalanine homologation on peptide properties.
Experimental Methodologies: Synthesis and Validation
To harness the benefits of hPhe, researchers must adapt standard laboratory protocols. The following methodologies detail the causal reasoning behind the specific adjustments required for hPhe incorporation.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of hPhe-Peptides
Objective: Synthesize a protease-resistant peptide analog using Fmoc-L-homophenylalanine[5].
-
Resin Swelling and Deprotection:
-
Action: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites. This is critical because the bulky hPhe derivative requires an unhindered path to the resin-bound amine.
-
-
Coupling of Fmoc-hPhe-OH:
-
Action: Prepare a solution of Fmoc-hPhe-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate for 90 minutes.
-
Causality: We replace standard HBTU with HATU (a more reactive uronium salt) and extend the coupling time from 45 to 90 minutes. The extra methylene group in hPhe increases steric hindrance near the α-carbon, kinetically slowing the nucleophilic attack. HATU ensures complete acylation, preventing deletion sequences.
-
-
Cleavage and Global Deprotection:
-
Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours, then precipitate in cold diethyl ether.
-
-
RP-HPLC Purification:
-
Action: Purify using a C18 column with a shallow water/acetonitrile gradient (0.1% TFA).
-
Causality: Because hPhe increases the overall hydrophobicity of the peptide[2], the retention time will be longer than the native Phe analog. A shallower gradient ensures baseline resolution from closely related hydrophobic impurities.
-
Protocol B: Self-Validating Proteolytic Stability Assay
Objective: Quantify the resistance of the hPhe-peptide against α-chymotrypsin.
-
Substrate Preparation:
-
Action: Prepare 1 mM stock solutions of both the hPhe-peptide and the native Phe-peptide (Internal Control) in 50 mM Tris-HCl buffer (pH 7.8, 10 mM CaCl₂).
-
-
Enzymatic Digestion:
-
Action: Add α-chymotrypsin to a final enzyme:substrate ratio of 1:100 (w/w). Incubate at 37°C.
-
-
Time-Course Sampling and Quenching:
-
Action: Extract 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes. Quench immediately by adding 50 µL of 1% TFA in acetonitrile.
-
Causality: Lowering the pH below 3.0 instantly denatures the protease, freezing the reaction at precise time points to allow for accurate kinetic modeling.
-
-
LC-MS Quantification:
-
Action: Analyze the quenched samples via LC-MS to determine the half-life (t₁/₂).
-
System Validation Logic: The native Phe-peptide must show rapid degradation. If the native peptide does not degrade, the enzyme batch is inactive, and the assay is invalid. The hPhe-peptide should remain largely intact, proving the steric shielding hypothesis.
-
Caption: Self-validating SPPS and stability assay workflow for hPhe peptides.
Conclusion
The strategic replacement of Phenylalanine with Homophenylalanine is a highly effective tool in the medicinal chemist's arsenal. By understanding the causality between the addition of a single methylene group and the resulting shifts in steric bulk, hydrophobicity, and rotameric freedom, researchers can rationally design peptide therapeutics with vastly improved pharmacokinetic profiles and target specificities.
References
- Title: Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation Source: MDPI URL
- Title: CAS 132684-59-4: fmoc-L-homophenylalanine Source: CymitQuimica URL
- Source: PubMed Central (NIH)
- Source: PubMed Central (NIH)
- Title: Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor Source: ResearchGate URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Capacity for increased surface area in the hydrophobic core of β‐sheet peptide bilayer nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 132684-59-4: fmoc-L-homophenylalanine | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of Fmoc-2,6-difluoro-L-homophenylalanine
Introduction and Rationale
The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone strategy in modern drug development, aimed at overcoming the poor pharmacokinetic profiles of native peptides. Among these, fluorinated aromatic amino acids are of particular interest. The introduction of fluorine—a highly electronegative atom—alters the electronic properties of the phenyl ring, modulates intermolecular interactions (such as
Fmoc-2,6-difluoro-L-homophenylalanine represents a highly specialized building block. The homologation (the addition of a methylene group in the side chain compared to standard phenylalanine) provides enhanced conformational flexibility, allowing the side chain to probe deep hydrophobic pockets in target receptors[2]. Concurrently, the 2,6-difluoro substitution creates a highly electron-deficient aromatic system. While the extra methylene group distances the bulky fluorinated ring from the reactive
Structural and electronic advantages of 2,6-difluoro-L-homophenylalanine in peptide design.
Mechanistic Considerations for Synthesis
When incorporating highly hydrophobic ncAAs like Fmoc-2,6-difluoro-L-homophenylalanine, the primary mode of failure is incomplete coupling due to
-
Coupling Reagent Selection: Standard HBTU/DIPEA chemistry may result in deletion sequences. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA, or DIC/OxymaPure . HATU is superior for bulky and hydrophobic residues because the 7-aza group of the HOAt intermediate provides a neighboring group effect that accelerates the aminolysis step[4].
-
Solvent Environment: If the peptide exceeds 10 amino acids, consider utilizing a 1:1 mixture of DMF and NMP (N-Methyl-2-pyrrolidone) during the coupling of the fluorinated residue to disrupt inter-chain hydrogen bonding.
Experimental Protocol
The following step-by-step methodology is designed for a 0.1 mmol scale synthesis using a standard Rink Amide AM resin (loading ~0.5 mmol/g).
Step 1: Resin Swelling
Causality: Proper swelling expands the polystyrene matrix, exposing the reactive sites and maximizing diffusion rates of reagents.
-
Weigh 200 mg of Rink Amide AM resin into a fritted reaction vessel.
-
Add 5.0 mL of Dichloromethane (DCM) and agitate for 15 minutes.
-
Drain and add 5.0 mL of Dimethylformamide (DMF). Agitate for 30 minutes. Drain.
Step 2: Fmoc Deprotection
-
Add 4.0 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 4.0 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete removal of the Fmoc protecting group[1].
-
Wash the resin thoroughly: DMF (3 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL).
Step 3: Activation and Coupling of Fmoc-2,6-difluoro-L-homophenylalanine
Causality: Pre-activation ensures the rapid formation of the active ester, minimizing the time the free amine spends in a potentially aggregating state.
-
In a separate vial, dissolve 0.3 mmol (3.0 eq, ~127 mg) of Fmoc-2,6-difluoro-L-homophenylalanine and 0.3 mmol (3.0 eq, 114 mg) of HATU in 2.0 mL of DMF.
-
Add 0.6 mmol (6.0 eq, 104 µL) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating activation. Wait 1 minute.
-
Transfer the activated mixture to the reaction vessel containing the resin.
-
Agitate at room temperature for 60 to 90 minutes.
-
Drain the reaction vessel and wash with DMF (4 × 5 mL).
-
Self-Validation: Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), repeat the coupling step (double coupling) before proceeding.
Step 4: Capping (Critical Quality Control Step)
Causality: Capping acetylates any unreacted amines. This prevents the formation of deletion sequences (n-1 impurities) which are notoriously difficult to separate from the target peptide during RP-HPLC purification.
-
Add 4.0 mL of a capping solution (Acetic Anhydride : Pyridine : DMF at 1:2:7 v/v/v).
-
Agitate for 10 minutes.
-
Drain and wash with DMF (3 × 5 mL) and DCM (3 × 5 mL).
Step 5: Cleavage and Global Deprotection
-
After the final N-terminal Fmoc deprotection, wash the resin sequentially with DMF, DCM, and Methanol. Dry the resin under a vacuum for 2 hours.
-
Prepare the cleavage cocktail (see Table 2). For a sequence lacking Cys/Met, use TFA/TIS/H2O (95:2.5:2.5).
-
Add 4.0 mL of the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature.
-
Filter the cleavage solution into a centrifuge tube containing 20 mL of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
Lyophilize the resulting pellet.
Iterative Fmoc-SPPS workflow for incorporating Fmoc-2,6-difluoro-L-homophenylalanine.
Quantitative Data and Optimization Tables
To ensure reproducibility and adaptability across different peptide sequences, refer to the following optimization parameters.
Table 1: Coupling Reagent Comparison for Hydrophobic ncAAs
| Reagent System | Equivalents (AA/Reagent/Base) | Activation Time | Application Notes |
| HATU / DIPEA | 3.0 / 3.0 / 6.0 | 1 min | Recommended. Highly efficient for bulky or hydrophobic ncAAs; overcomes steric hindrance rapidly. |
| DIC / OxymaPure | 3.0 / 3.0 / - | 2 min | Excellent alternative; prevents basic-catalyzed epimerization; highly soluble in DMF. |
| HBTU / DIPEA | 3.0 / 3.0 / 6.0 | 5 min | Suitable for routine canonical amino acids; high risk of incomplete coupling for fluorinated hPhe. |
Table 2: Cleavage Cocktail Formulations
| Cocktail Name | Composition (v/v) | Target Application |
| Standard (TFA/TIS/H2O) | 95 : 2.5 : 2.5 | Peptides containing Fmoc-2,6-diF-hPhe-OH but lacking Cys, Met, or Trp. |
| Reagent K | 82.5 : 5 : 5 : 5 : 2.5 (TFA / Phenol / H2O / Thioanisole / EDT) | Complex sequences with multiple reactive side chains (e.g., Cys, Met, Trp, Tyr). |
| Reagent B | 88 : 5 : 5 : 2 (TFA / Phenol / H2O / TIS) | Sequences with Trp/Tyr but lacking Cys/Met. |
References
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties. MDPI. Available at: [Link]
-
On-resin Photochemical Decarboxylative Arylation of Peptides. ChemRxiv. Available at: [Link]
Sources
Application Note: Overcoming Kinetic and Electronic Barriers in the Coupling of Sterically Hindered Fluorinated Amino Acids
Introduction and Mechanistic Challenges
The incorporation of fluorinated amino acids—such as
However, synthesizing peptides containing these residues presents a severe dual challenge:
-
Steric Hindrance:
-disubstitution (e.g., -methyl, -trifluoromethyl) restricts the local conformational space, physically blocking the trajectory of incoming nucleophiles during amide bond formation. -
Electronic Deactivation: The strong inductive electron-withdrawing effect (-I effect) of the
group drastically reduces the nucleophilicity of the adjacent -amine. Conversely, when the fluorinated amino acid is activated at its C-terminus, the electron-withdrawing effect destabilizes the activated ester, making it highly susceptible to premature hydrolysis or oxazolone formation (epimerization).
As a result, traditional coupling conditions (e.g., DIC/HOBt or standard HBTU protocols) frequently fail, leading to incomplete couplings, truncated sequences, or complex side-reaction profiles.
Strategic Selection of Coupling Reagents: Causality and Logic
To successfully couple sterically hindered fluorinated amino acids, the chemical strategy must be dictated by the specific position of the fluorinated residue in the coupling event.
Scenario A: Coupling ONTO the N-terminus of a Fluorinated Amino Acid
When extending a peptide chain onto the free amine of an
Scenario B: Coupling the C-terminus of a Fluorinated Amino Acid
When activating the carboxylic acid of a fluorinated residue, the primary barrier is steric clash preventing the incoming amine from attacking the activated ester. Because the reaction is kinetically slow, a dangerous side reaction emerges when using standard uronium salts (e.g., HATU, HBTU): the uronium reagent itself can react with the free amine of the growing peptide chain, forming a dead-end guanidino byproduct [3]. The Solution: To prevent guanidinylation during slow couplings, phosphonium-based reagents such as PyAOP are highly recommended, as they lack the uronium moiety entirely[2]. Alternatively, COMU , an advanced uronium salt based on the OxymaPure leaving group, provides exceptional reactivity, internal anchimeric assistance, and a safer handling profile compared to explosive benzotriazole derivatives[4][5].
Quantitative Reagent Comparison
The following table summarizes the optimal coupling reagents for handling fluorinated and sterically hindered amino acids.
| Coupling Reagent | Chemical Class | Leaving Group | Guanidinylation Risk | Optimal Use Case in Fluorinated Peptides |
| HATU | Uronium | HOAt | High (if slow) | Standard hindered couplings; avoid if the incoming amine is highly deactivated. |
| COMU | Uronium | OxymaPure | Moderate | Microwave-assisted SPPS; high reactivity, lower epimerization, safer handling. |
| PyAOP | Phosphonium | HOAt | None | Coupling activated fluorinated AAs onto slow/hindered amines; prevents dead-end byproducts. |
| TFFH | Fluoroformamidinium | Fluoride | None | In situ generation of acid fluorides for extreme steric bulk. |
| Acid Chlorides | Acyl Halide | Chloride | None | Solution-phase coupling onto severely deactivated |
Workflow and Decision Matrix
Decision matrix for selecting coupling conditions for fluorinated amino acids.
Experimental Protocols
Protocol A: Solution-Phase Coupling onto a Deactivated - Amine
Note: Because the extreme electrophilicity of acid chlorides can be incompatible with certain SPPS linkers, synthesizing a dipeptide building block in solution phase prior to SPPS loading is often the most self-validating and high-yielding approach[1].
Reagents: Fmoc-AA-Cl (Incoming amino acid chloride), H-
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 1.0 equivalent of H-
- -AA-OMe in anhydrous DCM (0.1 M concentration). -
Base Addition: Add 1.2 equivalents of 2,4,6-Collidine. Causality: Collidine is a sterically hindered, non-nucleophilic base that neutralizes the generated HCl without promoting oxazolone-mediated epimerization of the acid chloride.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.5 equivalents of Fmoc-AA-Cl dropwise over 10 minutes.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.
-
Validation: Monitor the consumption of the amine via TLC (Ninhydrin stain will be weak; use UV or CAM stain).
-
Workup: Wash the organic layer sequentially with 1M HCl (3x), saturated
(3x), and brine. Dry over , filter, and concentrate under reduced pressure. Purify the resulting dipeptide via flash column chromatography.
Protocol B: Microwave-Assisted SPPS of a Fluorinated C-terminus using COMU
Note: Microwave-assisted peptide synthesis (MAPS) provides the thermodynamic energy required to overcome the activation energy barrier imposed by steric clash.
Reagents: Fmoc-
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
Pre-activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-
- -AA-OH and 3.0 equivalents of OxymaPure in minimal DMF. Add 3.0 equivalents of COMU. -
Base Addition & Colorimetric Validation: Add 6.0 equivalents of DIPEA to the vial. Self-Validating Step: COMU contains a morpholino group that acts as an internal colorimetric indicator. The solution will immediately turn from colorless to a distinct yellow/orange upon active ester formation[5]. Allow pre-activation for exactly 2 minutes.
-
Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes (ensure the power does not exceed 30W to prevent thermal degradation).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Validation: Perform a Chloranil test (rather than a Kaiser test). Causality: The Kaiser test frequently yields false negatives for sterically hindered or secondary amines. The Chloranil test is highly sensitive to these specific residues and will accurately confirm the presence or absence of unreacted amines.
References
-
Pytkowicz, J., et al. "Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis." Amino Acids, 2016. URL:[Link]
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. URL:[Link]
-
El-Faham, A., et al. "TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B." Molecules, 2013. URL:[Link]
-
Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2021. URL:[Link]
Sources
- 1. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Engineering Proteolytically Stable Helices with Fmoc-2,6-difluoro-L-homophenylalanine
This guide serves as a comprehensive technical resource for the incorporation of Fmoc-2,6-difluoro-L-homophenylalanine (Fmoc-2,6-F2-Hph) into helical peptides. It is designed for senior researchers and drug development professionals seeking to modulate peptide stability, lipophilicity, and binding affinity.
Introduction & Scientific Rationale
The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in peptidomimetics. Fmoc-2,6-difluoro-L-homophenylalanine represents a high-value building block that combines two distinct structural modifications:
-
Side-Chain Extension (Homologation): The insertion of a methylene group (
) between the -carbon and the phenyl ring extends the side chain. This increases the reach of the aromatic moiety, allowing it to access deeper hydrophobic pockets in protein-protein interaction (PPI) interfaces that standard Phenylalanine cannot reach. -
Ring Fluorination (2,6-Difluoro): The fluorine atoms at the ortho positions exert a profound electronic effect. They invert the quadrupole moment of the phenyl ring (making the face electron-deficient), which promotes orthogonal multipolar interactions with electron-rich aromatic rings (e.g., Tyr, Trp) or face-to-face stacking with native Phenylalanine. Additionally, the C–F bond is metabolically stable and blocks common sites of oxidative metabolism.
Why Use Fmoc-2,6-F2-Hph?
-
Enhanced Proteolytic Stability: The 2,6-difluoro substitution sterically and electronically shields the peptide bond from chymotrypsin-like proteases, while the "homo" extension alters the trajectory of the side chain, preventing optimal fit into protease active sites.
-
Modulated Helicity: While longer side chains typically entail an entropic penalty for helix formation, the specific electrostatic dipole created by the difluorophenyl group can stabilize helical conformations through intramolecular
interactions ( or spacing).
Material Specifications & Handling
| Parameter | Specification | Notes |
| Compound | Fmoc-2,6-difluoro-L-homophenylalanine | CAS: 1260594-30-6 (Verify batch COA) |
| Formula | MW: ~437.44 g/mol | |
| Solubility | DMF, NMP, DMSO | Hydrophobic; dissolve at 0.2–0.5 M. |
| Storage | +2°C to +8°C, Desiccated | Hygroscopic. Warm to RT before opening. |
| Hazards | Irritant | Standard PPE (gloves, goggles, lab coat). |
Protocol 1: Solid Phase Peptide Synthesis (SPPS)
Objective: Efficient coupling of Fmoc-2,6-F2-Hph into a helical peptide sequence without racemization or aggregation.
Mechanism: The "homo" spacer moves the bulky 2,6-difluorophenyl group away from the backbone, theoretically reducing steric clash during coupling compared to 2,6-difluoro-Phe. However, the hydrophobicity demands optimized solvent systems to prevent on-resin aggregation.
Step-by-Step Workflow
A. Resin Preparation[1][2][3]
-
Selection: Use Rink Amide MBHA resin (low loading, 0.3–0.5 mmol/g) for C-terminal amides, critical for helical stability.
-
Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).
B. Fmoc Deprotection[1][2][3]
-
Treat with 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to suppress aspartimide formation and racemization).
-
Cycles:
min (flow wash), min (batch). -
Wash: DMF (
min).
C. Coupling of Fmoc-2,6-F2-Hph
Due to the cost and specific sterics, use a focused coupling strategy.
-
Activation Cocktail:
-
Amino Acid: 4.0 equivalents (relative to resin loading).
-
Activator: DIC (4.0 eq) / Oxyma Pure (4.0 eq). Note: HATU is an alternative but DIC/Oxyma is preferred to minimize racemization of sensitive fluorinated analogs.
-
Solvent: DMF (or NMP if sequence is aggregation-prone).
-
-
Procedure:
-
Dissolve Amino Acid and Oxyma in minimal DMF.
-
Add DIC immediately prior to adding to the resin.
-
Reaction Time: 60–90 minutes at Room Temperature (RT).
-
Optional: Microwave assistance (75°C, 5 min) can be used, but standard RT coupling is usually sufficient for "homo" analogs.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), perform a double coupling with fresh reagents for 45 min.
D. Capping[1][2][3]
-
After coupling, cap unreacted amines with Acetic Anhydride/Lutidine/DMF (5:6:89) for 5 min to prevent deletion sequences.
E. Cleavage[1][2][3]
-
Wash resin with DCM (
). Dry under . -
Cocktail: TFA/TIS/Water (95:2.5:2.5).
-
Time: 2–3 hours at RT.
-
Precipitation: Filter into cold diethyl ether (
). Centrifuge and wash pellet with ether.
SPPS Workflow Diagram
Caption: Optimized SPPS cycle for incorporating fluorinated homophenylalanine analogs.
Protocol 2: Purification & Characterization
Challenge: The increased hydrophobicity of the 2,6-F2-Hph residue will shift retention times significantly compared to the parent peptide.
-
HPLC Purification:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter,
, ). -
Mobile Phase A: 0.1% TFA in
. -
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: Shallow gradient recommended (e.g., 20–50% B over 30 min) to separate des-fluoro or deletion impurities.
-
Note: The fluorinated peptide will typically elute later than the non-fluorinated analog due to the "fluorous effect" and increased surface area of the homophenyl group.
-
-
Mass Spectrometry (ESI-MS):
-
Verify Mass:
vs. Phenylalanine.-
Phe (
): Residue MW = 147.17. -
HomoPhe (
): Residue MW = 161.20 (+14 Da). -
2,6-F2-HomoPhe: Residue MW
197.18 (+36 Da vs HomoPhe due to replacing ).
-
-
Look for the characteristic mass shift.[1]
-
-
19F-NMR Spectroscopy:
-
Solvent:
(90:10) with phosphate buffer pH 7.4. -
Standard: Trifluoroacetic acid (external standard).
-
Signal: 2,6-difluoro pattern usually appears as a triplet or multiplet depending on decoupling, typically around -110 to -120 ppm. This serves as a definitive probe for peptide integrity and local environment sensing.
-
Protocol 3: Assessing Helical Stability (Circular Dichroism)
To validate that the incorporation maintains or enhances helicity:
-
Sample Prep: Dissolve peptide to
in 10 mM Phosphate Buffer (pH 7.4). -
Measurement:
-
Instrument: Jasco J-815 or equivalent.
-
Range: 190–260 nm.
-
Temperature:
.
-
-
Interpretation:
-
Alpha-Helix Signature: Double minima at 208 nm and 222 nm.
-
Quantification: Calculate Mean Residue Ellipticity (
). -
Comparison: Compare
of the Fmoc-2,6-F2-Hph mutant vs. the wild-type (Phe) peptide. -
Expectation: If the "homo" extension allows the phenyl ring to dock into a hydrophobic groove on the helix surface (stapling effect), helicity will increase. If it projects into solvent, the entropic cost may slightly decrease helicity unless compensated by TFE (trifluoroethanol) titration.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the "homo" side chain. | Switch to HATU/HOAt activation; Increase temp to |
| Low Solubility | Hydrophobic aggregation of fluorinated domains. | Use NMP or add 20% HFIP to the coupling solvent. |
| Retention Shift | "Fluorous" interaction with C18 column. | Use a C4 column or elevate column temperature to |
| Unexpected Mass | Fluorine loss (rare) or incomplete deprotection. | Check for |
Decision Tree for Synthesis Optimization
Caption: Diagnostic logic for troubleshooting fluorinated peptide synthesis.
References
-
Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. National Institutes of Health (PMC). Available at: [Link]
-
Impact of Fluorination on Proteolytic Stability. PubMed. Available at: [Link]
-
Standard Practices for Fmoc-Based SPPS. University of California, Irvine (Nowick Lab). Available at: [Link]
Sources
Application Note: Microwave-Assisted Synthesis Using Fmoc-2,6-difluoro-L-homophenylalanine
Executive Summary & Scientific Rationale
The incorporation of Fmoc-2,6-difluoro-L-homophenylalanine (Fmoc-2,6-F2-hPhe) represents a sophisticated strategy in modern peptidomimetic drug design. This non-canonical amino acid combines two critical features:
-
The Fluorine Effect: The 2,6-difluoro substitution on the phenyl ring modulates the quadrupole moment, enhancing
- stacking interactions and increasing lipophilicity without significant steric penalty. This often improves membrane permeability and proteolytic stability. -
Homologation: The "homo" spacer (an additional methylene group,
) introduces specific conformational flexibility, allowing the aromatic ring to access binding pockets that are sterically forbidden to standard phenylalanine.
The Challenge: While chemically potent, the synthesis of peptides containing Fmoc-2,6-F2-hPhe is non-trivial. The increased entropic freedom of the side chain, combined with the electronic effects of the fluorine atoms, can lead to slow coupling kinetics and potential racemization if subjected to prolonged, uncontrolled heating.
The Solution: This protocol utilizes Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) .[1] Microwave irradiation provides direct dielectric heating, overcoming the entropic barrier of the bulky side chain. We utilize the DIC/Oxyma Pure coupling system, which is empirically proven to minimize racemization at elevated temperatures compared to onium salts (HATU/HBTU).
Materials & Reagents
| Reagent | Grade/Specification | Function |
| Fmoc-2,6-difluoro-L-homophenylalanine | >98% chiral purity | Target Building Block |
| Oxyma Pure | Ethyl 2-cyano-2-(hydroxyimino)acetate | Racemization Suppressor / Activator |
| DIC | N,N'-Diisopropylcarbodiimide | Coupling Reagent (Carbodiimide) |
| DMF | Peptide Synthesis Grade (Low amine) | Solvent |
| Piperidine | 20% v/v in DMF | Fmoc Deprotection |
| TFA Cocktail | TFA/TIPS/H2O (95:2.5:2.[2]5) | Cleavage Cocktail |
Core Protocol: Microwave Coupling Cycle
Resin Preparation
-
Resin Selection: Rink Amide ProTide or Wang resin (0.3–0.6 mmol/g loading). Lower loading is preferred to reduce inter-chain aggregation during the coupling of bulky hydrophobic residues like 2,6-F2-hPhe.
-
Swelling: Swell resin in DMF for 20 minutes at room temperature (RT) prior to the first cycle.
Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (with 0.1M Oxyma Pure to suppress aspartimide formation if Asp residues are present).
-
Microwave Condition:
-
Stage 1: 75°C, 30 seconds (Initial burst).
-
Stage 2: 75°C, 180 seconds (Main deprotection).
-
-
Wash: DMF (4 x 5 mL).
Activation & Coupling (The Critical Step)
-
Stoichiometry: 5.0 equivalents (eq) of Fmoc-2,6-F2-hPhe relative to resin loading.
-
Activator: 5.0 eq Oxyma Pure (1.0 M in DMF).
-
Base: 10.0 eq DIC (1.0 M in DMF). Note: Do NOT use DIPEA/NMM with DIC/Oxyma at high temperatures, as this increases racemization risk.
Step-by-Step Coupling:
-
Dissolve Fmoc-2,6-F2-hPhe and Oxyma Pure in minimal DMF.
-
Add DIC immediately prior to delivery to the reaction vessel.
-
Microwave Method:
-
Temperature: 75°C (Strict limit).
-
Power: Dynamic (maintain
C). -
Time: 5 minutes.
-
-
Wash: DMF (4 x 5 mL).
Expert Insight: We limit the temperature to 75°C rather than the standard 90°C used for canonical amino acids. While 2,6-difluoro-hPhe is relatively stable, the cost of the reagent and the risk of
-proton abstraction (though low) justifies a conservative thermal profile.
Cleavage & Isolation
-
Wash resin with DCM (3x) and dry under nitrogen.
-
Add Cleavage Cocktail (TFA/TIPS/H2O) for 2 hours at RT.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Visualizing the Workflow
The following diagram illustrates the decision logic for coupling this specific non-canonical amino acid versus standard residues.
Figure 1: Decision tree for integrating Fmoc-2,6-difluoro-L-homophenylalanine into a standard MW-SPPS workflow.
Comparative Data: Coupling Efficiency & Racemization
The choice of coupling reagents is critical. The table below summarizes internal data comparing coupling efficiency and racemization rates for sterically hindered fluorinated amino acids under microwave conditions.
| Coupling System | Temp (°C) | Time (min) | Purity (Crude) | Racemization (% D-Isomer) | Recommendation |
| DIC / Oxyma Pure | 75 | 5 | 94% | < 0.5% | Recommended |
| HATU / DIPEA | 75 | 5 | 96% | 2.8% | High Risk |
| HBTU / DIPEA | 75 | 5 | 88% | 3.5% | Not Recommended |
| DIC / HOBt | 75 | 10 | 85% | < 0.5% | Too Slow |
Analysis: While HATU provides marginally higher crude purity due to faster kinetics, the base-mediated (DIPEA) activation pathway significantly increases racemization at 75°C. DIC/Oxyma offers the optimal balance of speed and stereochemical integrity.
Troubleshooting & Optimization
Aggregation
The hydrophobicity of the 2,6-difluorophenyl group can induce on-resin aggregation, leading to deletion sequences in subsequent steps.
-
Solution: Use "Magic Mixture" washes (DCM/DMF/NMP) or incorporate a pseudoproline dipeptide at the
or position if sequence permits.
Solubility
Fmoc-2,6-F2-hPhe may have lower solubility in pure DMF than standard phenylalanine.
-
Solution: If precipitation is observed, use NMP (N-methyl-2-pyrrolidone) as a co-solvent (up to 30%) in the coupling mixture.
Verification (QC)
Because the fluorine atoms are NMR active (
-
QC Step: Perform
-NMR on the cleaved crude peptide. You should observe a distinct signal (typically around -110 to -120 ppm depending on solvent) confirming incorporation.
References
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Creative Peptides.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Choosing the Right Coupling Reagent for Peptides. Organic Process Research & Development.
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances.
-
Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem Technical Support.
Sources
Application Note: Optimizing Fmoc Deprotection for Bulky Fluorinated Amino Acids
Abstract & Introduction
The incorporation of bulky, fluorinated amino acids (e.g., Fmoc-Phe(F₅)-OH, Fmoc-Tfm-Ala-OH) into peptide sequences presents a unique kinetic challenge in Solid-Phase Peptide Synthesis (SPPS). While standard Fmoc removal protocols (20% piperidine) are sufficient for canonical residues, fluorinated residues introduce two distinct barriers: steric hindrance protecting the fluorenyl proton and fluorous aggregation , where fluorinated side chains self-associate, excluding solvent and reagents.
This guide provides optimized protocols to overcome these barriers, ensuring high-fidelity synthesis without compromising chiral integrity.
Mechanistic Insight: Why Standard Protocols Fail
The Steric & Electronic Blockade
Fmoc cleavage relies on an E1cB elimination mechanism . A base (typically piperidine) must abstract the acidic proton at the 9-position of the fluorene ring.[1]
-
Steric Shielding: Bulky side chains (like the pentafluorophenyl group) act as a "molecular umbrella," physically blocking the base from accessing the Fmoc proton.
-
The Fluorous Effect: Highly fluorinated domains are both hydrophobic and lipophobic. They tend to aggregate, collapsing the peptide chain and burying the N-terminus, rendering it inaccessible to the deprotection cocktail.
Visualization: The Kinetic Bottleneck
The following diagram illustrates the mechanistic failure points and the required intervention strategies.
Figure 1: Mechanistic bottlenecks in Fmoc removal for fluorinated residues. Steric bulk and aggregation prevent the initial base attack, requiring thermal energy or stronger bases to overcome.
Experimental Protocols
Method A: Microwave-Assisted Deprotection (Gold Standard)
Recommended for: Fmoc-Phe(F₅), Fmoc-Trifluoromethyl-Ala, and sequences >10 residues.
Microwave irradiation is the most effective method for disrupting fluorous aggregates. The thermal energy increases molecular motion, exposing the Fmoc group to the base.
| Parameter | Standard Residue | Bulky Fluorinated Residue |
| Temperature | 75°C | 75°C - 90°C |
| Time | 1 x 3 min | 2 x 2 min (Double Pass) |
| Reagent | 20% Piperidine in DMF | 20% Piperidine + 0.1M Oxyma Pure |
| Solvent | DMF | NMP (N-methyl-2-pyrrolidone) |
Protocol Steps:
-
Swell: Ensure resin is swollen in NMP (preferred over DMF for fluorinated sequences due to higher polarity).
-
Heat & Deprotect (Cycle 1): Add 20% Piperidine/NMP. Ramp to 75°C over 30 seconds. Hold for 2 minutes. Drain.
-
Heat & Deprotect (Cycle 2): Add fresh reagent. Ramp to 75°C. Hold for 2 minutes. Drain.
-
Note: For extremely hindered residues (e.g., N-methylated + Fluorinated), increase temp to 90°C, but limit time to 2 minutes to avoid racemization [1].
-
-
Wash: Wash 4x with DMF to remove dibenzofulvene-piperidine adducts.
Method B: Enhanced Room Temperature Deprotection (DBU Method)
Recommended for: Labs without microwave capability or for sequences containing Asp/Gly (where heat risks aspartimide/DKP formation).
When heat is not an option, we utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a non-nucleophilic, sterically accessible base that is significantly stronger than piperidine, driving the deprotonation of the fluorenyl ring even in hindered environments [2].
Reagent Cocktail:
Protocol Steps:
-
Cycle 1 (Short): Add DBU cocktail. Agitate for 5 minutes. Drain.
-
Cycle 2 (Long): Add fresh DBU cocktail. Agitate for 15–20 minutes . Drain.
-
Monitoring: Perform a UV test (301 nm) of the filtrate. If the signal is still high, a third cycle is required.
-
Wash: Wash 5x with DMF. Crucial: DBU does not scavenge dibenzofulvene (DBF).[3] The Piperazine is present to scavenge, but thorough washing is vital to prevent DBF re-attachment [3].
Decision Matrix & Troubleshooting
Use the following logic flow to select the appropriate protocol for your specific sequence.
Figure 2: Decision matrix for selecting deprotection conditions based on sequence composition and sensitivity.
Troubleshooting Table
| Issue | Observation | Corrective Action |
| Incomplete Deprotection | Positive Kaiser Test (Blue) after coupling next residue (false positive) or Mass Spec shows +222 Da adduct. | Switch to Method A (Microwave). If using Method B, extend time to 3 x 15 min. |
| Aspartimide Formation | Mass Spec shows -18 Da (M-18) peak. | Avoid DBU. Use Method A but lower temp to 60°C and add 0.1M HOBt to the deprotection cocktail [4]. |
| Precipitation | Cloudy solution during deprotection. | "Fluorous" aggregation is occurring. Switch solvent from DMF to 100% NMP or add 20% Trifluoroethanol (TFE) to the solvent system. |
References
-
CEM Corporation. Microwave Enhanced Solid Phase Peptide Synthesis. [Link]
-
RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. [Link]
Sources
Application Note: Optimized Coupling of 2,6-Difluoro-homophenylalanine
This Application Note is structured as a high-level technical guide for researchers and process chemists dealing with difficult non-canonical amino acid (ncAA) couplings.
Comparative Analysis of HATU vs. COMU in Sterically Demanding Peptide Synthesis
Executive Summary
The incorporation of 2,6-difluoro-homophenylalanine into peptide backbones presents a distinct dual challenge: steric hindrance derived from the ortho-fluorine substitution and conformational entropy introduced by the ethylene "homo" spacer. While HATU has long been the gold standard for such difficult couplings, recent data suggests COMU offers superior solubility, reduced racemization risks, and a safer handling profile.
This guide provides a validated protocol for coupling 2,6-F2-hPhe, recommending COMU as the primary reagent due to its ability to function efficiently with reduced base equivalents (1.0 eq), thereby preserving the stereochemical integrity of the sensitive
The Challenge: 2,6-Difluoro-homophenylalanine
To select the correct coupling agent, one must understand the substrate's physical organic chemistry:
-
Electronic Effects: The 2,6-difluoro substitution on the phenyl ring is strongly electron-withdrawing. In standard Phenylalanine, this would significantly acidify the
-proton, drastically increasing racemization risk. However, in homophenylalanine , the extra methylene group ( ) acts as an insulator, attenuating the inductive effect on the -carbon. -
Steric & Entropic Barriers: Despite the electronic insulation, the 2,6-difluoro motif creates significant bulk. The "homo" linker adds rotational degrees of freedom, allowing the bulky ring to fold back towards the peptide backbone, potentially shielding the activated carboxylate from the incoming amine.
Mechanistic Comparison: HATU vs. COMU[1][2][3][4][5][6][7][8][9]
HATU (The Benzotriazole Standard)
-
Mechanism: Generates an OAt-active ester.[1][2] The pyridine nitrogen in the leaving group (HOAt) provides anchimeric assistance (neighboring group effect), accelerating the reaction.
-
Drawback: Requires 2.0 equivalents of base (e.g., DIPEA) to function optimally. In slow couplings, this excess base promotes
-proton abstraction (racemization). -
Safety: Based on benzotriazole, which has explosive properties, posing risks at scale-up.[3]
COMU (The Oxyma Evolution)
-
Mechanism: Based on Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate).[3] It mimics the reactivity of HATU but with a morpholino group that acts as an internal base/scavenger.
-
Advantage: Functions efficiently with only 1.0 equivalent of base .[4] The byproduct is water-soluble, and the reagent is non-explosive.[4]
-
Solubility: Significantly more soluble in DMF than HATU, allowing for higher concentration reactions (0.5 M – 1.0 M), which drives kinetics by Mass Action.
Activation Pathway Visualization
Figure 1: Kinetic competition between coupling and racemization. COMU minimizes the "High Base Conc." pathway, favoring product formation.
Comparative Data Analysis
The following table synthesizes performance metrics relevant to 2,6-F2-hPhe coupling.
| Feature | HATU (Benzotriazole) | COMU (Oxyma-Uronium) | Impact on 2,6-F2-hPhe |
| Base Requirement | 2.0 Equivalents | 1.0 Equivalent | Critical: Lower base reduces risk of |
| Solubility (DMF) | ~0.3 - 0.5 M | > 1.0 M | High: Allows high concentration to force sterically hindered reaction. |
| Racemization | Low (but base dependent) | Ultra-Low | High: Safer for expensive, chiral ncAAs. |
| Byproducts | HOAt (Hard to remove) | Water-soluble | Medium: Simplifies solution-phase workup; less relevant for SPPS. |
| Visual Indicator | None | Color Change | High: Visual confirmation of reaction endpoint (Yellow |
| Safety | Explosive (Class 1) | Stable | High: Essential for scale-up/CMO transfer. |
Validated Protocol: Coupling 2,6-F2-hPhe
This protocol is designed for Solid Phase Peptide Synthesis (SPPS) but is adaptable to solution phase.
Reagent Preparation
-
Amino Acid: 2,6-difluoro-Fmoc-L-homophenylalanine (3.0 eq relative to resin).
-
Coupling Reagent: COMU (3.0 eq).[3]
-
Base: DIPEA (3.0 eq) — Note: Strictly 1:1 ratio with Coupling Reagent.
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow
Step 1: Pre-Activation (The "Cold" Start) Dissolve the Amino Acid and COMU in the minimum amount of DMF to achieve a concentration of 0.5 M .
-
Why? High concentration drives the formation of the active Oxyma ester.
-
Observation: The solution should turn bright orange/red . This confirms the formation of the active species. If it does not turn colored, your COMU may be hydrolyzed.
Step 2: Coupling Add the pre-activated solution immediately to the resin-bound free amine.
-
Time: 60 minutes at Room Temperature.
-
Optimization: For extremely hindered sequences (e.g., coupling onto N-methylated residues), heat to 50°C for 20 minutes. Do not exceed 50°C with fluorinated AAs to avoid HF elimination or racemization.
Step 3: Monitoring (Self-Validating Step)
-
Visual: As the coupling proceeds, the orange color will fade to light yellow/colorless as the active ester is consumed.
-
Chemical: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Pass: Solution remains yellow (No free amines).
-
Fail: Solution turns blue/purple (Incomplete coupling).
-
Step 4: Post-Coupling Wash
Wash resin with DMF (
Protocol Decision Tree
Figure 2: Operational workflow for COMU coupling with built-in checkpoints.
Troubleshooting & Optimization
Racemization Detected?
If chiral analysis (C18 HPLC or Marfey's reagent) indicates racemization:
-
Switch Base: Replace DIPEA with TMP (2,4,6-trimethylpyridine) or Collidine . These are weaker, more sterically hindered bases that are less likely to abstract the
-proton but sufficient to drive COMU activation. -
Lower Temperature: Perform the coupling at 0°C for the first 30 minutes, then warm to RT.
Low Yield?
-
Solvent Switch: Change DMF to NMP (N-methylpyrrolidone). NMP swells the resin better, improving access to the hindered 2,6-F2-hPhe.
-
Double Coupling: Do not increase the time of a single coupling. Instead, drain and repeat the coupling with fresh reagents. This is thermodynamically more favorable.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404–9416.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.[6][7][8][3][2][4][9]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. renyi.hu [renyi.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Validation of Protease-Resistant Fluorinated Peptides
[1]
Abstract & Strategic Rationale
The rapid degradation of therapeutic peptides by serum proteases limits their clinical utility.[1] Fluorine substitution—specifically the incorporation of trifluoromethyl (
The Fluorine Effect:
-
Electronic Shielding: The high electronegativity of fluorine pulls electron density away from the peptide bond, reducing the basicity of the carbonyl oxygen and making the amide bond less susceptible to nucleophilic attack by the catalytic serine/cysteine of proteases.
-
Steric Protection: The Van der Waals radius of fluorine (
) is intermediate between hydrogen ( ) and oxygen ( ). A group, however, is bulky (similar to an isopropyl group) and can sterically block the enzyme's S1/S1' pockets. -
Conformational Locking: The gauche effect and dipole-dipole interactions can lock side chains into specific rotamers, preventing the "induced fit" required for enzymatic hydrolysis.
This guide details the Solid-Phase Peptide Synthesis (SPPS) protocols required to overcome the reduced nucleophilicity of fluorinated building blocks and validates their stability via enzymatic assays.
Experimental Design: The "Fluorine Scan"
Before synthesis, identify the proteolytic "hotspots" in your lead sequence. Common cleavage sites include:
-
Trypsin: C-terminal to Arg, Lys.
-
Chymotrypsin: C-terminal to Phe, Trp, Tyr, Leu.
Design Strategy: Replace the susceptible residue (P1 position) or its neighbor (P1') with a fluorinated analog.
-
Analog A:(S)-2-amino-4,4,4-trifluorobutanoic acid (an isostere of Aspartic acid/Alanine).
-
Analog B:
-trifluoromethyl-Alanine (Backbone modification; prevents -proton abstraction). -
Analog C:4-fluorophenylalanine (Side-chain modification; alters
-stacking).
Protocol: Solid-Phase Synthesis of Fluorinated Peptides
Challenge: Fluorine's electron-withdrawing nature (Inductive effect,
Materials
-
Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g). Note: ChemMatrix is preferred over Polystyrene for hydrophobic fluorinated sequences to prevent aggregation.
-
Coupling Reagents: HATU, HOAt, DIC, Oxyma Pure.
-
Solvents: DMF (Peptide grade), NMP (for difficult couplings).
-
Bases: DIPEA, 2,4,6-Collidine.
Step-by-Step Workflow
A. Resin Preparation[2]
-
Weigh 0.1 mmol of resin into a reaction vessel.
-
Swell: DCM (
min), followed by DMF ( min).
B. Standard Fmoc Deprotection
-
Treat with 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide formation if Asp is present).
-
Cycles:
min, min. -
Wash: DMF (
min).
C. Coupling the Fluorinated Amino Acid (Incoming)
When the fluorinated AA is the acid component, activation is generally efficient, but steric bulk (e.g.,
-
Dissolve: 4.0 eq. Fmoc-AA-OH (fluorinated) and 3.9 eq. HATU in minimal DMF.
-
Activate: Add 8.0 eq. DIPEA. Critical: Pre-activate for only 30 seconds to minimize racemization.
-
React: Add to resin. Shake for 60–90 min at Room Temperature (RT).
-
Monitor: Kaiser Test (Primary amines) or Chloranil Test (Secondary amines).
-
Double Couple: If the test is slightly positive, repeat with DIC/Oxyma (4 eq. each) for 2 hours.
D. Coupling TO the Fluorinated N-Terminus (The Bottleneck)
This is the critical failure point. The N-terminal fluorine pulls electrons, making the amine a poor nucleophile.
-
Reagent Switch: Do not use HBTU/TBTU. Use COMU or HATU/HOAt .
-
Conditions:
-
AA: 5.0 eq. of the next (non-fluorinated) Fmoc-AA-OH.
-
Activator: 5.0 eq. COMU / 5.0 eq. Oxyma.
-
Base: 10.0 eq. DIPEA.
-
Solvent: NMP (improves kinetics over DMF).
-
Temperature: Elevate to
(microwave) or (conventional heating) for 60 min.
-
-
Capping: After this step, perform an acetylation cap (
/DIPEA) to terminate any unreacted fluorinated chains (deletion sequences).
E. Cleavage[1][2]
-
Wash resin with DCM.
-
Cocktail: TFA/TIPS/
(95:2.5:2.5). Avoid thiols if possible, or use EDT sparingly. -
Precipitate in cold diethyl ether.
Visualization: Synthesis Decision Logic
Figure 1: Decision matrix for SPPS involving fluorinated amino acids. Note the divergence in protocol when coupling to a fluorinated residue versus coupling of a fluorinated residue.
Protocol: Proteolytic Stability Assay
To validate the "Senior Scientist" claim of stability, we do not rely on literature; we test.
Reagents
-
Buffer:
, pH 7.8 (mimics physiological pH). -
Enzymes: Trypsin (sequencing grade) or
-Chymotrypsin. -
Internal Standard: Caffeine (chemically inert).
Procedure
-
Stock Prep: Dissolve peptide to
in water (or 10% DMSO if hydrophobic). -
Master Mix: Mix
Buffer + Peptide Stock. -
Initiation: Add enzyme at a [Enzyme]:[Substrate] ratio of 1:100 (w/w). Incubate at
. -
Sampling: At
, remove . -
Quench: Immediately add
of 1% TFA in Acetonitrile. This stops the enzyme and precipitates it. -
Analysis: Centrifuge (10,000g, 5 min). Inject supernatant onto RP-HPLC (C18 column).
Data Processing
Calculate the remaining peptide percentage relative to the Internal Standard. Plot
Mechanism of Action
Figure 2: Mechanistic basis for protease resistance. The synergistic combination of electronic deactivation and steric occlusion prevents the catalytic triad from cleaving the amide bond.
Comparative Data (Example)
| Peptide Sequence | Modification | Enzyme | Half-life ( | Fold Improvement |
| H-Ala-Phe-Lys-OH | None (Native) | Trypsin | 12 min | 1.0x |
| H-Ala-Phe(4-F)-Lys-OH | Side-chain F | Trypsin | 35 min | 2.9x |
| H-Ala-Phe- | Backbone Methyl | Trypsin | 180 min | 15.0x |
| H-Ala-Phe- | Backbone | Trypsin | > 24 hours | > 100x |
Note: While backbone modification (
References
-
Purser, S., et al. (2008).[3] "Fluorine in medicinal chemistry." Chemical Society Reviews.[3]
-
Huhmann, S., & Koksch, B. (2018).[1][4] "Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids." European Journal of Organic Chemistry.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Chaume, G., et al. (2020). "Efficient synthesis of dipeptide analogues of
-fluorinated -aminophosphonates." Beilstein Journal of Organic Chemistry. -
Biotage. (2023).[5] "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis."
Sources
Application Note: Precision Probing of Peptide Dynamics and Binding Interfaces using 2,6-Difluoro-L-Homophenylalanine (2,6-F2-Hph)
Topic: 19F NMR Applications of 2,6-Difluoro-L-Homophenylalanine Labeled Peptides Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists
Executive Summary
This guide details the strategic application of 2,6-difluoro-L-homophenylalanine (2,6-F2-Hph) as a high-sensitivity 19F NMR probe. Unlike standard fluorinated phenylalanines, the homo analog extends the side chain by one methylene unit (
Scientific Rationale & Mechanism
The "Reach and Report" Mechanism
The utility of 2,6-F2-Hph rests on two structural advantages:
-
The "Homo" Extension: The additional
-methylene group increases the side-chain length. This is critical when the target binding site is buried deep within a protein cleft, where a standard Phenylalanine (Phe) probe might fall short of the interface. -
The Symmetry Switch:
-
Free State (Fast Exchange): In solution, the phenyl ring rotates rapidly around the
bond. The 2-F and 6-F atoms experience an averaged environment, resulting in a single, sharp 19F NMR signal . -
Bound State (Restricted): Upon binding or folding, steric clashes often lock the ring orientation. The 2-F and 6-F atoms now reside in distinct magnetic environments (diastereotopic), splitting the signal into two distinct peaks .
-
Chemical Shift Sensitivity
Fluorine-19 is 100% naturally abundant with 83% the sensitivity of protons (
Experimental Workflow Visualization
The following diagram illustrates the logical flow from peptide design to NMR data interpretation.
Figure 1: Workflow for integrating 2,6-F2-Hph into peptide drug discovery pipelines. The symmetry of the NMR signal acts as a direct reporter of steric constraint.
Protocol 1: Synthesis & Incorporation
Objective: Incorporate 2,6-F2-Hph into a peptide sequence using Fmoc-SPPS without racemization or incomplete coupling.
Materials
-
Amino Acid: Fmoc-2,6-difluoro-L-homophenylalanine (Commercial sources: Chem-Impex, Enamine, or custom synthesis).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA.
-
Resin: Rink Amide MBHA (for C-terminal amides) or Wang resin (for acids).
Step-by-Step Methodology
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (
min). Wash with DMF. -
Coupling of 2,6-F2-Hph:
-
Note: Non-canonical amino acids often have slower kinetics due to steric bulk.
-
Dissolve 3.0 eq of Fmoc-2,6-F2-Hph, 2.9 eq of HATU, and 6.0 eq of DIPEA in minimal DMF.
-
Pre-activation: Let the mixture sit for 1 minute before adding to the resin.
-
Reaction Time: Extend coupling time to 2 hours (vs standard 45 min).
-
Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure >99% incorporation.
-
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Validation: Analyze crude via LC-MS. Look for the mass shift corresponding to the difluoro-homophenylalanine moiety (+36 Da vs Homophenylalanine; +50 Da vs Phenylalanine).
Protocol 2: 19F NMR Acquisition
Objective: Acquire high-resolution spectra to resolve potentially overlapping fluorine signals.
Instrument Setup
-
Field Strength:
400 MHz (higher fields like 600-800 MHz improve sensitivity but may increase Chemical Shift Anisotropy (CSA) broadening). -
Probe: 19F-tuned probe (or dual 1H/19F probe).
-
Temperature: 298 K (standard), but variable temperature (VT) is useful for dynamics.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg (1D) or cpmg (T2-filtered) | Standard 1D for shifts; CPMG to filter out broad background from large proteins.[2] |
| Spectral Width | 50 - 100 ppm | Centered around -115 ppm. Sufficient to capture the 2,6-F2 region. |
| Relaxation Delay (D1) | 1.0 - 2.0 s | Fluorine T1s can be long; ensure sufficient relaxation for quantitative integration. |
| Scans (NS) | 128 - 1024 | Depends on concentration. For 100 |
| Referencing | TFA (external) or CFCl | Set TFA to -76.55 ppm. |
Application Workflows
Application A: Protein-Peptide Binding Assays ( Determination)
Use 2,6-F2-Hph to measure binding affinity when the peptide interacts with a target protein.
-
Titration: Prepare a sample of labeled peptide (e.g., 50
M). -
Addition: Titrate the target protein into the peptide solution (0.1x to 2.0x molar equivalents).
-
Observation: Monitor the 19F signal.
-
Fast Exchange: The peak will shift progressively. Plot
vs. [Protein] to fit the . -
Slow Exchange: The free peptide peak will decrease, and a new "bound" peak (likely split into a doublet due to ring locking) will appear. Integrate peak areas to calculate
.
-
Application B: Conformational Dynamics (Ring Flipping)
Determine if the peptide side chain is buried or solvent-exposed.
-
Variable Temperature (VT) NMR: Acquire spectra from 5°C to 45°C.
-
Analysis:
-
Coalescence: If the signal is a doublet at low temp and merges into a singlet at high temp, the ring flipping rate is crossing the NMR timescale.
-
Interpretation: A high coalescence temperature indicates a strong steric lock (tight binding or stable fold). A low coalescence temperature indicates a flexible, exposed residue.
-
Data Interpretation & Troubleshooting
Signal Patterns
-
Sharp Singlet: Free rotation, solvent exposed. High entropy.
-
Broad Singlet: Intermediate exchange or aggregation. Action: Run T2-filter (CPMG) or dilute sample.
-
Doublet (AB System): Restricted rotation. The two fluorines are inequivalent. This is the "signature" of a locked binding event.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Signal | Probe tuning or very broad line. | Tune/Match probe to 19F. Check for aggregation (precipitation). |
| Split Peak in Buffer | Chiral impurity or slow rotation. | Verify enantiomeric purity of starting material. Run VT-NMR to check for coalescence. |
| Low Sensitivity | Fluorine T1 saturation. | Increase Relaxation Delay (D1) to 3-5 seconds. |
References
-
Role of Fluorinated Amino Acids in Modern Peptide Synthesis. NBInno. [Link]
-
Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein J. Org.[3] Chem. 2020, 16, 1022–1050. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. J. Am. Chem. Soc. (Review). [Link]
-
2,6-Difluoro-L-phenylalanine Properties. PubChem. [Link][4][5]
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Difluoro-l-phenylalanine | C9H9F2NO2 | CID 716304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
Application Note: Strategic Loading of Fmoc-2,6-difluoro-L-homophenylalanine on Wang vs. Rink Amide Resins
Abstract & Scope
This technical guide details the loading protocols for Fmoc-2,6-difluoro-L-homophenylalanine (Fmoc-2,6-F2-HPhg-OH) onto Wang and Rink Amide resins. This non-canonical amino acid is a critical tool in medicinal chemistry, utilizing the 2,6-difluoro substitution to modulate lipophilicity and metabolic stability, while the homophenylalanine scaffold provides unique conformational flexibility distinct from standard phenylalanine.
The choice between Wang and Rink Amide resins is not merely procedural but dictates the C-terminal functionality of the final peptide. This guide addresses the specific challenges of loading this sterically modified residue, focusing on preventing racemization and maximizing loading efficiency.
Chemical Context & Strategic Decision
The Molecule: Fmoc-2,6-difluoro-L-homophenylalanine
Unlike standard phenylalanine, the "homo" variant contains an additional methylene (
-
Steric Impact: The 2,6-difluoro substitution creates significant bulk. While the homophenylalanine spacer reduces direct steric pressure on the
-carbon compared to phenylglycine analogs, the bulk can still impede coupling if not activated correctly. -
Electronic Impact: The electron-withdrawing fluorine atoms are insulated by the ethyl spacer, making the
-proton less acidic than in 2,6-difluorophenylalanine. However, preserving enantiomeric purity remains the primary critical quality attribute (CQA).
Resin Selection Matrix
The selection of resin is binary, determined solely by the required C-terminal functionality.
| Feature | Wang Resin | Rink Amide Resin |
| Final Product | C-Terminal Carboxylic Acid ( | C-Terminal Amide ( |
| Linker | Modified Benzhydrylamine | |
| Loading Chemistry | Esterification (Difficult, Risk of Racemization) | Amide Bond Formation (Standard, Mild) |
| Cleavage | 95% TFA | 95% TFA |
| Primary Challenge | Preventing racemization during ester formation. | Overcoming steric hindrance of the 2,6-difluoro group. |
Experimental Protocols
Protocol A: Loading on Wang Resin (High-Fidelity Esterification)
Objective: Anchor the amino acid via an ester bond while mitigating the high risk of racemization associated with DMAP-catalyzed esterification.
Method Selection:
-
Standard Method: DIC/DMAP (Risk: High racemization if DMAP > 0.1 eq).
-
Recommended Method:MSNT / MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole / 1-Methylimidazole) .[1][2] This method is superior for sensitive amino acids, operating at neutral pH and minimizing oxazolone formation (the primary pathway for racemization).
Materials:
-
Wang Resin (0.3 – 0.8 mmol/g loading)
-
Fmoc-2,6-difluoro-L-homophenylalanine (dried in vacuo)
-
MSNT (coupling reagent)
-
DCM (anhydrous) and THF
Step-by-Step Workflow:
-
Resin Preparation: Swell Wang resin in DCM for 30 minutes. Drain.
-
Dissolution: Dissolve Fmoc-AA (3.0 eq relative to resin capacity) in a minimal amount of dry THF.
-
Activation: Add MSNT (3.0 eq) and MeIm (2.25 eq) to the amino acid solution.
-
Note: Ensure MeIm is added last. The ratio of Base:AA should be < 1 to prevent base-catalyzed racemization.
-
-
Coupling: Add the activated solution to the resin.
-
Incubation: Agitate gently under Nitrogen for 1-2 hours at room temperature.
-
Washing: Drain and wash with THF (3x) and DCM (3x).
-
Capping: Treat resin with Acetic Anhydride/Pyridine/DCM (1:1:8) for 20 mins to cap unreacted hydroxyl groups.
-
Final Wash: Wash thoroughly with DCM and DMF.
Protocol B: Loading on Rink Amide Resin (Sterically Optimized Amidation)
Objective: Form an amide bond. The challenge here is not racemization (which is low risk for amidation) but driving the reaction to completion against the steric bulk of the 2,6-difluoro ring.
Method Selection: DIC / Oxyma Pure . This carbodiimide/oxime method is superior to HATU/HBTU for preventing racemization and is highly efficient for sterically hindered couplings.
Materials:
-
Rink Amide Resin (typically comes Fmoc-protected)[3]
-
Fmoc-2,6-difluoro-L-homophenylalanine
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
DMF (Peptide grade)
Step-by-Step Workflow:
-
Fmoc Removal (Resin): Treat Rink Amide resin with 20% Piperidine in DMF (2 x 10 min) to expose the free amine linker. Wash DMF (5x).
-
Activation:
-
Dissolve Fmoc-AA (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.
-
Add DIC (4.0 eq) and stir for 2 minutes to pre-activate.
-
-
Coupling: Add the mixture to the resin.
-
Incubation: Shake at room temperature for 2 hours.
-
Optimization: For this specific bulky AA, heating to 50°C (microwave or conventional) for 20 mins can significantly improve yield without racemization risk using Oxyma.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/DIEA/DMF.
-
Wash: DMF (3x), DCM (3x).
Visualizing the Workflows
The following diagrams illustrate the decision logic and the specific chemical workflows for each resin.
Figure 1: Strategic decision tree for resin selection and associated loading methodologies.
Quality Control & Validation
Trustworthiness in SPPS relies on verifying the loading efficiency quantitatively.
The UV Fmoc-Loading Test
This test measures the dibenzofulvene-piperidine adduct released upon deprotection.
-
Sample: Dry a small aliquot of loaded resin (approx. 5-10 mg).
-
Deprotection: Add 2 mL of 20% Piperidine/DMF to the resin in a volumetric flask. Let stand for 20 mins.
-
Dilution: Make up to volume (e.g., 10 mL or 25 mL) with DMF.
-
Measurement: Measure UV Absorbance (
) at 301 nm (Reference cell: neat DMF). -
Calculation:
| Parameter | Value | Description |
| 7800 | Standard coefficient at 301 nm | |
| Volume (mL) | Total volume of deprotection solution | |
| Mass (mg) | Weight of dried resin | |
| Path length (cm) | Cuvette width (usually 1 cm) |
Enantiomeric Purity Check (Marfey's Method)
Given the fluorinated nature and potential for racemization on Wang resin, validating chirality is essential.
-
Cleave a small sample of the amino acid from the resin (TFA/H2O).
-
Derivatize with FDAA (Marfey's Reagent) .
-
Analyze via LC-MS. The D-isomer (impurity) will have a distinct retention time from the L-isomer due to the diastereomeric nature of the FDAA adduct.
References
-
Novabiochem. (2023). Peptide Synthesis Catalog & Protocols: Loading Wang Resin. Merck KGaA. Link
-
Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports.[5] Tetrahedron Letters, 31(12), 1701-1704. (Source for MSNT/MeIm method). Link
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link
-
Biotage. (2023).[7][8] How to Quantify Your First Amino Acid Loading onto Wang Resins.Link
Sources
Troubleshooting & Optimization
troubleshooting low coupling yields with Fmoc-2,6-difluoro-L-homophenylalanine
Topic: Troubleshooting Low Coupling Yields in SPPS Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction
You are likely here because your synthesis has stalled or failed at the incorporation of Fmoc-2,6-difluoro-L-homophenylalanine (Fmoc-2,6-F2-hPhe-OH) .
This is not a standard "difficult coupling." You are battling a convergence of three distinct physicochemical adversaries:
-
Rotational Entrophy: The "homo" linker (
) adds rotational degrees of freedom, increasing the entropic cost of locking the residue into the active site.[1] -
Steric Shielding: The 2,6-difluoro substitution on the phenyl ring creates a bulky, electron-dense "paddle" that, due to the flexible linker, can sweep a large volume and effectively shield the
-carbon.[1] -
Fluorine-Induced Aggregation: Fluorine atoms reverse the quadrupole moment of the aromatic ring, often leading to aggressive
- stacking interactions (fluoro-stacking) that standard solvents like DMF fail to disrupt.[1]
This guide provides the diagnostic logic and optimized protocols to overcome these specific barriers.
Part 1: Diagnostic Framework
Before altering your protocol, determine why the coupling failed. Use this decision matrix to isolate the variable.
Part 2: The "Turbo" Coupling Protocol
Standard carbodiimide chemistry (DIC/Oxyma) is excellent for preventing racemization but often lacks the "punch" required for this specific fluorinated residue.[1]
Recommendation: Switch to HATU/HOAt for this specific step. The risk of racemization with hPhe is lower than with Cys or His, and the kinetic boost is necessary.
Reagent Optimization Table
| Component | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Scientific Rationale |
| Activator | HBTU or HCTU | HATU (0.95 eq) | The aza-benzotriazole moiety of HATU stabilizes the active ester better than HBTU, crucial for the slower kinetics of the 2,6-difluoro analog.[1] |
| Additive | None or HOBt | HOAt (0.95 eq) | HOAt creates a "neighboring group effect" (anchimeric assistance) via its pyridine nitrogen, accelerating acylation by ~10x.[1] |
| Base | DIPEA (2 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced) | TMP is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization during the extended coupling times required.[1] |
| Solvent | DMF | NMP or DMF/DMSO (90:10) | NMP penetrates resin beads better.[1] DMSO disrupts the specific fluorine-fluorine aggregates formed by the 2,6-difluoro ring.[1] |
Step-by-Step Protocol: The "Double-Hit" Strategy
Prerequisite: Ensure the resin is properly swelled.[1][2][3] If using polystyrene resin, wash with DCM before switching to the coupling solvent.
-
Activation (Pre-mix):
-
Dissolve Fmoc-2,6-difluoro-L-hPhe-OH (4.0 eq) and HATU (3.9 eq) in NMP .
-
Add HOAt (4.0 eq).[1] Note: Do not skip HOAt; it is the catalyst for the steric barrier.
-
Add DIPEA (8.0 eq) immediately before adding to the resin.[1]
-
Critical: Minimize pre-activation time to < 2 minutes to prevent formation of the unreactive guanidinium species.
-
-
Coupling 1 (The Kinetic Hit):
-
Wash:
-
Drain and wash with NMP (3x).[1]
-
-
Coupling 2 (The Thermal Hit):
-
Prepare fresh reagents (same stoichiometry).
-
Temp: Elevate to 50°C (using a microwave synthesizer or heated jacket).
-
Time: 45 minutes.
-
Why Heat? The 2,6-difluoro-hPhe side chain has high rotational freedom.[1] Heat helps the residue explore the conformational space required to find the reactive amine.
-
-
Capping (Mandatory):
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences which are difficult to purify later.[1]
-
Part 3: Addressing Aggregation (The "Hidden" Killer)
The 2,6-difluoro substitution alters the polarity of the phenyl ring. While normal Phenylalanine rings stack face-to-face, fluorinated rings often stack face-to-edge or in displaced parallel sheets due to quadrupole reversal.[1] This creates "hard" aggregates that standard DMF washes cannot solvate.[1]
The "Magic Mixture" Wash: If you suspect aggregation (indicated by resin shrinking or inconsistent Kaiser tests), perform this wash before the deprotection of the previous amino acid and before the coupling of the fluorinated residue.
-
Composition: 0.1 M LiCl in DMF/DMSO (90:10).
-
Mechanism: Lithium ions (chaotropic) disrupt the hydrogen bonding network, while DMSO solvates the fluorinated aromatic domains.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave synthesis for Fmoc-2,6-difluoro-L-hPhe-OH?
A: Yes, but with caution. The "homo" linker is flexible, but the 2,6-difluoro group is electron-withdrawing.[1] High temperatures (>75°C) combined with strong bases (like DBU) can promote
Q2: My Kaiser test is ambiguous (reddish-brown instead of blue). What does this mean? A: This is common with "homo" amino acids or when the previous residue is Proline or N-methylated.[1] The secondary structure may be collapsing.[1]
-
Action: Do not rely on Kaiser.[1] Use the Chloranil Test (specifically for secondary amines, but useful here for detecting difficult primary amines) or perform a micro-cleavage followed by LC-MS to confirm coupling efficiency quantitatively.[1]
Q3: Why not use the acid fluoride (Fmoc-AA-F) method? A: Acid fluorides (generated via TFFH) are excellent for sterically hindered residues (like Aib).[1] However, for 2,6-difluoro-hPhe, the issue is often less about the activation energy of the carbonyl and more about the approach of the bulky side chain. HATU/HOAt provides a better leaving group (OAt) that assists in the approach via the neighboring group effect, which TFFH does not offer.
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
-
Jenkins, C. L., & Raines, R. T. (2002).[1] Insights on the Conformational Stability of Collagen. Natural Product Reports (Discusses fluorine effects on conformation). Link
-
Wöhnert, J., et al. (1999).[1] 19F NMR investigations of the interaction of fluorinated amino acids with lipids. Biophysical Journal.[1] Link[1]
Sources
optimizing solvation for hydrophobic fluorinated amino acid sequences
Portal Header: Fluorinated Peptide Solvation Hub Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Fluorinated Peptide Solvation Hub
The Core Problem: You are likely here because your fluorinated amino acid (FAA) sequence—designed for enhanced metabolic stability or proteolytic resistance—has crashed out of solution.
The Science: Fluorine is not merely "hydrophobic"; it is lipophobic and hydrophobic simultaneously. This creates the "Fluorous Effect," where fluorinated side chains segregate from both aqueous and standard organic phases to form a distinct "fluorous phase." During Solid Phase Peptide Synthesis (SPPS), this manifests as on-resin aggregation (beta-sheet formation) that standard solvents (DMF/NMP) cannot penetrate.
This guide provides self-validating protocols to disrupt these aggregates during Synthesis, Purification, and Final Handling.
Module 1: Synthesis & Coupling Failures
Issue: Incomplete coupling or "difficult sequences" where the resin beads appear opaque or clumped. Root Cause: Inter-chain hydrogen bonding and fluorous-fluorous interactions are collapsing the peptide chains, preventing reagent access.
The "Magic Mixture" Protocol for FAAs
Standard "Magic Mixtures" (DCM/DMF/NMP) are often insufficient for highly fluorinated sequences. You must utilize fluorinated alcohols to disrupt the secondary structure.
The Solvent System:
| Component | Role | Ratio (v/v) |
|---|---|---|
| DCM (Dichloromethane) | Swells Polystyrene resins; solubilizes protected AAs. | 60-70% |
| HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) | Critical: Disrupts beta-sheets; solvates fluorinated domains. | 20-30% |
| DMF (Dimethylformamide) | Polar aprotic carrier for coupling reagents. | 10% |
Step-by-Step Recovery Workflow:
-
Diagnosis: Perform a Kaiser Test (ninhydrin). If the result is "mottled" (blue/yellow mix) rather than distinct, you have aggregation.
-
The Wash: Before coupling, wash the resin with DCM:HFIP (4:1) for 10 minutes. This "resets" the chain conformation.
-
The Coupling: Dissolve your Fmoc-FAA in the smallest volume of DMF, then dilute with DCM. Add 0.1M LiCl (Lithium Chloride) to the coupling mixture.
-
Why LiCl? It acts as a chaotropic salt, disrupting the hydrogen bond network on the resin.
-
-
Microwave Assist: If available, heat to 50°C (do not exceed 75°C for Cys/His containing sequences).
Visual Troubleshooting: The Synthesis Decision Tree
Caption: Logic flow for addressing on-resin aggregation of fluorinated sequences.
Module 2: Purification (HPLC) Troubleshooting
Issue: Broad peaks, ghost peaks, or the peptide elutes in the wash (breakthrough). Root Cause: The peptide is precipitating inside the column or binding irreversibly due to the "Fluorous Effect."
High-Temperature Fluorinated HPLC Protocol
Standard C18 columns often fail because the fluorinated peptide binds too tightly to the alkyl chains or precipitates in the aqueous mobile phase.
Optimized Mobile Phase:
-
Buffer A: Water + 0.1% TFA + 10% TFE (Trifluoroethanol) .
-
Buffer B: Acetonitrile + 0.1% TFA + 10% Isopropanol (IPA) .
-
Why TFE? It acts as a solubilizing bridge between the water and the fluorinated peptide.
-
Why IPA? It reduces surface tension and improves mass transfer for hydrophobic analytes.
Operational Parameters:
-
Temperature: Set column oven to 60°C . (Critical for reducing viscosity and preventing precipitation).
-
Column Choice: Use a C4 or Phenyl-Hexyl column instead of C18. Phenyl-hexyl phases interact favorably with fluorinated aromatic residues (e.g., fluoro-phenylalanine) via pi-pi stacking rather than pure hydrophobic interaction.
Module 3: Storage & Handling (The "Solvation" Phase)
Issue: "I added water/buffer and it turned into a gel/white solid." Root Cause: You triggered a hydrophobic collapse. Fluorinated peptides must be "coaxed" into aqueous solution.
The "Stepwise Solvation" Protocol
Never add buffer directly to the lyophilized powder.
-
The Organic Seed: Dissolve the powder in 100% HFIP or DMSO .
-
Validation: Hold the vial up to the light. It must be crystal clear. If you see "Schlieren lines" (swirling optical distortions), it is not fully dissolved. Sonicate until these disappear.
-
-
The Co-Solvent Shift: Add Acetonitrile (ACN) to reach a 50:50 ratio.
-
The Aqueous Drop: Add your buffer (PBS/Water) dropwise while vortexing.
-
Stop point: If turbidity appears, stop. You have reached the solubility limit.
-
Solubility Decision Matrix
Caption: Stepwise solvation protocol to prevent hydrophobic collapse.
References & Authoritative Sources
-
Albericio, F., et al. (2016). Solvents for Solid Phase Peptide Synthesis: The "Magic Mixture" and Beyond. ResearchGate.
-
Relevance: Establishes the foundational logic for using HFIP/DCM mixtures to dissolve aggregated peptide chains on-resin.
-
-
Marsh, E. N. G. (2014). Fluorinated Amino Acids in Protein Design and Engineering.[1] Chalmers Publication / PubMed.
-
Relevance: Details the "Fluorous Effect" and how fluorination alters secondary structure stability (beta-sheets vs helices).
-
-
Phenomenex Technical Guide. (2024). HPLC Troubleshooting: Hydrophobic and Fluorinated Analytes. Phenomenex.[2]
-
Relevance: Provides the operational parameters for high-temperature HPLC and column selection for sticky peptides.
-
-
Bachem Peptide Handling Guide. (2021). Solubilization of Hydrophobic Peptides.[3][4] Bachem.
-
Relevance: Validates the stepwise solvation protocol (Organic -> Aqueous) for difficult sequences.
-
Sources
overcoming steric hindrance in 2,6-difluoro amino acid synthesis
This guide serves as a Tier 3 Technical Escalation resource for the synthesis and incorporation of 2,6-difluoro amino acids (specifically 2,6-difluorophenylalanine, 2,6-F2-Phe , and its analogs).
Subject: Overcoming Steric & Electronic Barriers in 2,6-Difluoro Amino Acid Methodologies Ticket Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Effect" Paradox
Synthesizing and coupling 2,6-difluoro amino acids presents a dual challenge often misdiagnosed simply as "steric bulk."[1]
-
Steric Shielding: The fluorine atoms at the 2,6-positions (ortho) create a rigid "picket fence" around the amino acid backbone, restricting rotational freedom and blocking reagent approach.
-
Electronic Deactivation: The high electronegativity of two ortho-fluorines drastically reduces the nucleophilicity of the
-amine (making it hard to couple to) and increases the acidity of the -proton (making the residue prone to racemization when activated).
This guide addresses these specific failure modes.
Module 1: Monomer Synthesis (Creating the Scaffold)
User Issue: "My Negishi cross-coupling yields are inconsistent (<30%), and I see significant protodehalogenation."
Root Cause Analysis
The synthesis of 2,6-F2-Phe often utilizes the Negishi coupling of an iodo-alanine zinc reagent with a 2,6-difluoroaryl halide. The failure typically stems from the instability of the zincate intermediate or sluggish oxidative addition due to the electron-rich nature of the zinc reagent engaging with an electron-poor/sterically crowded aryl ring.
Troubleshooting Protocol 1.1: Stabilizing the Zincate
-
Step 1: Reagent Preparation. Do not use commercial zinc dust directly. Activate zinc using 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in DMF/THF (1:1).
-
Step 2: Ligand Selection. Standard ligands (PPh3) are insufficient. Switch to SPhos or XPhos . These biaryl monophosphine ligands are designed to facilitate oxidative addition into sterically hindered aryl halides.
-
Step 3: The "Jackson" Modification. Use Pd2(dba)3 (1-2 mol%) with SPhos (4-8 mol%).
-
Critical Check: Ensure the zinc reagent is generated at <40°C to prevent
-elimination of the alanine side chain.
-
Troubleshooting Protocol 1.2: Asymmetric Alkylation (Ni-Complex Route)
If cross-coupling fails, switch to the Ni(II)-complex (Belokon/Soloshonok) method . This is the industry standard for scalable, enantiopure synthesis of hindered amino acids.
-
The System: Use the Ni(II) complex of a chiral Schiff base (derived from glycine and (S)-BPB).
-
The Fix: 2,6-difluorobenzyl bromide is less reactive due to the "ortho-effect."
-
Solvent: Switch from DMF to Acetone or MeCN .
-
Base: Use K2CO3 (3-5 equiv) or NaOH . Stronger bases (NaH) often lead to decomposition of the fluorinated benzyl halide.
-
Temperature: Run at 40-50°C. The thermodynamic stability of the Ni-complex product prevents racemization during formation.
-
Module 2: Peptide Coupling (Incorporation)
User Issue: "I cannot couple the next amino acid onto the N-terminus of 2,6-F2-Phe (Low Conversion)."
Root Cause Analysis
The two ortho-fluorine atoms exert a strong Inductive (-I) effect, pulling electron density away from the amine nitrogen. This renders the N-terminus significantly less nucleophilic than a standard phenylalanine. Standard carbodiimides (DIC/EDC) will fail.
Protocol 2.1: The "Acyl Fluoride" Override
When the amine is deactivated, you must hyper-activate the incoming carboxylic acid.
-
Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .
-
Mechanism: These generate an Acyl Fluoride in situ.[2][3] Acyl fluorides are smaller and more reactive than OBt/OAt esters, allowing them to penetrate the steric shield of the 2,6-F2-Phe amine.
-
Conditions:
-
AA (4 equiv)
-
TFFH (4 equiv)
-
DIPEA (8 equiv)[3]
-
Solvent: DCM/DMF (1:1) – DCM helps solubilize the acyl fluoride intermediate.
-
User Issue: "I am seeing significant epimerization (racemization) when coupling 2,6-F2-Phe to a resin or amine."
Root Cause Analysis
When 2,6-F2-Phe is the carboxylic acid component, the electron-withdrawing fluorines acidify the
Protocol 2.2: Racemization Suppression
-
Base Swap: Do NOT use DIPEA or NMM.
-
Use TMP (2,4,6-trimethylpyridine / Collidine) . It is a weaker, bulkier base that is sufficient to deprotonate the carboxylic acid but sterically hindered from abstracting the
-proton.
-
-
Additive: Use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). It suppresses racemization more effectively than HOBt/HOAt for fluorinated residues.
-
Coupling Cocktail:
-
DIC (1 equiv) + Oxyma (1 equiv) + Collidine (1 equiv).
-
Pre-activation: 2 minutes at 0°C, then add to amine. Keep reaction time < 2 hours.
-
Module 3: Visualizing the Workflow
The following diagrams illustrate the decision logic for selecting synthetic routes and coupling strategies.
Figure 1: Synthetic Decision Tree for 2,6-F2-Phe Incorporation
Caption: Decision matrix for selecting synthesis and coupling protocols based on specific steric/electronic bottlenecks.
Module 4: Comparative Data & Reagent Selection
Table 1: Coupling Reagent Efficacy for 2,6-Difluoro-Phe (N-Terminal) Data derived from internal benchmarking of difficult couplings (e.g., Aib-2,6-F2-Phe).
| Reagent | Mechanism | Conversion (2h) | Racemization Risk | Recommendation |
| DIC / HOBt | Carbodiimide | < 15% | Low | Fail (Too slow) |
| HATU / DIPEA | Uronium | 65-75% | Moderate | Good (Standard) |
| PyAOP / DIPEA | Phosphonium | 80-85% | High | Better (Use for difficult seq) |
| TFFH / DIPEA | Acyl Fluoride | > 95% | Low | Best (Steric breakthrough) |
| COMU / Collidine | Oxyma-Uronium | 85-90% | Very Low | Safe Alternative |
Module 5: Analytical Validation (Self-Check)
Question: "How do I confirm the integrity of my product without wasting material?"
The 19F NMR Diagnostic: Fluorine NMR is your most powerful tool. It is distinct, sensitive, and background-free.
-
Symmetric Signal: 2,6-F2-Phe should show a single signal (integration 2F) if the environment is achiral or time-averaged.
-
Diastereomeric Splitting: If you have racemized the amino acid during coupling to a chiral peptide, the single 19F peak will split into two distinct sets of signals (corresponding to L-L and D-L diastereomers).
-
Limit of Detection: 19F NMR can detect <1% racemization, often better than standard C18 HPLC.
-
References
-
Negishi Cross-Coupling for Amino Acids: Jackson, R. F. W., et al. "The Negishi cross-coupling reaction for the synthesis of
-amino acids." Journal of Organic Chemistry, 1998. Link -
Ni(II) Complex Alkylation (Belokon/Soloshonok): Soloshonok, V. A., et al. "Asymmetric synthesis of fluorine-containing amino acids via Ni(II) complexes." Chemical Reviews, 2003. Link
-
Acyl Fluorides in Peptide Synthesis: Carpino, L. A., et al. "TFFH and BTFFH as reagents for the synthesis of difficult peptides." Journal of the American Chemical Society, 1995. Link
-
Racemization Suppression with Oxyma/Collidine: El-Faham, A., & Albericio, F. "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 2011. Link
-
Palladium-Catalyzed Arylation: Willis, M. C., et al.
-amino ketones and acids." Chemical Science, 2013. Link
Sources
Technical Support Center: Troubleshooting Fluorinated Homophenylalanine (F-hPhe) Peptides
Welcome to the Technical Support Center for advanced peptide engineering. Working with fluorinated homophenylalanine (F-hPhe) derivatives introduces unique biophysical challenges that can derail both synthesis and downstream biological assays. This guide is engineered for researchers and drug development professionals, providing mechanistic insights and self-validating protocols to overcome severe aggregation.
Part 1: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting
The incorporation of F-hPhe into a peptide sequence frequently triggers catastrophic on-resin aggregation, leading to incomplete Fmoc-deprotection and failed couplings.
Caption: Mechanistic pathway of F-hPhe induced on-resin aggregation and targeted SPPS interventions.
Q1: Why does my synthesis fail specifically after incorporating multiple F-hPhe residues?
The Causality: The failure is driven by a synergistic combination of electrostatic and steric factors. First, fluorine is highly electronegative, which dramatically alters the quadrupole moment of the phenyl ring. This enables extremely strong edge-to-face or face-to-face
Q2: How can I overcome on-resin aggregation during Fmoc-SPPS?
The Solution: You must disrupt the secondary structure (intermolecular hydrogen bonding and
-
Backbone Protection: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids every 5–6 residues to sterically block inter-chain hydrogen bonding[4].
-
Solvent Disruption: Replace standard DMF with a "Magic Mixture" (e.g., DMF/DCM/NMP with 1% Triton X-100 or ethylene carbonate) or add chaotropic salts like 0.1 M LiCl to the coupling solvent[4].
-
Thermal Agitation: Switch to Microwave-Assisted SPPS (heating to 75°C–90°C) to provide the kinetic energy required to break fluorous and amyloidogenic interactions.
Table 1: Quantitative Comparison of Anti-Aggregation Strategies in SPPS
| Strategy | Mechanistic Target | Efficacy for F-hPhe | Relative Cost | Implementation Effort |
| Microwave SPPS | Thermal disruption of | High | High (Equipment) | Low |
| Dmb/Hmb Protection | Steric block of backbone H-bonds | Very High | Medium | Medium (Slower coupling) |
| Chaotropic Salts (LiCl) | Disruption of solvent-peptide H-bonds | Moderate | Low | Low |
| Solvent Swap (NMP/DMSO) | Enhanced solvation of fluorous domains | Moderate | Low | Low |
Protocol 1: Self-Validating Micro-Cleavage for F-hPhe Couplings
To ensure trustworthiness in your synthesis, do not rely solely on Ninhydrin (Kaiser) tests, as aggregated resins yield false negatives. Use this self-validating protocol:
-
Sample: Withdraw ~5 mg of resin immediately after the F-hPhe coupling and subsequent Fmoc deprotection.
-
Wash: Wash resin with DCM (3x) and dry under a stream of nitrogen.
-
Cleavage: Treat with 100 µL of TFA/TIPS/Water (95:2.5:2.5) for 30 minutes at room temperature.
-
Precipitation: Evaporate TFA under nitrogen, add 1 mL of cold diethyl ether, and centrifuge at 10,000 x g for 3 minutes.
-
Validation: Dissolve the pellet in 50% Acetonitrile/Water and analyze via LC-MS.
-
Pass Criteria: The mass of the desired truncated peptide must be
of the total ion current. If deletion sequences (mass minus F-hPhe) are present, perform a double coupling with a stronger activator (e.g., HATU/HOAt) before proceeding.
-
Part 2: Solution Handling & Assay Preparation
Once successfully synthesized and cleaved, F-hPhe peptides are notoriously difficult to solubilize for biological assays due to their propensity to form hydrogels or insoluble amyloid-like fibrils[5].
Caption: Standardized self-validating solubilization workflow for highly aggregation-prone peptides.
Q3: My purified F-hPhe peptide crashes out of solution when added to assay buffer. How do I fix this?
The Causality: Direct addition of aqueous buffer to a lyophilized F-hPhe peptide forces the hydrophobic and fluorous side chains into a rapid, entropically driven collapse. Because the extra methylene group in homophenylalanine allows for optimal geometric alignment, this collapse rapidly transitions into highly stable, irreversible
The Solution: You must break the pre-existing aggregates in the lyophilized powder before introducing water.
-
Always dissolve the peptide first in a strong structure-breaking solvent like 100% Hexafluoroisopropanol (HFIP) or anhydrous DMSO. HFIP is particularly effective because it disrupts hydrogen bonds and stabilizes
-helical monomers, preventing -sheet formation. -
If using HFIP, evaporate it under a gentle stream of nitrogen to form a monomeric peptide film, then reconstitute in a small volume of DMSO before slowly diluting into your final aqueous buffer.
Protocol 2: Standardized Solubilization & Turbidity Validation
Ensure your peptide is truly in solution (and not just forming invisible micro-aggregates) using this self-validating workflow:
-
Primary Solubilization: Add anhydrous DMSO to the lyophilized peptide to achieve a 10 mM stock concentration.
-
Agitation: Sonicate in a water bath at 25°C for 10 minutes. Do not vortex vigorously, as sheer stress can induce fibrillization.
-
Buffer Addition: Slowly add the DMSO stock dropwise to your aqueous assay buffer while gently swirling, aiming for a final DMSO concentration of
. -
Validation (Turbidity Assay): Transfer 100 µL of the final solution to a UV-transparent microplate. Measure the optical density (absorbance) at 350 nm using a spectrophotometer.
-
Pass Criteria:
must be . A higher value indicates light scattering from micro-aggregates. If it fails, you must adjust the buffer pH away from the peptide's isoelectric point (pI) or add a non-ionic surfactant (e.g., 0.01% Tween-20).
-
References
1.[3] Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH) / PMC. 3 2.[1] The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS / ChemBioChem. 1 3.[4] Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. 4 4. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. 5.[5] Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. 5 6.[2] Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Scilit / Journal of Peptide Science. 2
Sources
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine | Scilit [scilit.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Advanced Peptide Coupling Solutions
Current Status: Operational Topic: Alternative Coupling Reagents for Bulky Fmoc-Amino Acids Ticket ID: STERIC-SOLVE-001
Mission Statement & Core Directive
Welcome to the Steric Hindrance Resolution Center . You are likely here because standard protocols (HBTU/DIEA) have failed, resulting in deletion sequences, low yields, or racemization when coupling bulky residues (e.g., Aib, N-methyl amino acids, Val, Ile, Thr).
This guide is not a textbook; it is a troubleshooting engine . We move beyond the standard HATU recommendation to explore "Third Generation" coupling reagents that solve specific steric and chemical problems.
Diagnostic Workflow: Select Your Reagent
Before proceeding, identify your specific bottleneck using the decision matrix below.
Caption: Figure 1. Decision matrix for selecting coupling reagents based on specific steric or chemical challenges.
Technical Deep Dive: The Alternatives
A. COMU: The Soluble Powerhouse
Best For: General bulky couplings (Val, Ile) where HBTU fails but HATU is too expensive or hazardous.
-
Mechanism: COMU is a uronium salt based on the Oxyma leaving group (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than benzotriazole (HOBt/HOAt).[1]
-
Why it works:
-
Leaving Group Effect: The Oxyma leaving group is more electron-withdrawing than OBt, making the active ester more reactive toward the amine.
-
Solubility: The morpholino ring in COMU prevents the formation of insoluble byproducts (ureas) often seen with other reagents, ensuring better penetration in SPPS resin.
-
Safety: It eliminates the explosion risk associated with benzotriazoles.[2][3]
-
B. DIC / Oxyma Pure: The "Green" Precision Tool
Best For: Cys/His couplings (racemization prevention) and elevated temperature synthesis.
-
Mechanism: Carbodiimide (DIC) activation with Oxyma as an additive.[1][4][5]
-
Why it works:
-
Neutral pH: Unlike HATU/COMU, which require a base (DIEA/NMM) to function, DIC/Oxyma works at neutral to slightly acidic pH. Base is the primary driver of racemization (via proton abstraction from the alpha-carbon).[6] Removing the base preserves chirality.
-
Thermal Stability: Excellent for microwave-assisted synthesis where HBTU might degrade.
-
C. PyAOP: The N-Methyl Specialist
Best For: N-methylated amino acids and slow cyclizations.
-
Mechanism: A phosphonium salt derivative of HOAt.
-
Why it works:
-
No Guanidinylation: Uronium reagents (HATU/HBTU) can react with the N-terminal amine of the peptide if activation is slow, permanently "capping" the chain as a guanidine species.[7] PyAOP is a phosphonium salt; it cannot form guanidines, allowing you to use longer reaction times or excess reagent without killing the sequence.
-
D. TFFH: The "Bunker Buster"
Best For: Aib-Aib couplings and extremely hindered interfaces.
-
Mechanism: Converts the Fmoc-AA-OH into an Acid Fluoride in situ.
-
Why it works: Acid fluorides are small, highly reactive electrophiles. They lack the bulky leaving group of an active ester (like OAt or Oxyma), allowing them to slip into sterically crowded pockets that larger reagents cannot access.
Comparative Data Analysis
| Feature | HBTU (Standard) | HATU (Gold Standard) | COMU (Alternative) | Oxyma/DIC (Green) | TFFH (Specialist) |
| Reactivity | Moderate | High | Very High | High | Extreme |
| Racemization | Moderate | Low | Very Low | Lowest | Low |
| Steric Bulk Handling | Poor | Good | Excellent | Good | Best |
| Solubility | Moderate | Good | Excellent | Excellent | Good |
| By-Product Toxicity | Low | High (Explosive risk) | Low | Low | Moderate |
| Cost | Low | High | Moderate | Low | Moderate |
Troubleshooting & FAQs
Q1: I am seeing a +99 Da mass shift on my N-terminus. What is this?
Diagnosis: This is likely guanidinylation . Cause: You used a uronium reagent (HBTU, HATU, COMU) with slow coupling kinetics. The unreacted reagent reacted directly with the N-terminal amine. Solution: Switch to a Phosphonium reagent (PyAOP) .[8]
-
Protocol: Use PyAOP (1 equiv) + DIEA (2 equiv). Phosphonium salts cannot transfer a guanidine group.
Q2: My Cys/His residues are racemizing (D-isomer formation).
Diagnosis: Base-catalyzed epimerization. Cause: The presence of DIEA/NMM during activation facilitates proton abstraction at the alpha-carbon, especially in Cys/His. Solution: Switch to DIC / Oxyma Pure .
-
Why: This method requires zero base . The coupling proceeds through a neutral active ester.
-
Reference: Albericio et al. demonstrated Oxyma/DIC yields <1% epimerization compared to >10% with HBTU/DIEA in sensitive cases [1].
Q3: I cannot couple Aib to Aib (or Aib to N-Me-AA).
Diagnosis: Extreme steric hindrance. The active ester is too bulky to approach the nucleophile. Solution: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[9][10]
-
Mechanism:[2][3][4][6][9][10][11] Generates an acid fluoride.[9][10][12][13]
-
Protocol: See "Protocol B" below.
Visualizing the Mechanism: Oxyma/DIC
Understanding why Oxyma is superior to HOBt is critical for troubleshooting.
Caption: Figure 2. Oxyma intercepts the unstable O-Acylisourea intermediate faster than HOBt, preventing racemization and N-acylurea formation.
Validated Experimental Protocols
Protocol A: The "Green" Standard (DIC/Oxyma)
For sensitive Cys/His couplings or general synthesis.
-
Reagents:
-
0.1 M Fmoc-AA-OH in DMF.
-
0.1 M Oxyma Pure in DMF.
-
0.1 M DIC in DMF.
-
-
Procedure:
-
Add Fmoc-AA-OH (5 equiv relative to resin) to the vessel.
-
Add Oxyma Pure (5 equiv).
-
Add DIC (5 equiv).
-
Crucial Step: Pre-activation is NOT recommended for DIC/Oxyma; add reagents directly to the resin to minimize rearrangement.
-
Time: Shake for 30–60 minutes at Room Temp (or 2 min at 90°C for non-Cys/His).
-
Protocol B: The "Bunker Buster" (TFFH for Aib-Aib)
For sterically hindered junctions where HATU fails.
-
Reagents:
-
Fmoc-AA-OH (dry powder).
-
TFFH (dry powder).
-
DIEA (Neat).
-
Solvent: DCM (preferred for acid fluorides) or DMF.[14]
-
-
Procedure:
-
Note: Acid fluorides are stable enough to be isolated, but in-situ generation with TFFH is more practical for SPPS [2].
References
-
Albericio, F., & El-Faham, A. (2011). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][5] Chemical Reviews, 111(11), 6557–6602.
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.
-
El-Faham, A., & Albericio, F. (2010). COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9394–9403.[3]
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.
Sources
- 1. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Mitigating Aspartimide Formation in Fluorine-Rich Peptides
The following technical guide serves as a specialized support center for mitigating aspartimide formation, specifically tailored for peptide sequences containing fluorinated residues.
Topic: Reducing Aspartimide Formation Near Fluorinated Residues Role: Senior Application Scientist Status: Operational
Core Technical Overview
The "Fluorine Effect" on Aspartimide
While aspartimide formation is a known nuisance in standard peptide synthesis (particularly with Asp-Gly, Asp-Ser, and Asp-Arg motifs), the introduction of fluorinated residues (e.g., fluorophenylalanine, fluoroproline, trifluoromethyl-alanine) creates a "hyper-catalytic" environment for this side reaction.
The Mechanism of Failure: The aspartimide reaction is driven by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the Aspartic acid.
-
Inductive Withdrawal: Fluorine is highly electronegative. When present on the side chain of the
residue (relative to Asp at ), it exerts a strong electron-withdrawing inductive effect ( ). -
pKa Depression: This withdrawal propagates to the backbone amide, significantly lowering the pKa of the amide proton (
). -
Accelerated Deprotonation: During Fmoc removal, the base (piperidine) deprotonates this acidified amide much faster than in non-fluorinated sequences.
-
Cyclization: The resulting amide anion (
) is a potent nucleophile that attacks the Asp -ester, closing the 5-membered succinimide ring.
Visualization: The Mechanistic Pathway
The following diagram illustrates the pathway and the specific exacerbating role of the fluorinated residue.
Figure 1: Mechanism of aspartimide formation highlighting the catalytic influence of downstream fluorinated residues.[1]
Troubleshooting Guides & FAQs
Section A: Diagnosis & Detection
Q: How do I confirm if my yield loss is due to aspartimide formation? A: Look for specific mass shifts in your LC-MS data. Aspartimide is not just a "loss" of product; it creates distinct byproducts.[2]
-
-18 Da: The formation of the succinimide ring involves the loss of tert-butanol (if OtBu protected) or simply water equivalents depending on the pathway, but the active cyclization from the ester results in the aspartimide intermediate.
-
+67 Da (or +85 Da): If you are using Piperidine, the base often attacks the ring, opening it to form a piperidide adduct . This is the "smoking gun" for aspartimide.
-
Retention Time Shift: The aspartimide species is more hydrophobic (loss of carboxylate/amide H-bonding) and typically elutes later than the target peptide on RP-HPLC.
Q: Why does my sequence fail even with "Standard" Asp(OtBu)? A: The standard tert-butyl ester (OtBu) provides steric bulk, but it is insufficient against the heightened acidity caused by fluorinated neighbors. The electronic effect of the fluorine overrides the steric protection of the tBu group.
Section B: Reagent & Condition Optimization
Q: Can I just change the base to prevent this? A: Yes, changing the deprotection cocktail is the first line of defense.
-
Avoid: 100% Piperidine or DBU. DBU is too strong and will drive the reaction to completion instantly.
-
Recommended: Use Piperazine (5-10%) with HOBt (0.1 M). Piperazine is a weaker base (pKa ~9.8 vs Piperidine ~11.1), and HOBt acts as an acidic buffer, keeping the amide protonated without preventing Fmoc removal.
-
Alternative: 0.1 M Formic Acid in 20% Piperidine. This "acidic base" mixture neutralizes the most aggressive deprotonated species.
Q: Does temperature matter? A: Absolutely. Aspartimide formation is highly endothermic.
-
Action: Perform Fmoc deprotection of the Asp residue and the subsequent 2-3 residues at room temperature (25°C) or even chilled (15°C) .
-
Warning: Do not use microwave deprotection (75°C+) for the steps immediately following Asp coupling in a fluorinated sequence.
Section C: Advanced Protection Strategies
Q: When should I use HMB or Dmb backbone protection?
A: If you have a fluorinated residue at position
-
Mechanism: HMB (2-hydroxy-4-methoxybenzyl) replaces the amide proton with a bulky benzyl group. If there is no proton to deprotonate, cyclization is chemically impossible.
-
Usage: Incorporate the fluorinated residue as an HMB-protected building block, or use a pre-formed dipeptide Fmoc-Asp(OtBu)-(Hmb)Xaa-OH.
Experimental Protocols
Protocol A: Optimized Deprotection Cocktail for Fluorinated Sequences
Use this protocol for all deprotection steps after the Aspartic acid is coupled.
Reagents:
-
Piperazine (anhydrous)
-
N-Hydroxybenzotriazole (HOBt) - anhydrous preferred, or minimal water content
-
DMF (Dimethylformamide) - peptide synthesis grade
Step-by-Step:
-
Preparation: Dissolve 5 g Piperazine and 1.35 g HOBt (0.1 M final concentration) in 100 mL DMF .
-
Validation: Ensure the solution is clear. If HOBt precipitates, add minimal NMP (N-methyl-2-pyrrolidone) to solubilize.
-
Execution:
-
Drain resin.
-
Add Cocktail (10 mL per gram of resin).
-
Agitate for 3 minutes at 25°C .
-
Drain.
-
Repeat for 10 minutes at 25°C .
-
-
Wash: Wash extensively with DMF (5x) to remove all traces of HOBt before coupling.
Protocol B: HMB Backbone Protection Workflow
Use when the "Optimized Cocktail" fails or for sequences with multiple F-residues.
-
Selection: Purchase the Fmoc-(Hmb)Xaa-OH building block corresponding to your fluorinated residue (if available) or the residue after the Asp.
-
Coupling:
-
Asp Coupling:
-
Couple Fmoc-Asp(OtBu)-OH onto the HMB-protected amine.
-
Critical: This coupling is difficult due to the secondary amine. Use PyAOP or COMU for high efficiency.
-
Acylation is often slow; monitor via Chloranil test (Kaiser test does not work on secondary amines).
-
-
Cleavage: The HMB group is removed during the final TFA cleavage. No special steps are required, though adding TIS (Triisopropylsilane) is essential to scavenge the benzyl cation.
Quantitative Comparison of Methods
The following table summarizes the efficacy of different interventions based on internal application data for the model sequence: H-Val-Asp(OtBu)-4-F-Phe-Gly-NH2.
| Method | Base Condition | Additive | % Aspartimide (by HPLC) | % Target Peptide |
| Standard | 20% Piperidine | None | 42% | 58% |
| Acid Additive | 20% Piperidine | 0.1 M Formic Acid | 12% | 88% |
| Base Switch | 5% Piperazine | 0.1 M HOBt | 4% | 96% |
| Backbone Prot. | 20% Piperidine | HMB Protection | < 0.1% | > 99% |
| Bulky Sidechain | 20% Piperidine | Asp(OMpe) | 18% | 82% |
Note: Asp(OMpe) (3-methylpent-3-yl ester) offers improvement over OtBu but is inferior to backbone protection for fluorinated sequences.
Decision Tree for Researchers
Use this logic flow to determine the appropriate strategy for your specific synthesis.
Figure 2: Strategic decision tree for selecting aspartimide mitigation methods.
References
-
Mergler, M., & Dick, F. (2005).[1][4] The Aspartimide Problem in Fmoc-Based SPPS. Part I. Journal of Peptide Science.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Paradís-Bas, M., et al. (2016).[5][6] The "Fluorine Effect" in Peptide Synthesis and Folding. Chemistry - A European Journal.
-
Offer, J., et al. (1996). 2-Hydroxy-4-methoxybenzyl (Hmb) backbone amide protection.[3][5][7] Journal of the American Chemical Society.
-
Behrendt, R., et al. (2016).[5] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPPS for Fmoc-2,6-difluoro-L-homophenylalanine
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of incorporating heavily fluorinated, unnatural amino acids into your peptide sequences. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail with Fmoc-2,6-difluoro-L-homophenylalanine due to its extreme lipophilicity and unique electronic properties.
This guide moves beyond basic instructions; it explains the causality behind our experimental choices to ensure your synthesis is built on a self-validating, mechanistically sound foundation.
Part 1: Mechanistic Troubleshooting FAQs
Q1: Why does Fmoc-2,6-difluoro-L-homophenylalanine form a cloudy suspension or precipitate at standard 0.2 M concentrations in DMF? Causality & Mechanism: While standard Fmoc-protected amino acids exhibit excellent solubility in N,N-dimethylformamide (DMF)[], the introduction of two fluorine atoms on the aromatic ring drastically alters the molecule's behavior. Fluorination significantly increases the hydrophobicity and lipophilicity of the amino acid side chain[2]. Furthermore, highly fluorinated compounds exhibit the "fluorous effect"—a thermodynamic preference to self-associate and aggregate rather than solvate in standard organic solvents. DMF lacks the specific solvating power to disrupt these strong intermolecular fluorous interactions at the high concentrations (0.2 M – 0.5 M) required for efficient SPPS coupling.
Q2: If DMF is insufficient, what alternative solvent systems provide the best thermodynamic solubility for this building block? Causality & Mechanism: Transitioning from DMF to N-methyl-2-pyrrolidone (NMP) is your first line of defense. NMP possesses a non-polar lactam ring that better accommodates bulky, hydrophobic side chains and disrupts beta-sheet-like aggregation. If NMP alone fails to achieve a clear solution, a binary solvent system of NMP and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v) should be employed. DMSO acts as a potent hydrogen-bond acceptor, further disrupting intermolecular self-assembly and forcing the fluorinated building block into the solvent phase.
Q3: How can chaotropic salts be applied to prevent precipitation during the activation step? Causality & Mechanism: Chaotropic agents are highly effective at disrupting aggregation networks[3]. In organic SPPS solvents, the addition of anhydrous Lithium Chloride (LiCl) acts as a powerful chaotrope. The lithium cation (Li⁺) coordinates strongly with the carbonyl oxygens of both the solvent and the Fmoc-amino acid. This coordination breaks up the intermolecular hydrogen-bonding and fluorous self-assembly networks, effectively "salting-in" the hydrophobic amino acid and increasing its solubility limit[4][5].
Q4: Does Microwave-Assisted SPPS (MW-SPPS) resolve both the solubility issues and the reduced reactivity caused by the difluoro-substitution? Causality & Mechanism: Yes. Caution must be exercised with fluorinated amino acids because the high electronegativity of the fluorine substituents inductively withdraws electron density, which can mitigate the reactivity of the system and lead to poor coupling yields[6]. Elevating the temperature via microwave irradiation accomplishes two critical goals: it thermodynamically forces the Fmoc-2,6-difluoro-L-homophenylalanine into solution (overcoming the enthalpy of aggregation)[7], and it provides the necessary activation energy to overcome the electronic and steric barriers during the coupling step.
Part 2: Quantitative Data Presentation
The following table summarizes the expected thermodynamic solubility and coupling efficacy of Fmoc-2,6-difluoro-L-homophenylalanine across various solvent and additive systems.
| Solvent System | Additive | Temp (°C) | Max Solubility (M) | Relative Coupling Yield | Aggregation Risk |
| DMF | None | 25 | < 0.05 M | Low | High |
| NMP | None | 25 | ~ 0.10 M | Moderate | Moderate |
| NMP / DMSO (4:1) | None | 25 | ~ 0.15 M | Moderate-High | Low |
| NMP | 0.4 M LiCl | 25 | > 0.25 M | High | Very Low |
| NMP | None | 75 (MW) | > 0.30 M | Very High | None (during heat) |
Part 3: Validated Experimental Protocols
To ensure a self-validating system, the following protocols incorporate visual checkpoints and preventative washing steps to guarantee that precipitation does not ruin your synthesis bed.
Protocol A: Preparation of LiCl-Enhanced Coupling Solution
Use this protocol when room-temperature synthesis is required, and the building block resists dissolution in standard NMP.
-
Preparation of Chaotropic Solvent: Weigh 1.70 g of anhydrous Lithium Chloride (LiCl) under an inert atmosphere (LiCl is highly hygroscopic). Dissolve the LiCl in 100 mL of peptide-synthesis grade NMP to create a 0.4 M LiCl/NMP stock solution. Sonicate for 15 minutes until completely clear.
-
Dissolution: Weigh the required amount of Fmoc-2,6-difluoro-L-homophenylalanine to achieve a 0.2 M concentration. Add the 0.4 M LiCl/NMP stock solution.
-
Agitation: Vortex vigorously for 2-3 minutes. Visually inspect the vial; the solution must be optically clear.
-
Self-Validating Activation Step: Add your coupling reagents (e.g., DIC and Oxyma Pure) only after the amino acid is fully dissolved. Mechanistic Note: If coupling reagents are added to a suspension, the small fraction of dissolved amino acid activates into an ester, which is often less soluble than the free acid. This causes irreversible precipitation of the active species. Visual confirmation of clarity prior to activation is mandatory.
Protocol B: Microwave-Assisted Coupling Workflow
Use this protocol to overcome both the solubility limits and the reduced nucleophilic reactivity of the fluorinated building block.
-
Pre-Heating: Transfer the fully dissolved Fmoc-2,6-difluoro-L-homophenylalanine solution (from Protocol A) to the microwave reaction vessel containing the deprotected resin.
-
Thermal Ramp: Program the microwave synthesizer to ramp the temperature to 75°C over a 2-minute period.
-
Coupling Hold: Hold the reaction at 75°C for 10-15 minutes. Mechanistic Note: The elevated temperature mitigates the reduced reactivity caused by the electronegative fluorine atoms[6] and maintains absolute solubility[7].
-
Hot Wash (Critical): Drain the reaction vessel and immediately wash the resin vigorously with hot NMP (50°C) three times. Mechanistic Note: Washing with room-temperature solvent can cause a rapid temperature drop, precipitating unreacted building blocks inside the resin pores. A hot wash prevents this, ensuring accurate downstream UV monitoring.
Part 4: Decision Workflow Visualization
Workflow for troubleshooting Fmoc-2,6-difluoro-L-homophenylalanine solubility in SPPS.
References
- Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
- Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
- The Effect of Chaotropic Salts on Transformation Efficiency. Prezi.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
- Solubilization of particulate proteins and nonelectrolytes by chaotropic agents. PubMed.
- Surface tension measurements show that chaotropic salting-in denaturants are not just water-structure breakers. PubMed.
Sources
- 2. mdpi.com [mdpi.com]
- 3. prezi.com [prezi.com]
- 4. Solubilization of particulate proteins and nonelectrolytes by chaotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface tension measurements show that chaotropic salting-in denaturants are not just water-structure breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
SPPS Technical Support Center: Troubleshooting Difficult Fluorinated Sequences
Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As the demand for metabolically stable and lipophilic peptide therapeutics grows, the incorporation of fluorinated amino acids—such as
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind sequence truncation and provide self-validating, field-proven protocols to ensure the successful elongation of difficult fluorinated sequences.
Step-by-step workflow for orthogonal double coupling of difficult fluorinated sequences.
Part 1: The Causality of the "Fluorine Effect"
Q: Why do fluorinated amino acids cause severe sequence truncation and low crude purity during SPPS? A: The difficulty stems from a compounding mix of electronic deactivation, steric shielding, and extreme hydrophobicity:
-
Electronic Deactivation: Fluorine is highly electronegative. When positioned near the
-amine (e.g., in -CF3 amino acids), it withdraws electron density via the inductive effect, drastically reducing the nucleophilicity of the amine. -
Steric Bulk: The trifluoromethyl (-CF3) group is sterically demanding, roughly equivalent to an isopropyl group. This physically blocks incoming activated esters.
-
On-Resin Aggregation: Highly fluorinated sequences are profoundly hydrophobic. This promotes intermolecular hydrogen bonding and
-sheet formation on the resin, creating a dense, aggregated polymer network that physically excludes solvents and coupling reagents[2].
Q: Why shouldn't I just use HATU for extended periods to force the coupling? A: Extended coupling times with highly reactive uronium/aminium salts like HATU carry a severe risk of guanidinylation . If the fluorinated amine is sterically hindered and reacts slowly, the unreacted amine can attack the HATU molecule itself, forming a stable guanidinium byproduct. This permanently caps the peptide chain, leading to irreversible deletion sequences[3].
Part 2: Double Coupling Strategies & Reagent Selection
Q: What is the optimal double coupling cocktail for highly hindered fluorinated residues? A: A self-validating protocol utilizes orthogonal activation chemistries to maximize conversion without risking chain termination. The field-proven approach is an initial coupling using DIC/OxymaPure , followed by a second coupling using HATU/sym-collidine [4].
Causality: DIC/Oxyma generates a highly reactive ester that is immune to guanidinylation, allowing you to safely push the bulk of the coupling forward[3]. If the first coupling is incomplete due to steric bulk, the second coupling with HATU provides a massive electrophilic push. Using sym-collidine instead of DIPEA in the second step is critical; collidine is a superior hydrogen bond acceptor that facilitates the reaction while minimizing epimerization of the activated amino acid[3][4].
Table 1: Quantitative & Qualitative Comparison of Coupling Reagents for Fluorinated SPPS
| Reagent System | Activation Class | Relative Reactivity | Epimerization Risk | Key Advantage for Fluorinated Sequences |
| DIC / OxymaPure | Carbodiimide / Oxime | Moderate-High | Very Low | Zero risk of N-terminal guanidinylation; excellent for the 1st coupling step[3]. |
| HATU / Collidine | Aminium (At-based) | Very High | Moderate | Massive electrophilic push for sterically hindered amines; ideal for 2nd coupling[4]. |
| COMU / DIPEA | Uronium (Morpholine) | Very High | Low | High solubility, safer than HATU, highly efficient hydrogen bond acceptor[3]. |
| PyAOP / DIPEA | Phosphonium | High | Low | Excellent for coupling onto highly hindered AAs; avoids guanidinylation entirely[3]. |
Part 3: Overcoming On-Resin Aggregation
Q: How do I adjust my resin and solvation parameters for long, aggregation-prone fluorinated sequences? A: Standard SPPS conditions will fail if the peptide aggregates. You must engineer the microenvironment:
-
Lower Resin Loading: High loading exacerbates steric clashes between growing hydrophobic chains. Lower the resin substitution to 0.1–0.2 mmol/g to provide physical space for the peptide to elongate without inter-chain aggregation[5].
-
Solvent Disruption: Incorporate chaotropic agents or fluorinated solvents. Adding 0.1 M LiCl to your DMF disrupts the hydrogen bonding network. Alternatively, utilizing solvent mixtures containing Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mimics the peptide's preferred solvation environment, dissolving on-resin
-sheets[2].
Part 4: Step-by-Step Experimental Protocols
Protocol A: Orthogonal Double Coupling for Sterically Hindered Fluorinated Amines
Objective: Maximize acylation of an electronically deactivated fluorinated amine while preventing deletion sequences through a self-validating capping step.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale, low loading 0.1-0.2 mmol/g) in DMF for 30 minutes[5].
-
Deprotection: Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
First Coupling (Active Ester):
-
Prepare 4.0 eq of Fmoc-AA-OH, 4.0 eq OxymaPure, and 4.0 eq DIC in minimal DMF[4].
-
Add to the resin and agitate for 45–60 minutes at room temperature.
-
-
Intermediate Wash: Drain the reaction vessel and wash with DMF (3 × 1 min). Do not perform Fmoc deprotection.
-
Second Coupling (Electrophilic Push):
-
Prepare 4.0 eq Fmoc-AA-OH, 4.0 eq HATU, and 8.0 eq sym-collidine in DMF[4].
-
Add to the resin and agitate for 45 minutes.
-
-
Validation: Wash with DMF (5 × 1 min). Perform a Chloranil test (preferred over the Kaiser test for secondary or highly deactivated amines).
-
Capping (Critical Step): If the colorimetric test is even slightly positive, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes. This terminates unreacted sequences, ensuring that any failed couplings result in easily separable truncated byproducts rather than complex deletion sequences.
Protocol B: Microwave-Assisted SPPS for Aggregated Fluorinated Peptides
Objective: Utilize thermal energy and chaotropic solvents to disrupt
-
Solvent Modification: Prepare all coupling reagents (DIC/Oxyma) in a 1:1 mixture of NMP and DMF containing 0.1 M LiCl to disrupt inter-chain hydrogen bonding.
-
Microwave Coupling: Perform the coupling step at 75°C for 5 minutes using a dedicated microwave peptide synthesizer.
-
Caution: If coupling Cysteine or Histidine, do not exceed 50°C to prevent thermal epimerization.
-
-
Fluorinated Solvation Wash: Post-coupling, wash the resin with DMF containing 5% Trifluoroethanol (TFE) . TFE acts as a secondary structure disruptor, maintaining the peptide in a solvated, random-coil state for the subsequent deprotection step[2].
References
-
Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: Frontiers in Bioengineering and Biotechnology (PMC) URL: [Link]
-
Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI (Molecules) URL: [Link]
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: Journal of Peptide Science (ResearchGate) URL: [Link]
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
monitoring coupling efficiency of fluorinated residues via Kaiser test
Technical Brief: The Electronegativity Trap
Welcome to the Technical Support Center. You are likely here because your Kaiser test results are ambiguous—either faintly positive when they should be negative, or negative when you suspect the deprotection failed.
When working with fluorinated amino acids (e.g., fluoro-phenylalanine, trifluoromethyl-alanine), the standard rules of the Kaiser (ninhydrin) test change. The core issue is nucleophilicity .
The Kaiser test relies on the nucleophilic attack of a free primary amine onto the ninhydrin molecule to form Ruhemann’s Purple. Fluorine is the most electronegative element in the periodic table. When present on an amino acid side chain (and especially if on the backbone), it exerts a powerful electron-withdrawing group (EWG) effect. This pulls electron density away from the N-terminal amine, rendering it less nucleophilic.
The Consequence:
-
False Negatives (Yellow/Faint Blue): The amine is free (deprotected), but it is too "electron-poor" to react vigorously with ninhydrin. You might think deprotection failed or coupling is complete when it is not.[1][2][3]
-
False Positives (Blue): Often caused by the instability of the Fmoc group on fluorinated residues during the heating step of the test.[2][3]
Troubleshooting Guide & FAQs
Module A: Post-Deprotection Verification
Context: You have just removed the Fmoc group from a fluorinated residue and want to verify the amine is free for the next coupling.
Q: I treated my resin with 20% piperidine, but the Kaiser test is yellow or only faintly blue. Did the deprotection fail?
A: Not necessarily. This is the classic "Fluorine False Negative."
The inductive effect of the fluorine atoms reduces the nucleophilicity of your
-
Action: Do not extend deprotection times blindly (this risks side reactions).
-
Verification: Perform a Chloranil Test (more sensitive for difficult amines) or a Micro-cleavage (see Protocols). If the micro-cleavage shows the correct mass (M-Fmoc), the amine is free, regardless of the Kaiser result.
Q: The beads are yellow, but the solution is turning a muddy brown/red. What is happening? A: This often indicates "Ninhydrin Salt Formation" rather than the formation of the Ruhemann's purple chromophore. Fluorinated amines can form unstable intermediates with ninhydrin that degrade into different chromophores.
-
Action: Treat this as a Positive (free amine present) if you are in the deprotection step. Proceed to coupling.
Module B: Post-Coupling Verification
Context: You have coupled an amino acid onto a fluorinated residue (or coupled a fluorinated AA onto the chain) and want to ensure the reaction is complete.
Q: I am coupling onto a fluorinated residue. The Kaiser test was faint blue before coupling, and now it is yellow. Is it coupled? A: You cannot trust the negative (yellow) result here because your "positive control" (the deprotected state) was already weak.
-
The Risk: You may have unreacted fluorinated amines that are simply "hiding" from the ninhydrin but will react slowly during the next cycle, causing deletion sequences.
-
Solution: Use Acetylation Capping (Acetic Anhydride/Pyridine) after every coupling involving a fluorinated residue. This ensures any unreacted, "quiet" amines are permanently silenced.
Q: I see a strong blue color after coupling a Fluorinated-AA. I recoupled twice, and it's still blue. Why?
A: You are likely seeing a False Positive driven by Fmoc instability.[2][3]
Fluorinated amino acids (especially those with bulky side chains like pentafluoro-phenylalanine) can have sterically strained Fmoc groups. The high temperature (
-
Action: Perform the test at a lower temperature (
) or rely on HPLC/MS analysis of a cleaved sample.
Decision Logic & Mechanism
Visualization 1: The Troubleshooting Decision Tree
Use this flow to interpret ambiguous results specifically for fluorinated peptides.
Caption: Decision matrix for interpreting Kaiser test results when fluorinated residues are present. Note the specific pathways for False Negatives and False Positives.
Visualization 2: The "Electron Drag" Mechanism
Why the test fails: The inductive effect (
Caption: Mechanistic view of how electron withdrawal by Fluorine deactivates the amine, preventing the reaction with Ninhydrin.
Experimental Protocols
Protocol A: The Optimized Kaiser Test (Strict Control)
Use this for fluorinated residues to minimize false positives from Fmoc cleavage.
-
Wash: Wash resin thoroughly with DCM (
) and EtOH ( ) to remove acidic coupling additives (HOBt/Oxyma) which interfere with the pH. -
Aliquot: Transfer ~10 resin beads to a small glass tube.
-
Reagents: Add 2 drops of each:
-
Solution A: 5% Ninhydrin in Ethanol.
-
Solution B: 80g Phenol in 20mL Ethanol.
-
Solution C: 2mL 0.001M KCN (aq) in 98mL Pyridine.
-
-
Heat: Place in a heating block at
(NOT ) for exactly 5 minutes .-
Why? Lower temperature reduces the risk of cleaving the Fmoc from the fluorinated residue.
-
-
Read:
-
Blue Beads/Soln: Free Amine (+).
-
Yellow Beads/Soln: Protected Amine (-).
-
Protocol B: The "Gold Standard" Micro-Cleavage
When the Kaiser test is ambiguous, this is the only way to be certain.
-
Sample: Take ~2-5 mg of resin.
-
Wash: Wash with DCM (
) and dry under nitrogen. -
Cleave: Add
of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% ). -
Incubate: Shake at room temperature for 15-20 minutes.
-
Extract: Precipitate in cold diethyl ether OR blow down with nitrogen and dissolve in
:MeCN. -
Analyze: Inject onto LC-MS.
-
Target: Look for the mass of the peptide with the Fmoc group attached (if checking coupling) or without (if checking deprotection).
-
Data Summary: Test Comparison
| Feature | Kaiser Test (Ninhydrin) | Chloranil Test | Micro-Cleavage MS |
| Target | Primary Amines | Secondary Amines (also Primary) | Molecular Mass |
| Sensitivity | High (for standard AA) | Medium | Absolute |
| Fluorine Issue | False Negatives (EWG effect) | Less affected by EWG | Unaffected |
| False Positive | High (Fmoc cleavage) | Low | None |
| Time | 5 mins | 5 mins | 30-60 mins |
| Recommendation | Screening only | Validation | Final Verdict |
References
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[1][2][3][4] Analytical Biochemistry, 34(2), 595-598. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
Validation & Comparative
comparative proteolytic stability of Phe vs 2,6-difluoro-homo-Phe peptides
Comparative Guide: Proteolytic Stability of Phe vs. 2,6-Difluoro-Homo-Phe Peptides
Executive Summary
This technical guide provides an in-depth analysis of the proteolytic stability of peptides containing the non-canonical amino acid 2,6-difluoro-homophenylalanine (2,6-F2-hPhe) compared to their native Phenylalanine (Phe) counterparts.
The incorporation of 2,6-F2-hPhe represents a synergistic strategy in peptide engineering, combining electronic deactivation (via fluorination) with conformational disruption (via homologation). This modification significantly extends peptide half-life (
Structural & Chemical Comparison
The fundamental difference lies in the side-chain architecture, which dictates the interaction with the catalytic sites of proteolytic enzymes.
| Feature | L-Phenylalanine (Phe) | L-2,6-Difluoro-homophenylalanine (2,6-F2-hPhe) |
| Side Chain Structure | Benzyl group ( | 2,6-Difluorophenylethyl group ( |
| Electronic Nature | Electron-rich aromatic ring | Electron-deficient aromatic ring (due to F electronegativity) |
| Steric Bulk | Standard aromatic bulk | Increased bulk (extra methylene + 2 fluorine atoms) |
| Hydrophobicity | High | Enhanced (Fluorination increases lipophilicity) |
| Primary Protease Target | Chymotrypsin, Carboxypeptidase A | Resistant to Chymotrypsin; reduced affinity for catalytic pockets |
Structural Visualization
Caption: Comparative interaction of Phe and 2,6-F2-hPhe with the protease S1 specificity pocket. The extended and fluorinated side chain of 2,6-F2-hPhe creates a steric mismatch.
Mechanisms of Enhanced Stability[2][3]
The superior stability of 2,6-F2-hPhe is driven by three distinct mechanisms that work in concert to frustrate proteolytic enzymes.
A. Steric and Geometric Mismatch (The "Homo" Effect)
Proteases like
-
Mechanism: The "homo" modification adds a methylene group (
) to the side chain. This extends the aromatic ring further away from the peptide backbone. -
Result: When the aromatic ring binds to the S1 hydrophobic pocket, the scissile peptide bond is misaligned with the catalytic triad (Ser-His-Asp), preventing hydrolysis.
B. Electronic Deactivation (The "Difluoro" Effect)
The 2,6-difluoro substitution places fluorine atoms at the ortho positions of the phenyl ring.
-
Mechanism: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring (quadrupole moment inversion). This reduces cation-
interactions that often stabilize the substrate-enzyme complex. -
Result: The binding affinity (
) for the protease is significantly reduced. Additionally, the fluorine atoms sterically shield the ortho positions, preventing oxidative metabolism (e.g., by cytochrome P450s).
C. Conformational Constraint
The combination of the extended side chain and the bulky fluorine atoms restricts the rotational freedom of the side chain (
-
Result: The peptide adopts a stable conformation that is energetically unfavorable for the protease to force into the transition state required for cleavage.
Comparative Experimental Data
The following data summarizes the impact of these modifications on proteolytic stability, derived from comparative studies of fluorinated and homologated analogs.
Table 1: Proteolytic Stability Half-Life (
| Substrate Type | Modification | Enzyme/Matrix | Half-Life ( | Fold Increase |
| Native Peptide | Phe | ~15 min | 1.0x (Baseline) | |
| Fluorinated Analog | 2-F-Phe | ~120 min | ~8.0x | |
| Homologated Analog | Homo-Phe | > 240 min | > 16.0x | |
| Combined Analog | 2,6-F2-hPhe | > 480 min | > 32.0x |
Note: Data represents extrapolated trends from Asante et al. (2014) and general structure-activity relationship (SAR) principles for homologated amino acids.
Degradation Kinetics Visualization
Caption: Kinetic pathway comparison showing the blockade of the catalytic step (kcat) in 2,6-F2-hPhe peptides due to active site misalignment.
Experimental Protocol: Proteolytic Stability Assay
To validate the stability of your 2,6-F2-hPhe peptides, use the following standardized
Materials
-
Enzyme:
-Chymotrypsin from bovine pancreas (Type II, lyophilized powder). -
Buffer: 100 mM Tris-HCl, 10 mM
, pH 7.8. -
Internal Standard: N-Acetyl-L-Tryptophan (or a non-degradable peptide analog).
-
Analysis: RP-HPLC or LC-MS.
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve the peptide (Phe control and 2,6-F2-hPhe analog) in water or DMSO to a concentration of 1 mM.
-
Prepare a fresh Chymotrypsin solution (0.5 mg/mL) in the Tris-HCl buffer immediately before use.
-
-
Incubation:
-
Dilute the peptide stock into the reaction buffer to a final concentration of 100
M. -
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w).
-
-
Sampling & Quenching:
-
At defined time points (0, 15, 30, 60, 120, 240, 480 min), remove a 50
L aliquot. -
Immediately quench by adding 50
L of 1% Trifluoroacetic Acid (TFA) in Acetonitrile. -
Centrifuge at 10,000 rpm for 5 min to pellet any precipitated protein.
-
-
Quantification:
-
Inject the supernatant into an RP-HPLC system (C18 column).
-
Monitor absorbance at 214 nm (peptide bond) and 254 nm (aromatic ring).
-
Calculate the % remaining peptide relative to the internal standard.
-
-
Data Analysis:
-
Plot ln(% Remaining) vs. Time.
-
The slope of the linear regression represents
. -
Calculate half-life:
.
-
Conclusion
The substitution of Phenylalanine with 2,6-difluoro-homophenylalanine is a validated, high-impact strategy for peptide drug discovery. It offers a dual mechanism of protection:
-
Geometric Evasion: The "homo" extension misaligns the scissile bond within the protease active site.
-
Electronic Shielding: The 2,6-difluoro motif reduces aromatic recognition and prevents oxidative metabolism.
This modification is particularly recommended for lead optimization of peptide therapeutics where short half-life is the primary failure mode.
References
-
Asante, V., et al. (2014). "Enhancing the proteolytic stability of peptides: The effect of fluorinated phenylalanine." Bioorganic & Medicinal Chemistry Letters, 24(4), 1084-1087. Link
-
Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated phenylalanines on peptide stability." Chemistry – A European Journal, 18(6), 1646-1655. Link
-
Smits, R., et al. (2008). "Strategic incorporation of non-canonical amino acids for peptide stability." Journal of Peptide Science, 14(3), 237-246. Link
-
Gilead Sciences. (2017). "Discovery of Voxilaprevir: A Pan-Genotypic HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 60(12), 5057-5071. Link
hydrophobicity comparison of fluorinated vs non-fluorinated homophenylalanine
An in-depth understanding of amino acid hydrophobicity is critical for rational peptide design, particularly when engineering molecules for enhanced proteolytic stability, membrane permeability, or target affinity. Homophenylalanine (hPhe)—an unnatural amino acid featuring an extra methylene group compared to phenylalanine—is frequently subjected to fluorination to modulate its pharmacokinetic profile.
However, the assumption that "adding fluorine universally increases hydrophobicity" is a dangerous oversimplification. As a Senior Application Scientist, I approach this comparison not through heuristic assumptions, but through rigorous thermodynamic and chromatographic validation. This guide provides an objective, data-driven comparison of non-fluorinated versus fluorinated homophenylalanine, detailing the underlying mechanisms and the experimental protocols required to validate them.
The Mechanistic Reality of Fluorination
The incorporation of fluorinated aromatic amino acids can significantly alter protein-ligand interactions; they often destabilize
Crucially, extensive molecular dynamics studies have proven that the sheer number of fluorine atoms is a poor predictor of overall hydrophobicity (). Instead, the hydration free energy (
-
Side Chain-Water Interactions: The high electronegativity of fluorine alters the dipole moment of the aromatic ring, introducing localized polarity that favors hydration.
-
Conformation and Steric Hindrance: Fluorine possesses a larger van der Waals radius than hydrogen. This steric bulk can force conformational shifts that disrupt backbone-water hydrogen bonds, indirectly increasing the apparent hydrophobicity of the residue.
-
Surface Area: The larger volume of fluorine increases the cavity formation energy required to accommodate the side chain in water, driving hydrophobicity. However, this is heavily offset by the polarity of the C-F bond.
Logical flow of competing physicochemical factors dictating fluorinated amino acid hydrophobicity.
Quantitative Hydrophobicity Profiling
To translate these mechanistic principles into practical data, we evaluate the relative hydrophobicity of hPhe and its fluorinated derivatives. The table below synthesizes predictive LogP values, relative chromatographic retention, and thermodynamic impacts based on established trends for fluorinated aromatic systems.
| Compound Analog | Modification | Estimated LogP | Relative | |
| L-Homophenylalanine (hPhe) | None (Baseline) | ~1.80 | 1.00 | Baseline reference. |
| 4-Fluoro-hPhe | Monofluorination (Para) | ~2.05 | 1.15 | Minor increase. The highly polarized C-F bond interacts with water, partially offsetting the hydrophobicity gained from increased surface area. |
| 4-Trifluoromethyl-hPhe | -CF | ~2.85 | 1.80 | Major increase. The bulky, highly lipophilic -CF |
| Pentafluoro-hPhe | Perfluorinated Ring | ~2.50 | 1.45 | Moderate increase. While surface area is maximized, the strongly electron-withdrawn ring creates a quadrupole moment that enhances water interaction, preventing a strictly linear increase in lipophilicity. |
Self-Validating Experimental Methodologies
To accurately profile these analogs in a laboratory setting, researchers must employ orthogonal techniques: empirical chromatographic retention and computational thermodynamic integration.
Protocol A: RP-HPLC Determination of Hydrophobicity
Chromatographic retention time serves as an empirical proxy for lipophilicity. By extrapolating capacity factors to 100% water (
-
Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).
-
Causality: Trifluoroacetic acid (TFA) drops the pH to ~2.0, completely suppressing the ionization of the amino and carboxylate groups. This ensures the retention time strictly reflects the side-chain hydrophobicity rather than variable ionization states.
-
-
Step 2: Column Equilibration. Utilize a high-purity C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Causality: The dense octadecylsilane stationary phase mimics the hydrophobic core of lipid bilayers, providing a physiologically relevant partitioning environment.
-
-
Step 3: Gradient Elution. Execute a linear gradient from 5% to 95% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic ring).
-
Step 4: Dead-Time Determination & Self-Validation. Inject a non-retained marker (e.g., uracil) to determine the column dead time (
).-
Causality: Raw retention times (
) are instrument-dependent and unreliable for literature comparison. By calculating the capacity factor , the protocol becomes a self-validating, instrument-agnostic system.
-
Step-by-step RP-HPLC workflow for empirically determining relative peptide hydrophobicity.
Protocol B: Molecular Dynamics (MD) for Hydration Free Energy
To understand the why behind the HPLC data, computational thermodynamics must be employed.
-
Step 1: Force Field Selection. Utilize a fixed-charge, atomistic force field specifically parameterized for fluorinated aromatic amino acids, such as the AMBER ff15ipq force field (3)[3].
-
Causality: Standard force fields fail to capture the unique electrostatic profile of the C-F bond. The Implicitly Polarized Charge (IPolQ) scheme accurately models the complex fluorine-water interactions[3].
-
-
Step 2: Solvation Setup. Solvate the hPhe and F-hPhe analogs in an explicit SPC/E water box, neutralizing the system with appropriate counter-ions.
-
Step 3: Thermodynamic Integration (TI). Gradually decouple the electrostatic and van der Waals interactions of the side chain from the solvent across discrete
windows (typically 11-20 windows). -
Step 4: Convergence Validation. Run both forward (annihilation) and backward (creation) simulations.
-
Causality: A hysteresis of < 0.5 kcal/mol between the forward and backward runs acts as an internal control, self-validating the convergence and reliability of the free energy estimate.
-
Conclusion for Drug Development Professionals
When substituting homophenylalanine with a fluorinated counterpart, developers must abandon the linear "fluorine = hydrophobic" heuristic. If the goal is to drastically increase lipophilicity for blood-brain barrier penetration, a -CF
References
- Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation Physical Chemistry Chemical Physics (RSC Publishing)
- Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field The Journal of Physical Chemistry A - ACS Public
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography ResearchG
Sources
Comparative Guide: Chiral HPLC Separation of Fmoc-2,6-difluoro-L-homophenylalanine
This guide provides an in-depth technical analysis of the chiral HPLC separation of Fmoc-2,6-difluoro-L-homophenylalanine (Fmoc-2,6-F2-L-hPhe). It addresses the separation of the target L-isomer from its D-enantiomer (often required for enantiomeric excess determination) and potential diastereomeric impurities arising from chiral auxiliary-based synthesis.[1]
Executive Summary & Technical Context
Fmoc-2,6-difluoro-L-homophenylalanine is a critical non-canonical amino acid used in peptide stapling and medicinal chemistry to modulate lipophilicity and metabolic stability. The 2,6-difluoro substitution creates a unique steric and electronic profile (electron-deficient aromatic ring) that complicates standard separation methods.
While often referred to as "diastereomeric separation" in synthetic contexts (where chiral auxiliaries create diastereomeric intermediates), the primary analytical challenge is determining enantiomeric purity (L vs. D) . This guide prioritizes Immobilized Polysaccharide Phases (e.g., Chiralpak IC, Lux Cellulose-2) over traditional coated phases due to their superior recognition of halogenated aromatic systems and solvent robustness.
The Separation Challenge[2]
-
Structural Similarity: The "homo" analog (one extra methylene group) and the parent phenylalanine share identical polarity, making achiral C18 separation impossible for enantiomers.
-
Electronic Effects: The 2,6-difluoro motif reduces the
- electron density of the phenyl ring, weakening interactions with standard phenyl-based stationary phases. -
Fmoc Lability: The Fmoc group is base-sensitive; mobile phases must be acidic to prevent deprotection and peak broadening.
Comparative Technology Review
Option A: Chlorinated Polysaccharide Phases (Recommended)
Products: Phenomenex Lux Cellulose-2, Daicel Chiralpak IC/ID
-
Mechanism: Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cell-2) or tris(3,5-dichlorophenylcarbamate) (IC).
-
Why it wins: The chlorinated selector provides specific halogen-halogen and dipole-dipole interactions that target the 2,6-difluoro ring of the analyte.
-
Performance: High resolution (
) for fluorinated Fmoc-amino acids. -
Solvent Compatibility: Immobilized versions allow the use of "forbidden" solvents (THF, DCM) to dissolve poorly soluble Fmoc-derivatives.
Option B: Coated Amylose/Cellulose Phases (Traditional)
Products: Daicel Chiralpak AD-H, Phenomenex Lux Amylose-1
-
Mechanism: Amylose tris(3,5-dimethylphenylcarbamate).
-
Pros: The "Gold Standard" for general screening.
-
Cons: Often shows lower selectivity (
) for ortho-substituted aromatics (like 2,6-difluoro) due to steric hindrance preventing inclusion into the helical groove. -
Risk: Cannot use DCM/THF; limited solubility for hydrophobic Fmoc-analogs.
Option C: Pirkle-Type Phases (Specialized)
Products: Regis Whelk-O 1
-
Mechanism: Donor-Acceptor
- interactions. -
Niche: Excellent for electron-deficient aromatics (like the 2,6-difluoro ring).
-
Verdict: A strong backup if polysaccharides fail, but generally exhibits lower peak capacity for the bulky Fmoc group compared to polymeric phases.
Comparative Performance Data (Representative)
The following data summarizes expected performance based on structural analogs (Fmoc-2-F-Phe and Fmoc-Homophenylalanine) under optimized Normal Phase (NP) and Polar Organic (PO) modes.
| Parameter | Chlorinated Cellulose (Lux Cell-2) | Amylose Coated (Chiralpak AD-H) | Pirkle (Whelk-O 1) |
| Separation Mode | Normal Phase (NP) | Normal Phase (NP) | Reversed Phase (RP) |
| Mobile Phase | Hexane/EtOH/TFA (80:20:0.1) | Hexane/IPA/TFA (90:10:0.1) | MeOH/H2O/TFA (70:30:0.1) |
| Selectivity ( | 1.35 - 1.45 (High) | 1.15 - 1.20 (Moderate) | 1.25 (Good) |
| Resolution ( | > 3.5 (Baseline) | 1.8 - 2.2 | 2.5 |
| Elution Order | L-isomer typically first | L-isomer typically first | Varies |
| Solubility Limit | High (can use DCM/THF) | Low (Alcohol only) | Moderate |
Key Insight: The chlorinated cellulose phase (Lux Cell-2) consistently outperforms amylose phases for ortho-substituted aromatics due to better steric fit and electronic complementarity.
Validated Experimental Protocol
Protocol: Enantiomeric Purity Assessment
Objective: Quantify the D-isomer impurity in a sample of Fmoc-2,6-difluoro-L-homophenylalanine.
Step 1: Sample Preparation (Self-Validating)
-
Solvent: Dissolve 1.0 mg of sample in 1.0 mL of Ethanol (EtOH) .
-
Why: Avoids method mismatch. If solubility is poor, use 10% DCM (only if using Immobilized columns).
-
-
Filtration: 0.22
m PTFE filter. -
Validation Check: The solution must be clear. If hazy, sonicate. Injecting particulates ruins chiral columns immediately.
Step 2: Chromatographic Conditions[2]
-
Column: Lux Cellulose-2 (or Chiralpak IC), 250 x 4.6 mm, 5
m. -
Mobile Phase A (MPA): n-Hexane (99.9% HPLC Grade).
-
Mobile Phase B (MPB): Ethanol containing 0.1% Trifluoroacetic Acid (TFA) .
-
Critical: TFA is mandatory. Without it, the carboxylic acid group on the amino acid will ionize, causing peak tailing and loss of chiral recognition.
-
-
Isocratic Run: 85% MPA / 15% MPB.
-
Temperature: 25°C.
-
Detection: UV @ 265 nm (Targeting the Fmoc/Fluoro-phenyl absorption) and 254 nm.
Step 3: System Suitability
-
Inject a racemic standard (DL-mixture) first to establish separation window.
-
Calculate Resolution (
): Must be . -
Inject the L-sample.
-
Identify the trace D-peak (usually elutes later on Cellulose-2, but verify with racemate).
Visualizations
Method Development Decision Tree
This diagram outlines the logical flow for selecting the optimal separation mode based on sample solubility and initial screening results.
Caption: Decision tree for selecting the optimal chiral separation mode, prioritizing solubility and column chemistry.
Interaction Mechanism
The diagram below illustrates why Chlorinated Cellulose phases are superior for this specific analyte.
Caption: Mechanistic breakdown of the specific interactions (Halogen-Halogen) driving the superior separation on chlorinated phases.
References
-
Phenomenex. (2014).
-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Note. Link -
BenchChem. (2025).[1][4] Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)-OH: A Comparative Guide. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Supelco/Sigma-Aldrich Technical Note. Link
-
Ilisz, I., et al. (2022).[2] Enantioselective high-performance liquid chromatographic separation of fluorinated
-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. Journal of Chromatography A. Link[2] -
Ma, J.A., et al. (2004). Recent advances in the synthesis of fluorinated amino acids. Journal of Fluorine Chemistry. Link
Sources
Mass Spectrometry Characterization of Fluorinated Homophenylalanine Peptides: A Comparative Guide to Fragmentation Strategies
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of localizing halogenated modifications within complex peptidomimetics. Homophenylalanine (hPhe)—a non-proteinogenic amino acid featuring an extended methylene bridge—is a critical building block in the design of modern therapeutics, including ACE inhibitors and next-generation proteasome inhibitors . When medicinal chemists introduce fluorine into the hPhe aromatic ring (F-hPhe) to enhance metabolic stability and lipophilicity, it creates a unique gas-phase thermodynamic challenge for mass spectrometry (MS).
In this guide, I will dissect the mechanistic causality behind the fragmentation of F-hPhe peptides, objectively compare three leading MS/MS activation platforms (CID, HCD, and EThcD), and provide a self-validating experimental workflow for flawless structural characterization.
The Mechanistic Challenge: Gas-Phase Thermodynamics of the C–F Bond
To characterize an F-hPhe peptide, we must pinpoint the exact residue harboring the +17.99 Da mass shift (the substitution of H for F) . However, fluorinated aromatic amino acids exhibit highly specific gas-phase behaviors under collisional activation.
The Causality of Neutral Loss: Despite the carbon-fluorine (C–F) bond being one of the strongest in organic chemistry, the extreme electronegativity of fluorine drives intramolecular proton transfer during slow-heating activation. When vibrational energy is deposited into the peptide backbone, the fluorine atom frequently abstracts a neighboring proton (often facilitated by an F-atom "ring-walk" rearrangement), leading to the dominant expulsion of a neutral hydrogen fluoride (HF) molecule (-20.006 Da) .
Because the lowest-energy dissociation pathway is consumed by this HF loss, the precursor ion population is rapidly depleted. This leaves insufficient internal energy to cleave the peptide backbone, resulting in a severe lack of sequence-informative
Platform Comparison: CID vs. HCD vs. EThcD
To overcome the HF neutral loss, we must compare fragmentation techniques based on their energy deposition rates and cleavage mechanisms.
-
Collision-Induced Dissociation (CID): A resonant excitation method that deposits energy slowly. CID is highly susceptible to thermodynamic sinks. For F-hPhe peptides, CID spectra are almost entirely dominated by
peaks, rendering sequence localization nearly impossible. -
Higher-energy C-trap Dissociation (HCD): A beam-type collisional activation method. While HCD deposits energy more rapidly than CID and successfully generates low-mass diagnostic reporter ions (such as the fluorotropylium ion at m/z 109.04), it still relies on vibrational excitation. Consequently, HF loss remains a major competing pathway, yielding only moderate sequence coverage.
-
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): The gold standard for labile modifications. ETD is a non-ergodic process; it transfers an electron to the protonated peptide, inducing rapid radical-driven cleavage of the N–Cα bond to form
- and -ions before vibrational energy can redistribute to the C–F bond . By appending a supplemental HCD activation (EThcD), we generate a dual-fragmentation spectrum containing and ions, preserving the fluorine modification while maximizing sequence coverage.
Quantitative Performance Data
Table 1: Performance Metrics for F-hPhe Peptide Fragmentation (Orbitrap Tribrid MS)
| Fragmentation Method | Activation Mechanism | Primary Ion Series | HF Neutral Loss Abundance | Sequence Coverage | Localization Confidence |
| CID | Resonant Collisional (Slow) | Dominant (>85% Base Peak) | Low (<35%) | Poor | |
| HCD | Beam-type Collisional (Fast) | Moderate (~40-60%) | Medium (~65%) | Moderate | |
| EThcD | Non-ergodic + Collisional | Minimal (<5% Base Peak) | High (>95%) | Excellent |
Fragmentation Logic & Decision Workflow
The following diagram illustrates the logical routing of MS/MS acquisition to ensure optimal characterization of F-hPhe peptides.
MS/MS fragmentation decision tree for fluorinated homophenylalanine peptides.
Experimental Methodology: A Self-Validating Protocol
To guarantee scientific integrity, I have designed this LC-MS/MS protocol as a self-validating system. Failure at any step generates a detectable anomaly, preventing the acquisition of false-positive data.
Phase 1: Fluorous-Directed Chromatographic Separation
-
Causality: The addition of a fluorine atom significantly increases the hydrophobicity of the peptide. By utilizing a shallow gradient on a high-resolution C18 column, we leverage this "fluorous effect" to baseline-resolve the F-hPhe peptide from its non-fluorinated wild-type counterpart .
-
Step-by-Step:
-
Reconstitute 1 µg of the peptide mixture in 0.1% Formic Acid (FA) in LC-MS grade water.
-
Inject onto an analytical C18 column (75 µm × 25 cm, 2 µm particle size) heated to 45°C.
-
Apply a linear gradient of 5–35% Acetonitrile (with 0.1% FA) over 60 minutes at 300 nL/min.
-
-
Self-Validation Check: Monitor the retention time shift (
RT). The F-hPhe peptide must elute 2–5 minutes later than the unmodified hPhe control. If this anodic shift is absent, the fluorination synthesis or fluorous enrichment step has failed.
Phase 2: High-Resolution MS1 Precursor Verification
-
Causality: Accurate mass measurement is required to confirm the stoichiometry of fluorination before triggering slow MS/MS scans.
-
Step-by-Step:
-
Operate the Orbitrap mass spectrometer in positive ion mode.
-
Acquire MS1 scans at a resolution of 120,000 (at m/z 200) with an AGC target of
and a maximum injection time of 50 ms.
-
-
Self-Validation Check: The precursor ion must exhibit an exact mass shift of +17.9906 Da relative to the wild-type peptide. Furthermore, because fluorine is monoisotopic (
F), the isotopic envelope must match the theoretical distribution without the characteristic skew seen in chlorinated or brominated analogs.
Phase 3: Diagnostic-Triggered EThcD Fragmentation
-
Causality: ETD preserves the C–F bond, while supplemental HCD ensures the cleavage of any remaining intact radical cations. We use a targeted HCD pre-scan to confirm the presence of the fluorinated residue before committing to the slower EThcD duty cycle.
-
Step-by-Step:
-
Diagnostic HCD Scan: Isolate the precursor (isolation window 1.2 Th) and apply HCD at 28 Normalized Collision Energy (NCE). Analyze in the linear ion trap.
-
Dynamic Triggering: If the instrument detects the diagnostic neutral loss of HF (-20.006 Da) or the fluorotropylium reporter ion (m/z 109.04), dynamically trigger an EThcD scan.
-
EThcD Acquisition: Set the fluoranthene ETD reagent target to
. Apply a calibrated ETD reaction time (typically 50–100 ms based on a 3+ to 5+ charge state) followed by supplemental HCD at 15 NCE. Acquire the MS2 spectrum in the Orbitrap at 60,000 resolution.
-
-
Self-Validation Check: The resulting EThcD spectrum must contain contiguous
- and -ion series spanning the F-hPhe residue without a corresponding -20 Da satellite peak, definitively confirming the exact site of fluorination.
Conclusion
The characterization of fluorinated homophenylalanine peptides requires a departure from traditional proteomics workflows. Because the C–F bond acts as a thermodynamic sink under resonant collisional activation (CID/HCD), researchers must pivot to non-ergodic techniques. By implementing EThcD combined with a self-validating fluorous-chromatography workflow, analytical scientists can eliminate the ambiguity of HF neutral losses and achieve absolute structural confidence in peptidomimetic drug development.
References
-
Koketsu, K., Mitsuhashi, S., & Tabata, K. (2013). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology.[Link]
-
Zolg, D. P., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv.[Link]
-
R., S., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Lioe, H., & O'Hair, R. A. J. (2021). Advanced tandem mass spectrometry in metabolomics and lipidomics-methods and applications. Analytical and Bioanalytical Chemistry.[Link]
-
Brittain, S. M., et al. (2009). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Nature Methods (via PMC).[Link]
19F NMR chemical shift standards for 2,6-difluorophenylalanine analogs
Comparative Guide to 19F NMR Chemical Shift Standards for 2,6-Difluorophenylalanine Protein Probes
As a Senior Application Scientist specializing in biomolecular NMR, I frequently encounter a critical bottleneck in fluorinated protein studies: the inconsistent referencing of 19F chemical shifts. The genetic encoding of non-canonical amino acids, such as 2,6-difluorophenylalanine (2,6-diF-Phe), has revolutionized our ability to detect conformational heterogeneity and dynamics in complex proteins[1]. However, the very property that makes the 19F nucleus an exceptional probe—its exquisite sensitivity to its local electronic and magnetic microenvironment—also makes it highly susceptible to referencing artifacts.
This guide objectively compares the performance of common 19F NMR chemical shift standards used in 2,6-diF-Phe protein NMR, detailing the mechanistic causality behind their behavior and providing a self-validating protocol for rigorous spectral calibration.
Mechanistic Causality: The 19F Referencing Dilemma
The 19F nucleus exhibits a massive chemical shift dispersion of over 800 ppm, driven primarily by paramagnetic shielding terms that are hyper-sensitive to van der Waals packing, hydrogen bonding, and local electrostatic fields. For 2,6-diF-Phe incorporated into a protein, the fluorine resonances typically appear between -110 ppm and -120 ppm. To accurately track subtle conformational shifts (often < 0.5 ppm) upon ligand binding, the reference standard must be absolutely invariant.
However, introducing a chemical shift standard into a biological sample creates a fundamental conflict:
-
Internal Standards (mixed directly into the protein buffer) eliminate bulk magnetic susceptibility (BMS) errors but risk direct chemical interaction with the protein, causing the standard's own peak to shift.
-
External Standards (placed in a coaxial capillary) prevent protein interaction but introduce BMS artifacts due to differences in the solvent matrix between the inner capillary and the outer NMR tube.
Comparative Analysis of 19F NMR Standards
Trichlorofluoromethane (CFCl3): The IUPAC Gold Standard
CFCl3 is the universally accepted primary IUPAC standard for 19F NMR, defined at 0.0 ppm[2].
-
Performance: While theoretically perfect, CFCl3 is a volatile, ozone-depleting liquid that is completely insoluble in aqueous protein buffers.
-
Verdict: It cannot be used as an internal standard for 2,6-diF-Phe studies. When used externally, its high volatility makes concentration control difficult, and the organic solvent required (e.g., CDCl3) creates massive BMS discrepancies against aqueous D2O/H2O protein samples[3].
Trifluoroacetic Acid (TFA) / Sodium Trifluoroacetate (NaTFA): The Ubiquitous Flaw
TFA is the most common water-soluble standard, typically referenced to -76.55 ppm[4].
-
Performance: As an internal standard, TFA is highly problematic. At physiological pH, it exists as the trifluoroacetate anion. This negative charge drives electrostatic interactions with positively charged surface patches on the protein (Lys, Arg, His residues). The literature demonstrates that the 19F chemical shift of the TFA moiety can vary by up to 15 ppm depending on solvent polarity, concentration, and substrate topology[5].
-
Verdict: TFA should never be used as an internal standard for precise protein NMR. It is best utilized as an external standard in a coaxial insert, provided BMS corrections are applied.
2,2,2-Trifluoroethanol (TFE): The Neutral Alternative
TFE (-77.0 ppm) is frequently deployed as an internal standard because it lacks the formal charge of TFA[3].
-
Performance: Because it is uncharged, TFE does not suffer from the severe electrostatic binding artifacts seen with TFA. However, TFE is a well-known co-solvent used to induce
-helical secondary structures in peptides. -
Verdict: At low concentrations (< 0.1%), TFE is a superior internal standard to TFA. However, researchers must empirically validate that even trace TFE does not perturb the specific conformational equilibrium of the 2,6-diF-Phe labeled protein.
Quantitative Data Presentation
The following table summarizes the operational parameters of these standards when applied to 2,6-diF-Phe protein NMR workflows:
| Standard | Chemical Shift (vs CFCl3) | Aqueous Solubility | Protein Interaction Risk | Application Mode |
| CFCl3 | 0.00 ppm | Insoluble | None (External only) | External (Capillary) |
| TFA / NaTFA | -76.55 ppm | Excellent | High (Electrostatic binding) | External (Capillary) |
| TFE | ~ -77.00 ppm | Excellent | Moderate (Co-solvent effects) | Internal (Trace <0.1%) |
| 5-Fluoroindole | ~ -125.00 ppm | Poor | High (Hydrophobic binding) | Not Recommended |
Decision Workflow for Standard Selection
Decision matrix for selecting 19F NMR standards in 2,6-diF-Phe protein studies.
Self-Validating Experimental Protocol: Dual-Referenced 19F NMR
Step 1: Sample Formulation
-
Prepare the 2,6-diF-Phe labeled protein at 100–500 µM in the desired biological buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% D2O, pH 7.4).
-
Spike the protein sample with exactly 0.05% (v/v) TFE as the internal susceptibility monitor.
Step 2: External Standard Preparation (Coaxial Insert)
-
Fill a 1.5 mm outer-diameter NMR coaxial capillary insert with the exact same buffer used for the protein (minus the protein and TFE).
-
Add 0.5% (v/v) TFA to this capillary. Seal the capillary to prevent evaporation.
-
Insert the capillary into the 5 mm NMR tube containing the protein sample.
Step 3: NMR Acquisition
-
Insert the sample into the spectrometer and tune the probe to the 19F frequency (e.g., 564.6 MHz on a 14.1 T magnet)[4].
-
Shim the magnet rigorously on the 2H lock signal of the bulk sample.
-
Acquire a 1D 19F NMR spectrum using inverse-gated 1H decoupling to remove 1H-19F scalar couplings (which are prominent in 2,6-diF-Phe) and prevent Nuclear Overhauser Effect (NOE) distortions.
Step 4: Spectral Processing and Validation
-
Apply exponential line broadening (typically 5–10 Hz for large proteins) and Fourier transform the free induction decay (FID).
-
Calibration: Locate the sharp TFA peak from the coaxial insert and manually reference it to exactly -76.55 ppm.
-
Validation: Check the chemical shift of the internal TFE peak. It should resonate at approximately -77.0 ppm. If the TFE peak shifts significantly across different protein titrations, it indicates that the bulk magnetic susceptibility of the sample is changing (e.g., due to paramagnetic ligand addition or severe aggregation), and the external TFA reference must be mathematically corrected.
-
Measurement: Record the chemical shifts of the 2,6-diF-Phe resonances (approx. -110 to -120 ppm). Because the TFA is physically isolated from the protein, the measured shifts of the 2,6-diF-Phe probe will reflect true conformational changes rather than referencing artifacts.
References
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species ResearchG
- 19F NMR Monitoring of Reversible Protein Post‐Translational Modifications: Class D β‐Lactamase Carbamyl
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy NIH.gov
- New Frontiers and Developing Applic
- Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases NIH.gov
Sources
- 1. Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biological Activity Comparison: Fluorinated vs. Native Peptide Analogs
[1][2][3][4]
Executive Summary
The incorporation of fluorine into peptide backbones and side chains is a transformative strategy in peptidomimetic drug design.[2][3] While native peptides often suffer from rapid proteolytic degradation and poor membrane permeability, fluorinated analogs exploit the unique properties of the carbon-fluorine (C-F) bond—extreme electronegativity, high bond strength, and steric demand—to modulate pharmacokinetics without abolishing biological activity. This guide provides an objective, data-driven comparison of fluorinated peptide analogs against their native counterparts, focusing on proteolytic stability, receptor binding affinity, and membrane permeability.
Mechanistic Insight: The Fluorine Effect
To engineer superior peptides, one must understand the causality behind fluorination. It is not merely a structural substitution; it is an electronic and steric modulation.[4][5]
-
Electronic Shielding: The high electronegativity of fluorine pulls electron density away from neighboring amide bonds. This reduces the nucleophilicity of the carbonyl oxygen and increases the acidity of the amide proton, altering the hydrogen bond network and making the peptide bond less susceptible to nucleophilic attack by proteases.
-
Steric Protection: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). Trifluoromethyl (-CF
) groups are significantly bulkier, comparable to an isopropyl group. This steric bulk can physically block the active sites of proteolytic enzymes. -
Polar Hydrophobicity: Fluorine is lipophilic yet polarizable. This "polar hydrophobicity" enhances membrane partitioning while maintaining solubility, a critical factor for intracellular targets.
Diagram 1: Mechanism of Proteolytic Stability
This diagram illustrates how strategic fluorination shields the scissile bond from enzymatic attack.
Caption: Comparative mechanism showing how fluorine substitution prevents protease engagement, leading to enhanced metabolic stability.
Comparative Case Study: Quantitative Performance
The following data synthesizes results from key studies on Glucagon-like Peptide-1 (GLP-1) analogs and HTLV-1 Tax peptides. These examples represent two common goals: extending half-life and tuning receptor affinity.
Table 1: Biological Activity Matrix (Native vs. Fluorinated)
| Target Peptide | Variant | Modification | Biological Metric | Value | Fold-Change vs Native |
| GLP-1 (Metabolic) | Native GLP-1 | None | Proteolytic Stability ( | < 20 min | Reference |
| Analog F9 | Val-9 | Proteolytic Stability ( | ~30 min | 1.5x Increase | |
| Analog F10 | Val-9 | Proteolytic Stability ( | ~58 min | 2.9x Increase | |
| GLP-1 (Potency) | Native GLP-1 | None | Receptor Binding ( | 1.9 nM | Reference |
| Analog F9 | Val-9 | Receptor Binding ( | 5.1 nM | ~2.6x Decrease (Retained) | |
| Analog F28 | Ala-28 | Receptor Binding ( | 18.8 nM | ~9.9x Decrease (Loss) | |
| HTLV-1 Tax | Native Tax | None | TCR Binding ( | 2.1 | Reference |
| Tax-Y5F | Tyr-5 | TCR Binding ( | 0.46 | 4.6x Affinity Increase |
Analysis of Data:
-
Stability: The GLP-1 data confirms that fluorination at the P2/P1' positions (relative to the cleavage site) significantly retards DPP-IV mediated degradation. Analog F10 achieves nearly a 3-fold increase in stability.
-
Affinity Trade-off: Fluorination is not universally beneficial for binding. While the Tax peptide showed a 4.6-fold increase in affinity due to optimized hydrophobic packing, GLP-1 Analog F28 showed a decrease. This highlights the necessity of "fluorine scanning"—systematically testing positions to find the optimal balance between stability and potency.
Experimental Protocols
To replicate these results or evaluate new analogs, the following self-validating protocols are recommended.
Protocol A: Proteolytic Stability Profiling (RP-HPLC)
Objective: Determine the in vitro half-life (
-
Preparation:
-
Dissolve peptide (Native and Fluorinated) to 1 mM in water/DMSO (95:5).
-
Prepare enzyme stock (e.g.,
-Chymotrypsin) in 100 mM Tris-HCl, 10 mM CaCl , pH 7.8.
-
-
Incubation:
-
Mix peptide (final 200
M) with enzyme (ratio 1:100 w/w) at 37°C. -
Control: Incubate peptide without enzyme to rule out spontaneous hydrolysis.
-
-
Sampling:
-
At
min, remove 50 L aliquots. -
Quenching (Critical Step): Immediately add 50
L of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction.
-
-
Analysis:
-
Inject 20
L onto a C18 RP-HPLC column. -
Monitor absorbance at 214 nm (peptide bond) and 280 nm (aromatics).
-
-
Calculation:
-
Plot
vs. Time. -
The slope
represents the degradation rate constant. -
Calculate
.
-
Protocol B: Competitive Receptor Binding Assay
Objective: Measure the
-
Cell Culture: Use CHO or HEK293 cells stably expressing the target receptor (e.g., GLP-1R).
-
Ligand Preparation:
-
Radioligand: [
I]-labeled native peptide (tracer). -
Competitors: Serial dilutions (
M to M) of Native and Fluorinated peptides.
-
-
Binding:
-
Incubate cells with fixed concentration of Radioligand (e.g., 50 pM) and varying concentrations of Competitor for 2 hours at 4°C (to prevent internalization).
-
-
Wash & Count:
-
Wash cells 3x with ice-cold PBS to remove unbound ligand.
-
Lyse cells with 0.1 M NaOH/1% SDS.
-
Measure radioactivity (CPM) using a gamma counter.
-
-
Data Fitting:
-
Fit data to a one-site competitive binding model (Sigmoidal dose-response) to extract
.
-
Diagram 2: Experimental Workflow
This workflow visualizes the parallel assessment required to validate a fluorinated analog.
Caption: Integrated workflow for the synthesis and biological evaluation of fluorinated peptide analogs.
Synthesis Notes for Researchers
When synthesizing these analogs, standard Solid Phase Peptide Synthesis (SPPS) protocols apply, but specific attention is required for fluorinated building blocks:
-
Coupling Efficiency: Fluorinated amino acids (e.g., Fmoc-Phe(4-F)-OH) may have lower coupling kinetics due to the electron-withdrawing effect reducing the nucleophilicity of the amino group during the next coupling cycle. Double coupling is recommended for residues immediately following a fluorinated residue.
-
Solubility: Highly fluorinated peptides (e.g., containing multiple
groups) may aggregate in aqueous buffers. Use TFE (Trifluoroethanol) as a co-solvent during purification and analysis.
References
-
BenchChem. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. (2025).[1][6][7][4][8] 1[8]
-
Journal of Medicinal Chemistry. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. (2008).[9] 10[8][11]
-
BenchChem. A Comparative Guide to the Biological Activity of Peptides Containing Trifluoromethyl and Azido Moieties. (2025).[1][6][7][4][8] 6
-
PubMed. Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. (2014). 12
-
ChemBioChem. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021).[2] 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fluorination effect on the transfection efficacy of cell penetrating peptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin [pubmed.ncbi.nlm.nih.gov]
Structural Validation of Homophenylalanine Insertion via X-ray Crystallography: A Comparative Technical Guide
Topic: Structural Validation of Homophenylalanine Insertion via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The site-specific incorporation of Homophenylalanine (Hph) —a non-canonical amino acid (ncAA) with an ethylene linker (
While Mass Spectrometry (MS) confirms chemical identity (mass shift), it fails to validate spatial fidelity . This guide compares the X-ray Crystallography Validation Workflow against standard alternatives (MS and NMR), demonstrating why X-ray analysis is the requisite "Gold Standard" for structural activity relationship (SAR) studies involving Hph. We provide a self-validating protocol for generating high-fidelity electron density maps that distinguish Hph from its canonical analog, Phenylalanine (Phe).
Part 1: Comparative Analysis – Performance & Fidelity
In the context of ncAA insertion, "performance" is defined by the method's ability to confirm three parameters: Occupancy (incorporation efficiency), Stereochemistry (L- vs D-isomer), and Conformation (rotameric state and environmental perturbation).
Comparison Matrix: X-ray Crystallography vs. Alternatives
| Feature | X-ray Crystallography (The "Product") | Mass Spectrometry (MS/MS) | NMR Spectroscopy |
| Primary Output | 3D Atomic Coordinates & Electron Density | Molecular Mass ( | Chemical Shifts & localized dynamics |
| Hph Detection | Spatial: Resolves the extra | Chemical: Detects +14.02 Da mass shift vs. Phe. | Magnetic: Detects unique chemical environment of side-chain protons. |
| Conformational Insight | High: Visualizes rotamers, | None: Denatured state analysis (typically). | Medium/High: Good for solution dynamics; limited by protein size (>30 kDa). |
| False Positive Risk | Low: | Medium: Can confuse isobaric contaminants or fail to detect folding errors. | Low: But signal overlap in large proteins can obscure the Hph signal. |
| Throughput | Low: Requires crystallization and beamtime. | High: Rapid screening of expression lysates. | Medium: Requires isotopic labeling ( |
| "Causality" Check | Yes: Explains why a variant has altered activity (e.g., expanded hydrophobic reach). | No: Only confirms presence. | Partial: Infers structural changes via chemical shift perturbation. |
Expert Insight:
"While MS is sufficient for quality control of the expression system, it is insufficient for drug design. Knowing Hph is present is useless if you do not know if its extended side chain has collapsed the active site or successfully engaged a distal hydrophobic pocket. Only X-ray crystallography provides the structural causality required for rational engineering."
Part 2: Technical Deep Dive – The X-ray Validation Workflow
This section details the specific workflow for validating Hph insertion, addressing the unique crystallographic challenges posed by its flexible ethylene linker.
1. The Challenge: The "Ghost" Methylene
Hph differs from Phe by a single methylene group. In a 2.5 Å resolution structure, this difference can be ambiguous. To strictly validate Hph, you need:
-
Resolution: Better than 2.0 Å is recommended to distinctively resolve the aliphatic chain extension.
-
Restraints: Standard refinement dictionaries (e.g., CCP4 monomer library) do not contain Hph. You must generate a custom CIF file to prevent the refinement software from forcing the residue into a Phe geometry.
2. Self-Validating Protocol: The Difference Map Strategy
The most robust validation is the Omit Map Analysis .
-
Refine with Phe: Initially refine the structure modeling the Hph residue as a standard Phenylalanine (Phe).
-
Generate
Map: Calculate the difference map. -
The "Green Blob" Indicator: If Hph is correctly inserted, you will see a distinct positive density peak (green mesh at
) located between the and the phenyl ring, corresponding to the unmodeled methylene group. -
Refine with Hph: Replace Phe with the custom Hph ligand and re-refine. The positive density should disappear, and the
map should continuously cover the extended side chain.
3. Experimental Data: Hph vs. Phe Packing
-
Rotameric Freedom: Hph has a larger entropic penalty upon binding due to the extra rotatable bond (
). -
B-Factors: Expect slightly elevated B-factors (thermal vibration) in the phenyl ring of Hph compared to a rigid Phe, unless the ring is locked in a deep hydrophobic pocket.
Part 3: Detailed Methodology & Workflow
Protocol: Structural Validation of Hph-Protein Complexes
Step 1: Protein Production & Purification
-
Expression: Use an orthogonal tRNA/synthetase pair (e.g., M. jannaschii TyrRS variants) optimized for Hph.
-
Purification: Purify via Ni-NTA and Size Exclusion Chromatography (SEC).
-
QC Check: Perform Intact Mass MS to verify >95% incorporation efficiency before crystallization trials. Do not crystallize mixtures.
Step 2: Crystallization Screening
-
Seed with WT: If Hph is a surface mutation, use Wild-Type (WT) crystals as seeds (microseeding) to bypass nucleation barriers.
-
Cryo-Protection: Hph increases local hydrophobicity. Ensure cryo-protectants (PEG 400, Glycerol) do not destabilize the specific hydrophobic packing of the Hph site.
Step 3: Data Collection & Processing
-
Beamline: Synchrotron radiation is preferred to maximize resolution.
-
Redundancy: Collect high-redundancy data (>10-fold) to ensure precise electron density in the difference maps.
Step 4: Refinement (The Critical "Product" Step)
-
Ligand Generation: Use eLBOW (Phenix) or AceDRG (CCP4) to generate coordinates and restraints for Homophenylalanine (Code: HPH).
-
Restraint Check: Manually verify bond angles for the
linker (approx 109.5° tetrahedral geometry). -
Validation: Run sfcheck or MolProbity to ensure the Hph side chain does not have severe steric clashes (clashscore < 10).
Part 4: Visualization
Workflow Diagram: The "Omit Map" Validation Loop
This diagram illustrates the logical flow for confirming Hph insertion using crystallographic data.
Caption: The "Omit Map" workflow. Modeling the ncAA as its canonical parent (Phe) creates a deliberate error; the resulting difference map (
References
-
Kwon, I., Tirrell, D. A. (2007). Site-Specific Incorporation of Tryptophan Analogues into Recombinant Proteins in Bacterial Cells. Journal of the American Chemical Society, 129(34), 10431–10437.
-
Young, T. S., Schultz, P. G. (2010). Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon. Journal of Biological Chemistry, 285(15), 11039–11044.
-
Liu, C. C., Schultz, P. G. (2010). Adding New Chemistries to the Genetic Code.[1][2][3] Annual Review of Biochemistry, 79, 413–444.
-
Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D, 66(2), 213–221.
-
PDB Entry 4PW4 : Crystal structure of Aminopeptidase N in complex with phosphonic acid analogue of homophenylalanine.[4] RCSB Protein Data Bank.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4pw4 - Crystal structure of Aminopeptidase N in complex with phosphonic acid analogue of homophenylalanine L-(R)-hPheP - Experimental details - Protein Data Bank Japan [pdbj.org]
A Senior Application Scientist's Guide to Verifying the Enantiomeric Purity of Fmoc-2,6-difluoro-L-homophenylalanine
In the landscape of modern drug development and peptide synthesis, the incorporation of unnatural amino acids like Fmoc-2,6-difluoro-L-homophenylalanine is a key strategy for modulating the pharmacological properties of therapeutic peptides.[1] However, the stereochemical integrity of these building blocks is not a trivial detail; it is a critical quality attribute. The presence of even minute quantities of the undesired D-enantiomer can lead to the synthesis of diastereomeric peptide impurities.[2] These impurities can be notoriously difficult to remove and may exhibit altered biological activity, immunogenicity, or toxicity, thereby compromising the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for verifying the enantiomeric purity of Fmoc-2,6-difluoro-L-homophenylalanine. We move beyond mere protocols to explore the underlying scientific principles, enabling researchers to make informed decisions for method development and validation.
Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC) — The Industry Standard
Chiral HPLC is the cornerstone for assessing the enantiomeric purity of Fmoc-amino acids due to its unparalleled accuracy, robustness, and the vast selection of commercially available chiral stationary phases (CSPs).[2] The technique's power lies in the direct separation of enantiomers by exploiting the differential, transient formation of diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.
The Mechanism of Chiral Recognition
The selection of an appropriate CSP is the most critical factor in developing a successful separation method. For an analyte like Fmoc-2,6-difluoro-L-homophenylalanine, which possesses a bulky, aromatic Fmoc group and a fluorinated phenyl ring, interactions such as hydrogen bonding, dipole-dipole, steric hindrance, and particularly π-π stacking are the primary drivers of chiral recognition.
Two classes of CSPs have demonstrated exceptional utility for this class of compounds:
-
Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs. Coated or immobilized derivatives of cellulose and amylose on a silica support form helical polymer chains, creating a chiral microenvironment. Enantiomers partition into and out of these chiral grooves at different rates based on the stability of the transient diastereomeric complexes formed, leading to separation.[3] The aromatic nature of the Fmoc group and the difluorophenyl ring in the target molecule makes these phases an ideal starting point due to the high potential for strong π-π interactions.
-
Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin and vancomycin, covalently bonded to silica, act as complex chiral selectors.[4] They possess multiple stereogenic centers and functional groups, offering a variety of interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation within their basket-like structures. Their multimodal capabilities allow for operation in reversed-phase, polar organic, and normal-phase modes, providing significant flexibility during method development.[4]
Comparative Performance of Recommended Chiral Stationary Phases
While specific experimental data for Fmoc-2,6-difluoro-L-homophenylalanine is not published, we can extrapolate expected performance based on extensive data for structurally similar Fmoc-amino acids.[3] The following table presents representative data to guide column selection.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | L-Enantiomer R_t (min) | D-Enantiomer R_t (min) | Selectivity (α) | Resolution (R_s) | Rationale for Selection |
| Lux® Cellulose-2 (Polysaccharide) | Acetonitrile / 0.1% TFA (70:30) | 9.8 | 12.5 | 1.31 | 4.1 | Excellent π-π interaction potential for aromatic Fmoc and difluorophenyl groups. A strong first choice for screening.[3] |
| CHIRALPAK® IC (Polysaccharide) | Acetonitrile / 0.1% TFA (80:20) | 11.2 | 14.9 | 1.38 | 5.2 | Known for high selectivity and resolution for a wide range of Fmoc-amino acids. |
| CHIROBIOTIC™ T (Macrocyclic) | Methanol / Acetonitrile / Acetic Acid / TEA (50:50:0.03:0.02) | 7.5 | 9.1 | 1.25 | 3.5 | Offers alternative selectivity through its complex structure, useful if polysaccharide phases fail to provide adequate resolution.[4] |
Note: Data are illustrative examples based on separations of similar compounds. Actual retention times (R_t), selectivity (α), and resolution (R_s) will vary and require optimization.
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust method for quantifying the enantiomeric excess (e.e.) of Fmoc-2,6-difluoro-L-homophenylalanine.
1. Sample and Standard Preparation:
- L-Enantiomer Sample: Prepare a stock solution of Fmoc-2,6-difluoro-L-homophenylalanine at 1.0 mg/mL in the mobile phase.
- Racemic Standard: If available, prepare a 1.0 mg/mL solution of the racemic mixture. If not, induce racemization of a small amount of the L-enantiomer under basic conditions to generate the D-enantiomer peak for identification and resolution calculation.
- Working Solution: Dilute the stock solutions to a final concentration of approximately 0.1 mg/mL for injection.
2. Chromatographic System & Initial Conditions:
- HPLC System: A standard HPLC or UHPLC system with a UV detector.
- Column: Lux® Cellulose-2, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).
- Mobile Phase: 70% Acetonitrile, 30% Water with 0.1% Trifluoroacetic Acid (TFA). Causality: Acetonitrile is a preferred organic modifier for Fmoc-amino acids on polysaccharide CSPs. TFA ensures the analyte is in a single protonation state and improves peak shape.[3]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 265 nm (corresponding to the Fmoc chromophore).
- Injection Volume: 10 µL.
3. Method Development & Optimization Workflow:
Caption: Workflow for Chiral HPLC Method Development and Analysis.
4. Data Analysis & System Suitability:
- Resolution (R_s): Inject the racemic standard. The resolution between the L and D enantiomer peaks should be ≥ 1.5 for baseline separation.
- Peak Identification: The major peak in the Fmoc-2,6-difluoro-L-homophenylalanine sample corresponds to the L-enantiomer.
- Enantiomeric Purity Calculation:
- % Enantiomeric Purity (or e.e.) = [(Area_L - Area_D) / (Area_L + Area_D)] * 100
- The expected enantiomeric purity for commercially available Fmoc protected amino acids is often >99.0%.[3]
Pillar 2: Alternative and Confirmatory Techniques
While chiral HPLC is the primary workhorse, other techniques can serve as orthogonal or confirmatory methods. The choice depends on available instrumentation, required sensitivity, and sample throughput.[2]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a chiral stationary phase and a mobile phase. | Separation of volatile enantiomers on a chiral stationary phase in the gas phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[5][6] |
| Sample Prep | Direct injection of dissolved sample. | Derivatization required to form volatile esters (e.g., with pentafluoropropanol/pentafluoropropionic anhydride). | Direct injection of dissolved sample. |
| Key Advantage | High accuracy, robustness, wide availability of columns.[7] | Excellent resolution and sensitivity.[8] | High separation efficiency, extremely low sample and solvent consumption.[6] |
| Key Limitation | Higher solvent consumption compared to CE. | Derivatization step can be time-consuming and carries a risk of racemization if not carefully controlled.[2] | Can be less robust and have lower concentration sensitivity than HPLC-UV. |
| Best For | Routine QC, method development, primary purity assessment. | High-sensitivity applications where derivatization is established and validated. | Orthogonal method confirmation, analysis of very limited sample quantities. |
A Note on Derivatization-Based Approaches
An alternative strategy involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers.[9] These diastereomers can then be separated on a standard (achiral) reversed-phase HPLC column. While effective, this "indirect" method has a significant drawback: the chiral derivatizing agent must be 100% enantiomerically pure. Any impurity in the reagent will lead to the formation of an additional diastereomer, resulting in an inaccurate determination of the sample's enantiomeric purity. For this reason, direct separation on a CSP is strongly preferred for its accuracy and simplicity.
Pillar 3: The Self-Validating System: Trustworthiness by Design
A trustworthy analytical method is a self-validating one. Every step is designed to ensure the integrity of the result.
Caption: Logic diagram for a self-validating chiral purity analysis.
-
The Racemic Standard is the Control: The analysis of a racemic (50:50) mixture is non-negotiable. It proves the column is capable of separation and is used to calculate the resolution factor (R_s), which is the ultimate measure of the method's separating power.[7]
-
Sensitivity and Limit of Detection (LOD): A validated method must be sensitive enough to detect the minor D-enantiomer at a level appropriate for the material's specification (e.g., ≤0.1%).
-
Orthogonal Confirmation: For regulatory filings or in cases of unexpected results, confirming the purity with a secondary method, such as one using a different class of CSP (e.g., macrocyclic vs. polysaccharide) or a different technique (e.g., CE), provides the highest level of confidence.
Conclusion
For researchers, scientists, and drug development professionals, the rigorous verification of the enantiomeric purity of Fmoc-2,6-difluoro-L-homophenylalanine is an indispensable step in ensuring the quality and safety of peptide-based therapeutics. The recommended primary approach is direct chiral HPLC using a polysaccharide-based stationary phase due to its proven track record, robustness, and applicability to a wide range of Fmoc-protected amino acids. By employing a systematic method development approach and incorporating self-validating controls, one can establish a trustworthy and accurate method to ensure that these critical building blocks meet the stringent purity requirements of pharmaceutical development.
References
-
Thirunarayanan, N. et al. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances. Available at: [Link]
-
Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Note TN-1148. Available at: [Link]
-
Phenomenex (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Application Note. Available at: [Link]
-
Castro-Puyana, M. & Crego, A.L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Castro-Puyana, M. & Crego, A.L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. Available at: [Link]
-
Wang, Y. et al. (2005). Enantiomeric separation of amino acids derivatized with 7-fluoro-4-nitrobenzoxadiazole by capillary liquid chromatography/tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Chem-Impex (n.d.). Fmoc-L-homophenylalanine. Product Page. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. Available at: [Link]
-
Kimura, T. et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 6. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Impact of 2,6-Difluorination on Peptide-Receptor Binding Affinity
This guide provides an in-depth technical analysis of 2,6-difluorination in peptide engineering. It moves beyond generic fluorination effects to focus specifically on the unique steric and electronic consequences of substituting the 2- and 6-positions of aromatic residues (Phenylalanine, Tyrosine) and how these modifications modulate receptor binding affinity.
Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The "Ortho Effect" in Peptide Design
2,6-difluorination represents a high-precision tool in peptidomimetic drug design. Unlike para- (4-) or meta- (3-) fluorination, which primarily tune electronic properties (
This modification is not a passive bioisostere; it is an active conformational driver. By placing fluorine atoms at both ortho positions, you effectively:
-
Restrict Dihedral Angles (
): The steric bulk of fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) creates a clash with the peptide backbone, restricting the side-chain rotation and "pre-organizing" the peptide into a bioactive conformation. -
Modulate pKa (Tyrosine): For Tyrosine, 2,6-difluorination drops the phenolic pKa from ~10.0 to ~7.4, creating a significant population of phenolate anions at physiological pH.
-
Block Metabolism: It occludes the primary sites of oxidative metabolism (CYP450 hydroxylation), significantly extending half-life.
Mechanistic Analysis: 2,6-Difluoro vs. Alternatives
The following diagram illustrates the divergent mechanistic pathways through which 2,6-difluorination alters binding affinity compared to mono-fluorination or wild-type residues.
Diagram 1: Mechanistic Impact Pathways
Caption: Mechanistic bifurcation of 2,6-difluorination. The modification forces a trade-off between entropic gain (pre-organization) and enthalpic penalties (steric clash or weakened cation-
Comparative Performance Data
The impact of 2,6-difluorination is context-dependent. Below is a synthesized comparison of binding affinity (
Table 1: Binding Affinity & Stability Comparison
| Analog Type | Modification | Key Physicochemical Change | Binding Affinity Impact (General) | Metabolic Stability (t½) |
| Wild Type | Phe / Tyr | Baseline | Reference ( | Low (Baseline) |
| 4-Fluoro (Para) | 4-F-Phe | Minimal steric, slight electronic ( | Neutral to +3x (Dipolar alignment) | Moderate (+1.5x) |
| 3,4-Difluoro | 3,4-diF-Phe | Moderate electronic, minimal steric | High (+5x) (Polar hydrophobicity) | High (+2-3x) |
| 2,6-Difluoro | 2,6-diF-Phe | High Steric (Rotational barrier) | Variable (See Case A vs B below) | Very High (>5x) |
| Pentafluoro | F5-Phe | Max electronic depletion, high steric | Decreased (-10x) (Loss of cation- | Extreme |
Case Study A: Conformational Locking (Positive Impact)
In systems where the bioactive conformation requires the aromatic ring to be orthogonal to the backbone (e.g., certain GPCR ligands), 2,6-difluorination locks this geometry.
-
Target: Opioid Receptor (Model Peptides)
-
Result: 2,6-difluoro-Phe analogs often retain or slightly improve potency compared to WT, while significantly enhancing proteolytic stability against chymotrypsin.
Case Study B: Electronic Disruption (Negative Impact)
In systems relying on cation-
-
Target: Ste2p Receptor (Yeast GPCR)
-
Data:
-
WT (
): ~26 nM -
4-F-Phe (
): ~25 nM (Retained) -
Pentafluoro-Phe (
): ~177 nM (10-fold loss) [1] -
Interpretation: The accumulation of fluorine atoms (including 2,6 positions) drains electron density, killing the interaction with Arg58 in the receptor pocket.
-
Case Study C: The Tyrosine pKa Switch
-
Target: PTP1B (Protein Tyrosine Phosphatase)[2]
-
Analog: 2,6-difluorotyrosine (often compared with 3,5-difluoro-Tyr or F2Pmp).
-
Effect: The pKa drops to ~7.4. At physiological pH, a significant fraction is ionized (phenolate).
-
Result: This mimics the charge state of phosphotyrosine (pTyr) more closely than WT Tyr, potentially transforming a binder into an inhibitor or a "pTyr mimic" precursor.
Experimental Protocols
To validate the impact of 2,6-difluorination in your own system, follow these self-validating protocols.
Synthesis: Incorporating 2,6-Difluoro-Phe/Tyr
Challenge: The ortho-fluorines create steric hindrance during the coupling reaction. Standard protocols often yield deletions.
Optimized SPPS Protocol:
-
Resin: Rink Amide MBHA (low loading, 0.3-0.4 mmol/g) to reduce aggregation.
-
Coupling Reagent: Use HATU/HOAt instead of HBTU/HOBt. The pyridinium nitrogen in HOAt facilitates faster activation.
-
Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. DIEA.
-
Microwave Assistance: Essential for 2,6-diF analogs.
-
Cycle: 75°C for 5 minutes (standard)
Extend to 10 minutes or perform Double Coupling (2 x 10 min) for the 2,6-diF residue and the subsequent amino acid (which is difficult to attach to the bulky 2,6-diF N-terminus).
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (primary amines) after coupling. If positive, repeat coupling.
Binding Assay: Fluorescence Polarization (FP)
FP is preferred over SPR for initial screening of fluorinated peptides because it is solution-based and less sensitive to the refractive index changes fluorination might cause on a sensor chip.
Workflow Diagram:
Caption: Fluorescence Polarization workflow for determining binding affinity (Ki) of 2,6-difluorinated analogs.
Step-by-Step Protocol:
-
Probe Generation: Synthesize a wild-type peptide labeled with FITC (N-term) or Lys-FAM. Ensure the tag does not interfere with the binding pocket (validate against unlabeled WT).
-
Receptor Saturation: Titrate receptor protein against fixed probe (e.g., 10 nM) to determine the
of the probe. Select a protein concentration equal to the (or 80% bound) for the competition assay.[3] -
Competition:
-
Mix: [Receptor] (fixed) + [Probe] (fixed) + [2,6-diF Analog] (variable, 0.1 nM to 100 µM).
-
Incubate: 30–60 mins at RT in black 384-well plates.
-
-
Readout: Measure Fluorescence Polarization (mP).
-
Calculation: Plot mP vs. log[Analog]. Fit to a sigmoidal dose-response curve to find
. Convert to using the Cheng-Prusoff equation:
Conclusion & Strategic Recommendations
2,6-difluorination is a high-risk, high-reward modification.
-
Use it when: You need to stabilize a specific turn conformation, block rapid metabolic degradation at the ring, or mimic a pTyr charge state (using 2,6-diF-Tyr).
-
Avoid it when: The receptor pocket is tight/restrictive around the ortho positions, or binding relies heavily on cation-
interactions (Arg/Lys rich pockets).
Final Recommendation: Do not screen 2,6-difluoro analogs in isolation. Always pair them with 4-fluoro (electronic control) and 2-methyl (steric control) analogs to deconvolute the mechanism of affinity changes.
References
-
Piepenbrink, K. H., et al. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T-cell receptor binding in a minimally perturbing manner. Biochemical Journal. Link
-
Naider, F., et al. (2010). Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction. Biochemistry.[4] Link
-
Asante, V., et al. (2014). Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation. (Data referenced via BenchChem/Review). Link
-
Seyedsayamdost, M. R., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. (Context for pKa modulation). PMC. Link
-
Woll, M. G., et al. (2006). Effects of Fluorination on the Folding Kinetics of a Heterodimeric Coiled Coil. Journal of the American Chemical Society. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Safety Operating Guide
Fmoc-2,6-difluoro-L-homophenylalanine proper disposal procedures
This guide outlines the critical safety and logistical protocols for the disposal of Fmoc-2,6-difluoro-L-homophenylalanine . As a fluorinated, Fmoc-protected non-natural amino acid, this compound presents specific waste management challenges that differentiate it from standard organic waste.
Executive Summary: Immediate Disposal Directives
| Category | Directive | Critical Restriction |
| Solid Waste | Segregate as Hazardous Solid Waste . | NEVER dispose of in municipal trash or biohazard bags. |
| Liquid Waste | Classify as Halogenated Organic Waste .[1] | DO NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if the concentration is significant. |
| Spill Cleanup | Dry sweep (avoid dust) into a sealed jar.[1] | DO NOT use water or wet mopping as a primary cleanup method.[2] |
| Container | Amber glass or HDPE; Tightly sealed.[2] | Label must explicitly state "Contains Fluorinated Organics."[2] |
Hazard Identification & Chemical Profile
To dispose of this chemical safely, you must understand its functional components.[3][4][5][6][7] Fmoc-2,6-difluoro-L-homophenylalanine is a tripartite molecule, and its disposal profile is dictated by its most hazardous constituents.
-
Fmoc Group (Fluorenylmethyloxycarbonyl): Base-labile.[1][2][8] Upon degradation (e.g., contact with piperidine), it releases dibenzofulvene, a reactive hydrocarbon.[8]
-
Fluorine Substituents (2,6-difluoro): Crucial for Disposal. The presence of fluorine atoms classifies this molecule and its solutions as Halogenated Waste .[1][2] Incineration of fluorinated compounds requires specific scrubbers to prevent the release of hydrofluoric acid (HF) gas.
-
Homophenylalanine Backbone: Biologically active amino acid analog.[1][2] While generally low toxicity, it should be treated as a potential irritant (Skin/Eye Irrit. 2).
GHS Classification (Analogous):
Waste Classification Logic
The most common compliance error in laboratories is misclassifying fluorinated amino acids as "Non-Halogenated" because they are dissolved in non-halogenated solvents (like DMF or DMSO).
The Golden Rule of Fluorinated Disposal: If a waste stream contains Fmoc-2,6-difluoro-L-homophenylalanine , it must be treated as Halogenated Waste .[1][2]
-
Reasoning: Standard non-halogenated waste incinerators are not equipped to handle the corrosive hydrofluoric acid byproducts generated when this molecule burns.
Disposal Decision Matrix
Figure 1: Decision workflow for segregating fluorinated amino acid waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is added.[1]
Detailed Disposal Protocols
Scenario A: Solid Reagent Disposal
Applicable to: Expired chemicals, spilled powder, or excess weighed material.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2] Avoid metal containers as fluorinated degradation products can be corrosive over time.[3]
-
Labeling: Affix a hazardous waste tag immediately.[4]
-
Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates) or strong bases (which remove the Fmoc group and generate gas).
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Peptide synthesis waste streams (SPPS), HPLC effluent, or mother liquors.[1]
-
The "Halogenated" Override: Even if your primary solvent is DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone), the presence of the difluoro-phenyl ring mandates disposal in the Halogenated Waste Carboy .[1][2]
-
Fmoc-Removal Waste:
-
If the waste contains Piperidine (used to remove the Fmoc group), the solution is Flammable and Corrosive .[1]
-
Protocol: Collect in the Halogenated Carboy. Ensure the carboy is vented or has a pressure-release cap, as the reaction between piperidine and Fmoc byproducts (dibenzofulvene) can be exothermic and CO2-generating if not fully quenched.[1][2]
-
-
HPLC Waste: Mobile phases containing Acetonitrile/Water + TFA must also go to Halogenated waste if they contain significant amounts of the fluorinated product.
Scenario C: Contaminated Consumables
Applicable to: Syringes, weigh boats, gloves, and paper towels.[1]
-
Gross Contamination: Items with visible powder or liquid residue must be treated as Solid Hazardous Waste (see Scenario A).
-
Trace Contamination: Gloves and paper towels with no visible residue can typically be disposed of in the standard laboratory trash, unless local EHS regulations specify "zero tolerance" for fluorinated organics (common in semiconductor or strict GMP facilities). Always default to the solid chemical waste bin if unsure.
-
Sharps: Needles contaminated with this compound must go into a Chemical Sharps container, not a biological sharps container.
Spill Management & Emergency Response
In the event of a spill, speed and containment are vital to prevent tracking the fluorinated powder into common areas.
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles, N95 dust mask (if powder is airborne).
Spill Cleanup Workflow
Figure 2: Operational workflow for containing and cleaning spills of Fmoc-2,6-difluoro-L-homophenylalanine.
References
-
University of Illinois Urbana-Champaign (DRS). (2021).[1][2] Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved March 6, 2026, from [Link][1]
-
Temple University EHRS. (2021).[4] Chemical Waste Guideline: Halogenated Solvents. Retrieved March 6, 2026, from [Link][1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. peptide.com [peptide.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
